4-Methoxybenzenediazonium tetrafluoroborate
Description
Properties
IUPAC Name |
4-methoxybenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGWNWAFXUPZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1513880-67-5 | |
| Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70196646 | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-64-3 | |
| Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzenediazoniumfluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate from p-Anisidine
This guide provides a comprehensive overview of the synthesis of 4-methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic chemistry. The synthesis is based on the diazotization of p-anisidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and critical safety information.
Overview and Principle
The synthesis of this compound is achieved through the diazotization of p-anisidine (4-methoxyaniline). This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂) at low temperatures. The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as fluoroboric acid (HBF₄) or hydrochloric acid (HCl).[1][2] The resulting diazonium salt is then precipitated by the non-nucleophilic tetrafluoroborate anion (BF₄⁻), which imparts greater stability to the otherwise reactive diazonium cation.[3]
The overall reaction is as follows: CH₃OC₆H₄NH₂ + NaNO₂ + 2HBF₄ → CH₃OC₆H₄N₂⁺BF₄⁻ + NaBF₄ + 2H₂O
This process must be conducted at low temperatures (typically 0-5°C) to prevent the decomposition of the diazonium salt, which can be thermally unstable and potentially explosive in a solid, dry state.[1][4]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis, including reactant quantities and physical properties of the final product.
Table 1: Reagent Stoichiometry and Molar Masses
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (relative to p-Anisidine) |
| p-Anisidine | CH₃OC₆H₄NH₂ | 123.15 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 |
| Fluoroboric Acid | HBF₄ (50% aq.) | 87.81 | ~2.0 - 2.2 |
| Product | |||
| This compound | C₇H₇BF₄N₂O | 221.95[5][6] | - |
Note: An excess of acid is used to ensure complete diazotization and maintain an acidic medium. A slight excess of sodium nitrite may be used, but a large excess should be avoided for safety reasons.[4]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 459-64-3[6] |
| Appearance | White to cream or pale brown crystalline powder.[7] |
| Melting Point | 142-144 °C (with decomposition).[1][6] |
| Purity | Typically >97.5%.[7] |
| Storage Conditions | -20°C, protected from light and moisture.[1][6] |
| Solubility | Soluble in polar solvents like acetone and acetonitrile.[8][9] |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
p-Anisidine
-
Fluoroboric acid (HBF₄, 50% in water)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Diethyl ether (ice-cold)
-
Acetone (optional, for re-dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Vacuum desiccator
Procedure:
-
Preparation of the Amine Solution: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve p-anisidine (10 mmol, 1.23 g) in a mixture of fluoroboric acid (50%, ~3.4 mL) and distilled water (4 mL).[9]
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.[4]
-
Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in distilled water (1.5 mL).[9] Cool this solution in an ice bath.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred p-anisidine solution using a dropping funnel.[1] The rate of addition should be slow enough to ensure the temperature of the reaction mixture does not rise above 5°C.[4]
-
Reaction: After the addition is complete, continue to stir the resulting mixture at 0°C for 30-40 minutes.[9] A precipitate of this compound should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[9]
-
Washing and Purification: Wash the collected solid several times with small portions of ice-cold water, followed by ice-cold diethyl ether to remove residual acid and unreacted starting materials.[9][10]
-
Drying: Dry the final product under vacuum in a desiccator. The resulting solid should be a white to pale brown powder.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key steps and transformations in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Handling diazonium salts and associated reagents requires strict adherence to safety protocols due to their potential hazards.
-
Explosion Hazard: Solid diazonium salts are sensitive to shock, friction, and heat, and can decompose violently.[4][11] Never heat the solid product above 40°C and avoid grinding or scratching it with metal spatulas.[11] It is recommended to handle no more than 0.75 mmol of the isolated solid at one time.[4][11]
-
Thermal Stability: The diazotization reaction is exothermic. Low temperatures (<5°C) are essential to prevent the decomposition of the diazonium salt, which can lead to rapid gas evolution (N₂) and potential pressure buildup.[4]
-
Reagent Hazards: Fluoroboric acid is highly corrosive.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[13]
-
Storage: The final product is light-sensitive and hygroscopic.[1] It must be stored in a tightly sealed container at -20°C to prevent decomposition.[1][6]
-
Waste Disposal: Any unreacted diazonium salt in the reaction mixture should be quenched before disposal. Consult local regulations for proper chemical waste disposal.[13]
References
- 1. This compound | 459-64-3 | Benchchem [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts [fssf-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Precautions and applications of fluoboric acid storage and transportation - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide on the Core Chemical Properties and Stability of 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize diazonium salts in their work.
Core Chemical Properties
This compound is an organic salt with the chemical formula C₇H₇BF₄N₂O. It is characterized by a diazonium group (-N₂⁺) attached to a benzene ring, which is substituted with a methoxy group (-OCH₃) at the para position. The tetrafluoroborate anion (BF₄⁻) acts as a non-nucleophilic counterion, contributing to the salt's relative stability compared to other diazonium salts.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BF₄N₂O | [1] |
| Molecular Weight | 221.95 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | |
| Melting Point | 139-144 °C (with decomposition) | [1] |
| Solubility | Decomposes in water | [2] |
| Storage Temperature | -20°C | [1] |
Stability Profile
The stability of this compound is a critical consideration for its safe handling, storage, and application in synthesis. Like most diazonium salts, it is a high-energy compound and can be sensitive to heat, light, and mechanical shock.
Thermal Stability:
This compound is known to be one of the more stable diazonium salts, largely due to the stabilizing effect of the electron-donating methoxy group and the non-nucleophilic tetrafluoroborate counterion. However, it will decompose upon heating. The onset of thermal decomposition for aryldiazonium tetrafluoroborates typically occurs at elevated temperatures. For this compound specifically, decomposition is noted around its melting point of 139-144 °C.[1]
The thermal decomposition of aryldiazonium tetrafluoroborates, known as the Balz-Schiemann reaction, is a well-established method for the synthesis of aryl fluorides.[3] The generally accepted mechanism involves the heterolytic cleavage of the C-N bond to form an aryl cation and nitrogen gas, followed by the reaction of the aryl cation with the tetrafluoroborate anion to yield the corresponding aryl fluoride and boron trifluoride.
Photostability:
This compound is sensitive to light and should be stored in the dark to prevent photochemical decomposition. Exposure to light, particularly in the UV region, can induce the formation of highly reactive aryl radicals. This property is exploited in various photochemical reactions. A study on the visible-light-mediated fluorination of aryldiazonium tetrafluoroborates indicated that the photochemical decomposition is influenced by the solvent and the electronic nature of the substituents on the aromatic ring.[3]
Experimental Protocols
Synthesis of this compound
A general and reliable method for the preparation of aryldiazonium tetrafluoroborates involves the diazotization of the corresponding aniline derivative. The following protocol is adapted from established procedures for the synthesis of diazonium salts.[4]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Hydrofluoroboric acid (HBF₄, 48-50% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 10 mmol of p-anisidine in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of deionized water.
-
Cool the mixture to 0 °C in an ice-water bath with constant stirring.
-
Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the p-anisidine solution, maintaining the temperature of the reaction mixture at 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 40 minutes. A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
To purify the product, dissolve the crude solid in a minimal amount of cold acetone.
-
Precipitate the purified diazonium salt by the slow addition of ice-cooled diethyl ether.
-
Collect the crystalline product by vacuum filtration, wash it with several small portions of cold diethyl ether, and dry it under vacuum.
-
Store the final product at -20°C in a light-protected container.
Thermal Stability Assessment (Hypothetical Protocol)
This protocol outlines a general procedure for assessing the thermal stability of this compound using differential scanning calorimetry (DSC).
Materials and Equipment:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or high-pressure DSC pans and lids
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.
-
Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).
Photostability Assessment (Hypothetical Protocol)
This protocol describes a general method for evaluating the photostability of this compound in the solid state, based on ICH Q1B guidelines.
Materials and Equipment:
-
This compound
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter
-
Chemically inert, transparent sample containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
Analytical method for quantifying the parent compound and degradation products (e.g., HPLC-UV)
Procedure:
-
Place a thin layer of solid this compound into transparent sample containers.
-
Prepare a set of "dark control" samples by wrapping identical sample containers in aluminum foil to protect them from light.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours for overall illumination and 200 watt hours/square meter for near UV).
-
At appropriate time intervals, remove samples (both exposed and dark control) from the chamber.
-
Analyze the samples using a validated analytical method to determine the extent of degradation of this compound and the formation of any photoproducts.
-
Compare the results from the exposed samples to the dark control samples to assess the degradation specifically caused by light.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis Workflow for this compound.
Caption: Thermal Decomposition Pathway (Balz-Schiemann Reaction).
Caption: General Photochemical Decomposition Pathway.
References
An In-Depth Technical Guide to the Diazotization of 4-Methoxyaniline to form 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzenediazonium tetrafluoroborate, a crucial intermediate in organic synthesis. The document details the underlying mechanism of diazotization, provides explicit experimental protocols, presents relevant quantitative data, and visualizes the process through detailed diagrams.
Introduction
Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This process, first reported by Peter Griess in 1858, has become indispensable in synthetic organic chemistry, particularly in the synthesis of azo dyes, pharmaceuticals, and other complex organic molecules.[1][2] The resulting diazonium salts are highly versatile intermediates, readily undergoing reactions such as Sandmeyer, Schiemann, and azo coupling.[3]
This compound is a relatively stable diazonium salt, owing to the non-nucleophilic nature of the tetrafluoroborate counterion.[4] Its stability allows for isolation and subsequent use in a variety of chemical transformations. The presence of the electron-donating methoxy group at the para position of the benzene ring influences the reactivity of the amine and the stability of the resulting diazonium salt.
This guide will delve into the intricacies of the diazotization mechanism of 4-methoxyaniline, providing a step-by-step analysis of the reaction pathway. Furthermore, it will equip researchers with detailed experimental procedures for the successful synthesis and isolation of this compound.
The Mechanism of Diazotization
The diazotization of 4-methoxyaniline proceeds through a series of well-defined steps, initiated by the in situ generation of the nitrosating agent, the nitrosonium ion (NO⁺).
Step 1: Formation of Nitrous Acid
Nitrous acid (HNO₂) is unstable and is therefore generated in situ, typically by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or, in this specific synthesis, tetrafluoroboric acid (HBF₄).[1][3][5] The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the nitrous acid.[6]
Step 2: Formation of the Nitrosonium Ion
In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][7] This ion is the key reactive species in the diazotization process.
Step 3: Nucleophilic Attack by 4-Methoxyaniline
The primary amino group (-NH₂) of 4-methoxyaniline, acting as a nucleophile, attacks the electrophilic nitrosonium ion.[1][7] The electron-donating nature of the para-methoxy group increases the nucleophilicity of the amino group, thereby facilitating this attack. This step results in the formation of a protonated N-nitrosamine.
Step 4: Deprotonation and Tautomerization
A base (such as water or the counterion of the acid) removes a proton from the nitrogen atom, yielding an N-nitrosamine intermediate.[1] This is followed by a tautomerization reaction, where a proton is transferred from the nitrogen to the oxygen atom, to form a diazohydroxide.[1]
Step 5: Formation of the Diazonium Ion
In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water).[1] The subsequent elimination of a water molecule leads to the formation of the 4-methoxybenzenediazonium ion.[1]
Step 6: Precipitation with Tetrafluoroborate
The 4-methoxybenzenediazonium cation then combines with the tetrafluoroborate anion (BF₄⁻) present in the solution to form the stable, isolable this compound salt, which precipitates from the reaction mixture.[6]
Visualization of the Reaction Mechanism
Caption: Mechanism of this compound Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from a general procedure for the preparation of diazonium salts.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Hydrofluoroboric acid (HBF₄, 50% in water)
-
Sodium nitrite (NaNO₂)
-
Acetone
-
Diethyl ether
-
Distilled water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-methoxyaniline solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the resulting mixture for 40 minutes at 0 °C.
-
Collect the precipitated solid by filtration.
-
Dry the crude product and then redissolve it in a minimum amount of acetone.
-
Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates.
-
Filter the purified product, wash it several times with small portions of cold diethyl ether, and dry it under vacuum.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BF₄N₂O | [6] |
| Molecular Weight | 221.95 g/mol | [6] |
| Appearance | White to cream to pale brown solid | [7] |
| Melting Point | 142-144 °C (decomposes) | |
| Purity | ≥97.5% | [7] |
| Storage Temperature | -20°C | [8] |
| ¹H NMR (d₆-Acetone) | δ 8.76 (d, J = 9.49 Hz, 2H), 7.54 (d, J = 9.48 Hz, 2H), 4.17 (s, 3H) | |
| ¹³C NMR (d₆-Acetone) | δ 163.7, 140.6, 133.4 (2C), 131.7 (2C), 119.6, 52.9 |
Experimental Workflow Visualization
Caption: Experimental Workflow for the Synthesis of this compound.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. Handle with care and avoid friction or shock.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hydrofluoroboric acid is corrosive and toxic. Handle with extreme care.
Conclusion
The diazotization of 4-methoxyaniline to form this compound is a robust and reliable synthetic procedure that provides access to a versatile chemical intermediate. A thorough understanding of the reaction mechanism, coupled with careful adherence to experimental protocols, is essential for the safe and successful synthesis of this compound. The information presented in this guide is intended to provide researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to effectively utilize this important chemical transformation in their work.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. This compound | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H55827.03 [thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
4-Methoxybenzenediazonium tetrafluoroborate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methoxybenzenediazonium Tetrafluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile reagent in organic synthesis, widely utilized in derivatization and functionalization of various molecules. A critical parameter for its effective use is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, along with experimental protocols for its dissolution and a generalized workflow for its application in synthesis.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. The following table summarizes qualitative and semi-quantitative solubility information gathered from various sources. The semi-quantitative data is derived from concentrations used in published chemical reactions and should not be interpreted as saturation solubility, but rather as an indication of its solubility under specific experimental conditions.
| Solvent | Chemical Formula | Qualitative Solubility | Semi-Quantitative Data (Concentration in Reactions) |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not specified in available literature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | ~0.2 M to ~0.25 M |
| Acetonitrile (ACN) | C₂H₃N | Soluble | ~0.25 M |
| Acetone | C₃H₆O | Soluble | Used for re-dissolution during synthesis |
| Water | H₂O | Decomposes | Decomposes upon dissolution[1][2] |
| Diethyl Ether | (C₂H₅)₂O | Used for precipitation | Used as an anti-solvent for precipitation |
| Chlorobenzene | C₆H₅Cl | Limited solubility | Used as a solvent in some reactions |
| Hexane | C₆H₁₄ | Sparingly soluble/Insoluble | Used as a low-polarity solvent in some reactions |
Experimental Protocols
General Protocol for Dissolution of this compound for Organic Synthesis
This protocol provides a generalized procedure for the dissolution of this compound in a polar aprotic solvent for use in a chemical reaction.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMSO, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Glassware (e.g., round-bottom flask, stirrer bar)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture contamination, as the diazonium salt is sensitive to water.
-
Inert Atmosphere: Place the desired amount of this compound into the reaction flask under a positive pressure of an inert gas.
-
Solvent Addition: Add the anhydrous organic solvent to the flask via a syringe or cannula.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution is advised as diazonium salts can be thermally unstable.
-
Reaction: The resulting solution is now ready for use in the subsequent synthetic steps.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for a synthetic reaction involving this compound.
Caption: General workflow for a synthesis using this compound.
Conclusion
This compound exhibits good solubility in polar aprotic organic solvents such as DMF, DMSO, and acetonitrile, making it a versatile reagent for a variety of organic transformations. While precise quantitative solubility data remains scarce, the provided information on its use in different reaction conditions offers valuable guidance for its practical application. The experimental protocol and workflow diagram serve as a useful reference for researchers and scientists in the field of drug development and organic synthesis. It is crucial to handle this compound under anhydrous conditions to prevent decomposition.
References
In-Depth Technical Guide to the Spectral Data of 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzenediazonium tetrafluoroborate (C₇H₇BF₄N₂O), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the key quantitative data from NMR, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 8.76 | Doublet (d) | 9.49 | 2 x Aromatic CH (ortho to -N₂⁺) |
| 7.54 | Doublet (d) | 9.48 | 2 x Aromatic CH (meta to -N₂⁺) |
| 4.17 | Singlet (s) | - | -OCH₃ |
Solvent: d₆-Acetone
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Assignment |
| 170.8 | Aromatic C-OCH₃ |
| 137.1 | 2 x Aromatic CH (ortho to -N₂⁺) |
| 118.5 | 2 x Aromatic CH (meta to -N₂⁺) |
| 103.8 | Aromatic C-N₂⁺ |
| 58.1 | -OCH₃ |
Solvent: d₆-Acetone
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2251 | N≡N stretching |
| 1583 | Aromatic C=C stretching |
| 1032 | C-O stretching |
| 843 | C-H bending (out-of-plane) |
Sample Preparation: KBr pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data of this compound
| Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |
| 315 | Not explicitly reported in the searched literature. | Chloroform |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are essential for the replication of results and for ensuring data quality and consistency.
Synthesis of this compound
The compound is typically synthesized via the diazotization of 4-methoxyaniline. A general procedure involves dissolving 4-methoxyaniline in a mixture of hydrofluoroboric acid and water. The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The resulting precipitate of this compound is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated acetone (d₆-acetone). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded on a spectrophotometer. A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as chloroform. The spectrum is typically scanned over a range of 200-800 nm to determine the wavelength of maximum absorption (λmax).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the spectral characterization of this compound.
Caption: Experimental workflow for the synthesis and spectral analysis of this compound.
An In-depth Technical Guide to the Safe Handling of 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical Identification and Properties
This compound is an organic compound used in various chemical syntheses, including the preparation of azo-coupled cyclic β-enaminones.[1] It is essential to be aware of its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 459-64-3[2][3] |
| Molecular Formula | C7H7BF4N2O[2][3] |
| Molecular Weight | 221.95 g/mol [1][3] |
| Appearance | White to light yellow or grey powder/crystal[3][4] |
| Melting Point | 139 - 144 °C (decomposes)[4] |
| Solubility | Decomposes in water[1][5] |
| Storage Temperature | -20°C[1][5] |
Hazard Identification and Classification
This compound is classified as hazardous. Understanding its classification is fundamental to implementing appropriate safety measures.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |
Hazard Pictogram:
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and accidents.
Experimental Protocol: General Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or mists.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4][6]
-
Skin Protection: Wear protective gloves (inspect before use) and appropriate protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if ventilation is inadequate.[6]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area. Wash contaminated clothing before reuse.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is -20°C.[1][5] Keep away from light.[1] Store locked up.[3]
First Aid Measures
In case of exposure, immediate medical attention is required.[4][7]
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][7] If not breathing, give artificial respiration.[7] Immediately call a POISON CENTER or doctor.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash off immediately with plenty of soap and water.[4] Rinse skin with water/shower.[3] Immediate medical attention is required.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately call a POISON CENTER or doctor.[3][4] |
| Ingestion | Rinse mouth.[3][4] Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor if you feel unwell.[4] Ingestion causes severe swelling and damage to tissues, with a danger of perforation.[4] |
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound CAS#: 459-64-3 [m.chemicalbook.com]
- 6. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methoxybenzenediazonium Tetrafluoroborate (CAS 459-64-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways.
Core Properties
This compound is an organic salt consisting of a 4-methoxybenzenediazonium cation and a tetrafluoroborate anion. The diazonium group is a powerful electrophile, making this compound a valuable intermediate in the synthesis of a wide array of aromatic compounds.[1] The tetrafluoroborate counter-ion imparts greater stability to the diazonium salt compared to its chloride counterpart.[1]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 459-64-3 | [2] |
| Molecular Formula | C₇H₇BF₄N₂O | [3] |
| Molecular Weight | 221.95 g/mol | [2][3] |
| Appearance | White to cream to pale brown powder or crystalline powder | [4] |
| Melting Point | 142-144 °C (decomposes) | [2][5] |
| Solubility | Decomposes in water | [6] |
| Storage Temperature | -20°C | [2][5] |
| Maximum UV Absorbance | 315 nm (in CHCl₃) | [6] |
Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-methoxybenzenediazonium;tetrafluoroborate | [3] |
| SMILES | F--INVALID-LINK--(F)F.COc1ccc(cc1)[N+]#N | [2][5] |
| InChI | 1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | [2][3] |
| InChIKey | BYGWNWAFXUPZHI-UHFFFAOYSA-N | [2][5] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
| Hazard | Description | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | [2][5] |
| Signal Word | Danger | [2][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5][7] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [2][5] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges (e.g., type P3) is recommended, especially when handling the solid form.[5]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 4-methoxyaniline (p-anisidine).[6]
Materials:
-
4-methoxyaniline (p-anisidine)
-
Hydrofluoroboric acid (HBF₄), 50% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Acetone
-
Diethyl ether
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a flask, dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of distilled water.[8]
-
Cool the reaction mixture to 0°C using an ice-water bath.[8]
-
Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water.[8]
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-methoxyaniline solution while maintaining the temperature at 0°C and stirring continuously.[8]
-
After the addition is complete, continue stirring the mixture at 0°C for 40 minutes. A precipitate of the diazonium salt will form.[8]
-
Collect the precipitate by filtration and wash it with a small amount of ice-cold water.[9]
-
For further purification, dissolve the crude product in a minimal amount of acetone.[8]
-
Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates.[8]
-
Collect the purified product by filtration, wash with several small portions of diethyl ether, and dry under vacuum.[8]
Azo Coupling Reaction: Synthesis of an Azo Dye
A primary application of this compound is in azo coupling reactions to form azo dyes.[1] In this electrophilic aromatic substitution, the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[10]
Materials:
-
This compound
-
Phenol (or other suitable coupling partner)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice-water bath
-
Stirring apparatus
General Procedure:
-
Prepare a solution of the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[11]
-
Cool the solution of the coupling partner in an ice-water bath.
-
Separately, prepare a solution or suspension of this compound in cold water.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The reaction is typically rapid, and a colored precipitate of the azo dye will form.[10]
-
Continue stirring the reaction mixture in the ice bath for a period of time (e.g., 30 minutes) to ensure complete reaction.
-
Collect the azo dye precipitate by filtration, wash with cold water to remove any unreacted starting materials and salts.
-
The product can be further purified by recrystallization from an appropriate solvent.
Applications in Research and Development
This compound is a key building block in various fields:
-
Organic Synthesis: It is widely used for the introduction of the 4-methoxyphenyl group into other molecules through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.
-
Dye and Pigment Industry: Its role in azo coupling reactions is fundamental to the synthesis of a wide range of azo dyes.[10]
-
Materials Science: It has been used to functionalize single-walled carbon nanotubes.
-
Drug Development: The compound serves as a precursor in the synthesis of complex organic molecules with potential therapeutic applications.
References
- 1. CAS 459-64-3: this compound [cymitquimica.com]
- 2. This compound 98 459-64-3 [sigmaaldrich.com]
- 3. This compound | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H55827.03 [thermofisher.com]
- 5. This compound 98 459-64-3 [sigmaaldrich.com]
- 6. This compound | 459-64-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
4-Methoxybenzenediazonium Tetrafluoroborate: An In-depth Technical Guide to its Electrophilicity and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilicity and reactivity of 4-methoxybenzenediazonium tetrafluoroborate, a versatile and highly reactive reagent in organic synthesis. This document consolidates quantitative data, detailed experimental protocols, and mechanistic insights to serve as a critical resource for researchers in academia and industry. Key applications, including azo coupling, Sandmeyer reactions, and cycloadditions, are discussed in detail, supported by structured data and visual diagrams to facilitate understanding and experimental design.
Introduction
This compound is an organic salt that serves as a cornerstone reagent in modern organic chemistry.[1][2] Characterized by the presence of a highly electrophilic diazonium group (-N₂⁺) and stabilized by the tetrafluoroborate counterion (BF₄⁻), this compound is a valuable precursor for the synthesis of a wide array of functionalized aromatic compounds.[3] The electron-donating nature of the para-methoxy group significantly influences its stability and reactivity, making it a subject of extensive study and application.[4] This guide aims to provide a detailed technical examination of its properties and synthetic utility.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is essential for its proper handling, characterization, and use in quantitative studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 459-64-3 | [1] |
| Molecular Formula | C₇H₇BF₄N₂O | [1] |
| Molecular Weight | 221.95 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | [3] |
| Melting Point | 139-144 °C (decomposes) | [3][5][6] |
| Solubility | Decomposes in water | [5] |
| Storage | -20°C, protect from light | [3][5] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.62 (d, J = 9.4 Hz, 2H), 7.49 (d, J = 9.4 Hz, 2H), 4.05 (s, 3H) | [7] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.8, 136.1, 117.2, 103.3, 57.4 | [7] |
| IR (KBr) | ~2251 cm⁻¹ (C≡N stretch of diazonium group) | [5] |
Electrophilicity and Reactivity
The diazonium group is a potent electrophile, enabling a wide range of chemical transformations. The reactivity of this compound is quantitatively described by its electrophilicity parameter (E) in Mayr's scale, which provides a powerful tool for predicting reaction rates with various nucleophiles.[8][9][10][11]
Table 3: Electrophilicity Parameter and Reactivity Comparison
| Compound | Substituent | Mayr Electrophilicity (E) | Qualitative Reactivity |
| 4-Methoxybenzenediazonium | 4-OCH₃ | (Not explicitly found, but expected to be lower than unsubstituted) | Highly reactive, stabilized by electron-donating group |
| Benzenediazonium | H | (Reference) | High |
| 4-Nitrobenzenediazonium | 4-NO₂ | (Higher than unsubstituted) | Very high, less stable |
The electron-donating methoxy group at the para position increases the electron density on the aromatic ring, which slightly reduces the electrophilicity of the diazonium group compared to the unsubstituted benzenediazonium ion. However, it remains a highly reactive species capable of reacting with a broad spectrum of nucleophiles.
Key Reactions and Synthetic Applications
Azo Coupling Reactions
Azo coupling is a hallmark reaction of diazonium salts, leading to the formation of brightly colored azo compounds, which are widely used as dyes and pigments.[5][12] The reaction proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion attacks an electron-rich aromatic compound, such as a phenol or an aniline.[12]
Table 4: Yields of Azo Coupling Reactions with this compound
| Coupling Partner | Product | Yield (%) | Reference(s) |
| 2-Naphthol | 1-(4-Methoxyphenylazo)-2-naphthol | >90 (qualitative) | General procedure |
| N,N-Dimethylaniline | 4-(4-Methoxyphenylazo)-N,N-dimethylaniline | High (not specified) | General knowledge |
| Phenol | 4-(4-Methoxyphenylazo)phenol | High (not specified) | General knowledge |
Sandmeyer and Related Reactions
The Sandmeyer reaction and its variations are powerful methods for introducing a wide range of substituents onto an aromatic ring by replacing the diazonium group.[13] These reactions are typically catalyzed by copper(I) salts.
Table 5: Yields of Sandmeyer and Related Reactions of this compound
| Reagent(s) | Product | Yield (%) | Reference(s) |
| CuSCN, Me₄NSCF₃ | 1-Methoxy-4-(trifluoromethylthio)benzene | 97 | [14] |
| CuSCN, Me₄NSC₂F₅, Cu (10 mol%) | 1-Methoxy-4-(pentafluoroethylthio)benzene | 98 | [14] |
| HBF₄, heat (Balz-Schiemann) | 4-Fluoroanisole | Variable | General knowledge |
| KI | 4-Iodoanisole | Good to high | General knowledge |
Cycloaddition Reactions
Arenediazonium salts can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions provide access to complex heterocyclic and polycyclic aromatic systems. For instance, they can react with conjugated enynes in intramolecular [4+2] cycloadditions.[15]
Detailed Experimental Protocols
Synthesis of this compound[5][18]
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 50% in water)
-
Diethyl ether (ice-cold)
-
Acetone
Procedure:
-
Dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of distilled water.
-
Cool the mixture to 0 °C in an ice-water bath with stirring.
-
Slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 40 minutes at 0 °C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of ice-cold water, followed by a small amount of cold diethyl ether.
-
For further purification, the crude product can be dissolved in a minimum amount of acetone and reprecipitated by the addition of ice-cold diethyl ether.
-
Filter the purified product and dry under vacuum.
Azo Coupling with 2-Naphthol (Illustrative)
Materials:
-
This compound
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a cold aqueous solution of this compound.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.
-
Collect the product by vacuum filtration, wash with cold water, and air dry.
Sandmeyer Trifluoromethylthiolation[19]
Materials:
-
This compound (1.00 mmol, 222 mg)
-
Copper(I) thiocyanate (CuSCN, 0.50 mmol, 61.4 mg)
-
Caesium carbonate (Cs₂CO₃, 2.00 mmol, 652 mg)
-
Sodium thiocyanate (NaSCN, 1.50 mmol, 122 mg)
-
Trifluoromethyltrimethylsilane (TMSCF₃, 2.00 mmol, 321 µL)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Celite
Procedure:
-
To an oven-dried 20 mL vial with a stir bar, add CuSCN, Cs₂CO₃, and NaSCN.
-
Purge the vial with nitrogen and add 4 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 10 minutes.
-
In a separate vial, dissolve this compound in 4 mL of anhydrous acetonitrile.
-
Add the diazonium salt solution dropwise to the stirred suspension.
-
Stir the reaction mixture for another 10 minutes at room temperature.
-
Add TMSCF₃ at once via syringe and stir the mixture at ambient temperature for 16 hours.
-
Filter the resulting mixture through a short pad of Celite, rinsing with diethyl ether.
-
Wash the combined organic solution with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield 1-methoxy-4-((trifluoromethyl)thio)benzene.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its well-defined electrophilicity and predictable reactivity make it an invaluable tool for the construction of complex aromatic molecules. This guide has provided a detailed overview of its properties, quantitative reactivity data, and key synthetic applications, supplemented with detailed experimental protocols. It is anticipated that this comprehensive resource will aid researchers in the effective utilization of this important synthetic building block.
References
- 1. This compound | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 459-64-3: this compound [cymitquimica.com]
- 3. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Substituent effects in the reaction of arenediazonium salts with methylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 459-64-3 | Benchchem [benchchem.com]
- 6. This compound | 459-64-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 11. cup.lmu.de [cup.lmu.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxybenzenediazonium Tetrafluoroborate for Undergraduate Organic Chemistry Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-methoxybenzenediazonium tetrafluoroborate, a versatile and synthetically important reagent, tailored for its application in undergraduate organic chemistry laboratories. This document details the synthesis, key reactions, and characterization of this compound and its derivatives, presenting the information in a manner accessible for educational purposes while maintaining technical rigor for research and professional audiences.
Introduction
This compound is an organic salt that serves as a valuable precursor in several fundamental organic transformations. Its relative stability compared to other diazonium salts, such as the corresponding chloride or sulfate salts, makes it suitable for isolation and subsequent use in a variety of reactions. In the undergraduate curriculum, it is an excellent tool for demonstrating key concepts in aromatic chemistry, including diazotization, nucleophilic aromatic substitution, and electrophilic aromatic substitution. The primary applications explored in this guide are the Balz-Schiemann reaction for the synthesis of aryl fluorides, the Gomberg-Bachmann reaction for the formation of biaryls, and azo coupling for the synthesis of vividly colored azo dyes.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards is paramount when handling any chemical reagent. This compound is a stable solid under recommended storage conditions but requires careful handling due to its potential hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₇BF₄N₂O |
| Molecular Weight | 221.95 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 142-144 °C (decomposes) |
| Solubility | Soluble in water, acetone, and acetonitrile. Sparingly soluble in cold ethanol. |
| Storage | Store in a cool, dry, well-ventilated area away from heat and light. Recommended storage temperature: -20°C. |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Synthesis of this compound
The synthesis of this compound is a classic example of a diazotization reaction, a cornerstone of aromatic chemistry. The procedure involves the reaction of a primary aromatic amine, in this case, 4-anisidine (4-methoxyaniline), with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then precipitated by the addition of tetrafluoroboric acid.
An In-depth Technical Guide to 4-Methoxybenzenediazonium tetrafluoroborate: Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenediazonium tetrafluoroborate is an organic compound of significant interest in synthetic chemistry. As a stable diazonium salt, it serves as a versatile intermediate in the synthesis of a wide array of aromatic compounds. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, a detailed experimental protocol for its synthesis, and its applications, with a focus on providing actionable information for laboratory professionals.
Historical Context and Discovery
The journey of this compound is intrinsically linked to the broader history of diazonium salts and the development of reactions to functionalize aromatic rings.
The story begins in 1858 when the German chemist Peter Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt. This discovery opened up a new world of possibilities in organic synthesis, particularly in the burgeoning synthetic dye industry.
However, the full potential of diazonium salts as versatile synthetic intermediates was unlocked through subsequent named reactions. A pivotal moment for the synthesis of aryl fluorides, and by extension this compound, came in 1927 with the work of German chemists Günther Balz and Günther Schiemann. They developed the Balz-Schiemann reaction , a method to convert primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. This reaction provided a reliable and safer alternative to direct fluorination of aromatic compounds, which is often a hazardous and uncontrollable process. The Balz-Schiemann reaction remains a cornerstone of aromatic fluorination chemistry and is the primary method for the preparation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₇BF₄N₂O |
| Molecular Weight | 221.95 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 142-144 °C (decomposes) |
| Purity | Typically ≥98% |
| Solubility | Decomposes in water |
| Storage Conditions | -20°C, light-sensitive, hygroscopic |
| ¹H NMR (d₆-Acetone) | δ 8.76 (d, J = 9.49 Hz, 2H), 7.54 (d, J = 9.48 Hz, 2H), 4.17 (s, 3H) |
| ¹³C NMR (d₆-Acetone) | δ 148.4, 141.1, 133.8, 129.7, 128.0, 112.2, 15.6 |
| IR (KBr, cm⁻¹) | ~2251 (C≡N stretch) |
Synthesis of this compound
The synthesis of this compound from 4-methoxyaniline (p-anisidine) is a standard laboratory procedure that follows the principles of the Balz-Schiemann reaction. The process involves two key steps: diazotization of the primary amine and subsequent precipitation as the tetrafluoroborate salt.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Diethyl ether (cold)
-
Ice
Procedure:
-
Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10 mmol of 4-methoxyaniline in 3.4 mL of 50% hydrofluoroboric acid and 4 mL of deionized water. Cool the mixture to 0°C.
-
Diazotization: While maintaining the temperature at 0-5°C, slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of deionized water dropwise to the stirred amine solution.
-
Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture at 0°C for 30-40 minutes. The this compound will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product several times with small portions of cold diethyl ether.
-
Drying: Dry the isolated product under vacuum to yield this compound as a crystalline solid.
Reaction Mechanism
The formation of this compound proceeds through a well-established diazotization mechanism.
Caption: Mechanism of this compound formation.
Applications in Research and Development
This compound is a valuable reagent in various areas of chemical research and development:
-
Aryl Fluoride Synthesis: Its primary application is in the Balz-Schiemann reaction to produce 4-fluoroanisole and other fluorinated aromatic compounds, which are important building blocks in the pharmaceutical and agrochemical industries.
-
Azo Coupling Reactions: It readily undergoes azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes.
-
Cross-Coupling Reactions: The diazonium group can be replaced by various other functional groups through transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility beyond fluorination.
-
Surface Modification: Diazonium salts are used to modify the surfaces of materials like carbon nanotubes and gold, enabling the tuning of their electronic and physical properties for applications in electronics and sensor technology.
Conclusion
This compound, a product of the historic Balz-Schiemann reaction, continues to be a relevant and powerful tool in modern organic synthesis. Its stability, ease of preparation, and versatile reactivity make it an indispensable intermediate for researchers and scientists in both academic and industrial settings. This guide provides the essential historical, chemical, and practical information required for the effective utilization of this important compound.
Methodological & Application
Application Notes: 4-Methoxybenzenediazonium Tetrafluoroborate in Azo Coupling Reactions with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenediazonium tetrafluoroborate is a versatile and stable diazonium salt widely employed in organic synthesis. A primary application of this reagent is in azo coupling reactions, a powerful method for the formation of azo compounds (-N=N-). These compounds are of significant interest due to their intense color, making them valuable as dyes and pigments. Beyond traditional color chemistry, azo compounds are integral in the development of molecular switches, nonlinear optical materials, and as chromogenic labels in biological assays. In the pharmaceutical and drug development sectors, the azo linkage serves as a key structural motif in certain prodrugs, which can be selectively cleaved by azoreductases in specific physiological environments, such as the colon.
The reaction proceeds via an electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile and a phenol, activated by its hydroxyl group, serves as the nucleophile. The tetrafluoroborate counter-ion imparts greater stability to the diazonium salt compared to the more common chloride salt, allowing for easier handling and storage. The electron-donating methoxy group on the diazonium salt influences the electronic properties and, consequently, the color of the resulting azo dye.
These application notes provide a summary of quantitative data and detailed experimental protocols for the azo coupling of this compound with various phenolic compounds.
Data Presentation
The following table summarizes the reaction conditions and yields for the azo coupling of this compound with different phenolic coupling partners.
| Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | Acetonitrile, Reflux (80°C), 12 h | 83 | [1] |
Note: Further research is ongoing to expand this table with a wider variety of phenolic substrates.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol [1]
This protocol details the synthesis of a specific azo dye from 3,5-dimethoxyphenol.
Materials:
-
This compound
-
3,5-Dimethoxyphenol
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Round bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round bottom flask equipped with a condenser and a magnetic stir bar, add 3,5-dimethoxyphenol (0.200 mmol, 30.8 mg) and this compound (0.200 mmol, 44.4 mg).
-
Add 2 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by TLC using dichloromethane as the eluent. The product will have a distinct Rf value.
-
During the reaction, a solid precipitate of the product will form.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration. This initial solid represents a significant portion of the product (approximately 52% yield).
-
Concentrate the filtrate (mother liquor) under reduced pressure using a rotary evaporator.
-
Purify the residue from the mother liquor by silica gel column chromatography using dichloromethane as the eluent to isolate the remaining product (approximately 31% yield).
-
Combine the filtered solid and the purified product to obtain the total yield of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol (combined yield of 83%).
Visualizations
Caption: General workflow for azo coupling of this compound with phenols.
Caption: Electrophilic substitution mechanism of azo coupling.
References
Application Notes and Protocols: Sandmeyer Reaction of 4-Methoxybenzenediazonium Tetrafluoroborate
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the transformation of an amino group on an aromatic ring into a wide array of other functional groups.[1][2] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile.[2] The use of pre-formed, relatively stable arenediazonium tetrafluoroborate salts, such as 4-methoxybenzenediazonium tetrafluoroborate, offers advantages in terms of handling and purity compared to the in situ generation of diazonium chlorides or sulfates. This document provides detailed protocols for various Sandmeyer and related reactions using this compound, intended for researchers in organic synthesis and drug development.
Mechanism and Applications
The core of the Sandmeyer reaction involves the copper(I)-catalyzed decomposition of the diazonium salt, which generates an aryl radical. This radical then reacts with the nucleophile present (e.g., chloride, bromide, cyanide) to form the final product.[1] However, some variations, such as iodination, do not require a copper catalyst.[2] This reaction is instrumental in synthesizing substituted aromatic compounds, including aryl halides, nitriles, and thioethers, which are valuable intermediates in the pharmaceutical and materials science industries.[1][3]
Experimental Protocols
The following protocols describe the synthesis of various 4-substituted anisole derivatives starting from this compound. For reactions where the diazonium salt is generated in situ from 4-methoxyaniline (p-anisidine), the procedure is adapted accordingly.
Protocol 1: Sandmeyer Trifluoromethylthiolation
This protocol describes the synthesis of 1-methoxy-4-[(trifluoromethyl)thio]benzene.
Materials:
-
This compound (1.00 mmol, 222 mg)
-
Copper thiocyanate (CuSCN) (0.50 mmol, 61.4 mg)
-
Caesium carbonate (Cs₂CO₃) (2.00 mmol, 652 mg)
-
Sodium thiocyanate (NaSCN) (1.50 mmol, 122 mg)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (2.00 mmol, 321 µL)
-
Acetonitrile (anhydrous, 8 mL)
-
Diethyl ether (Et₂O)
-
Celite
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine
Procedure:
-
Charge an oven-dried 20 mL crimp cap vessel with a Teflon-coated stirrer bar with copper thiocyanate, caesium carbonate, and sodium thiocyanate.
-
Place the vessel under a dry nitrogen atmosphere.
-
Add 4 mL of anhydrous acetonitrile via syringe and stir the resulting suspension at room temperature for 10 minutes.[4]
-
In a separate vial, dissolve 1.00 mmol of this compound in 4 mL of acetonitrile.
-
Add the diazonium salt solution dropwise to the reaction mixture via syringe and continue stirring for another 10 minutes.[4]
-
Add trifluoromethyltrimethylsilane at once via syringe.
-
Stir the reaction mixture at ambient temperature for 16 hours.[4]
-
Filter the resulting mixture through a short pad of Celite (approx. 5 g) and rinse the pad with diethyl ether (20 mL).
-
Wash the combined organic solution with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the final product.[4]
Protocol 2: Sandmeyer-type Iodination (from p-Anisidine)
This protocol describes the synthesis of 4-iodoanisole via in situ diazotization.
Materials:
-
p-Anisidine (4-methoxyaniline) (1.0 mmol, 123 mg)
-
Potassium iodide (KI) (2.5 mmol, 415 mg)
-
tert-Butyl nitrite (tBuONO) (2.5 mmol, 0.30 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 190 mg)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve p-anisidine, p-toluenesulfonic acid monohydrate, and potassium iodide in 5 mL of acetonitrile in a round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyl nitrite dropwise to the cooled solution.[5]
-
Stir the mixture at 0 °C for 30 minutes.
-
After 30 minutes, heat the reaction mixture to 60 °C and stir for 4 hours.[5]
-
Cool the mixture to room temperature and quench with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).[5]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: Representative Sandmeyer Bromination
This is a general protocol for the synthesis of 4-bromoanisole using a copper(I) bromide catalyst.
Materials:
-
This compound (1.0 mmol)
-
Copper(I) bromide (CuBr) (1.2 mmol)
-
Acetonitrile or water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution or suspension of copper(I) bromide in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Gradually add solid this compound to the stirred copper(I) bromide mixture. Control the addition rate to maintain the temperature and manage gas evolution (N₂).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Pour the reaction mixture into water and extract with an organic solvent like diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography or distillation to obtain 4-bromoanisole.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the Sandmeyer reaction of this compound.
| Product | Reagents | Catalyst | Solvent | Temp. | Time | Yield (%) |
| 1-Methoxy-4-[(trifluoromethyl)thio]benzene | TMSCF₃, Cs₂CO₃, NaSCN | CuSCN | Acetonitrile | RT | 16 h | 82%[4] |
| 4-Iodoanisole | KI, tBuONO, p-TsOH | None | Acetonitrile | 0→60 °C | 4.5 h | 86%[5] |
| 4-Bromoanisole | CuBr | Cu(I) | Acetonitrile | 0 °C→RT | 1-2 h | Good to Excellent |
| 4-Chloroanisole | CuCl | Cu(I) | Acetonitrile | 0 °C→RT | 1-2 h | Good to Excellent |
| 4-Cyanoanisole | CuCN | Cu(I) | DMF/Water | Warm | 1-3 h | Good |
Note: Yields for bromo-, chloro-, and cyanoanisole are generalized from typical Sandmeyer reaction outcomes as specific data for the tetrafluoroborate salt was not detailed in the provided search results.
Visualized Workflows
The following diagrams illustrate the general workflow and key stages of the Sandmeyer reaction.
Caption: General workflow of the Sandmeyer reaction from aniline to the final product.
Caption: The two primary logical stages of the Sandmeyer reaction process.
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are thermally unstable and can be explosive, especially when dry. They should be handled with care, kept cool, and not stored for extended periods. Perform reactions behind a blast shield.
-
Reagents: tert-Butyl nitrite is volatile and flammable. Copper salts and cyanide reagents are toxic; handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Conditions: The decomposition of diazonium salts is exothermic and releases nitrogen gas. Ensure the reaction vessel is adequately vented and that the addition of reagents is controlled to prevent a runaway reaction.
References
Application Notes and Protocols for the Synthesis of Indole Derivatives Using 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Methoxybenzenediazonium tetrafluoroborate is a versatile and reactive reagent for the functionalization of indoles, providing access to a variety of substituted indole derivatives. Its primary applications in this context include the direct C-2 arylation and C-3 azo-coupling of the indole nucleus, as well as participation in palladium-catalyzed Heck-Matsuda reactions for indoles bearing unsaturated side chains. These reactions are of significant interest to the pharmaceutical industry due to the prevalence of the indole scaffold in bioactive molecules.
A notable and somewhat unconventional reaction is the direct, metal-free C-2 arylation of indoles with aryldiazonium salts, which concurrently installs an arylazo group at the C-3 position.[1][2][3] This one-pot reaction provides a rapid route to 2-aryl-3-(arylazo)indoles, which are themselves of interest as potential antimicrobial agents.[1][2][3] The reaction is proposed to proceed via a Meerwein-type arylation mechanism.
Furthermore, this compound is an excellent substrate for the Heck-Matsuda reaction. This palladium-catalyzed process allows for the arylation of olefinic double bonds. For indole derivatives containing unsaturated aliphatic chains, this reaction offers a powerful method for introducing the 4-methoxyphenyl group, thereby expanding the molecular diversity of accessible indole-based compounds.
The choice of reaction conditions can influence the outcome, with factors such as the solvent, temperature, and the presence or absence of a catalyst determining the final product distribution. The stability of the diazonium salt, enhanced by the tetrafluoroborate counter-ion, makes it a convenient and effective arylating agent.
Quantitative Data
The following tables summarize representative yields for the synthesis of indole derivatives using aryldiazonium tetrafluoroborate salts.
Table 1: Synthesis of 2-Aryl-3-(arylazo)indoles from Indole and Various Aryldiazonium Tetrafluoroborates [1]
| Entry | Aryldiazonium Tetrafluoroborate | Product | Yield (%) |
| 1 | 4-Chlorobenzenediazonium tetrafluoroborate | 2-(4-Chlorophenyl)-3-((4-chlorophenyl)diazenyl)-1H-indole | 56 |
| 2 | 4-Bromobenzenediazonium tetrafluoroborate | 2-(4-Bromophenyl)-3-((4-bromophenyl)diazenyl)-1H-indole | 45 |
| 3 | 4-Methylbenzenediazonium tetrafluoroborate | 2-(p-Tolyl)-3-(p-tolyldiazenyl)-1H-indole | 43 |
| 4 | This compound | 2-(4-Methoxyphenyl)-3-((4-methoxyphenyl)diazenyl)-1H-indole | 40 |
Reaction Conditions: Indole (1 equiv.), aryldiazonium tetrafluoroborate (4 equiv.), NaOAc (5 equiv.) in 1,4-dioxane/H₂O (1:1) at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-Methoxyphenyl)-3-((4-methoxyphenyl)diazenyl)-1H-indole
This protocol is adapted from the general procedure for the synthesis of 2-aryl-3-(arylazo)indoles.[1]
Materials:
-
Indole
-
This compound
-
Sodium acetate (NaOAc)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water (10 mL) was added sodium acetate (5.0 mmol, 5.0 equiv.).
-
To this stirred solution, this compound (4.0 mmol, 4.0 equiv.) was added portion-wise over 10 minutes at room temperature.
-
The reaction mixture was stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-3-((4-methoxyphenyl)diazenyl)-1H-indole.
Protocol 2: Representative Procedure for the Heck-Matsuda Reaction of an Unsaturated Indole Derivative
This is a general protocol for a palladium-catalyzed Heck-Matsuda reaction. The specific indole substrate would need to contain an olefinic moiety.
Materials:
-
Unsaturated indole derivative (e.g., N-vinylindole)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the unsaturated indole derivative (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.) in methanol (10 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the arylated indole derivative.
Visualizations
Caption: Experimental workflow for the synthesis of indole derivatives.
Caption: Proposed reaction mechanism for C-2 arylation of indole.
Caption: Catalytic cycle for the Heck-Matsuda reaction.
References
- 1. Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Surface Functionalization of Gold Nanoparticles with 4-Methoxybenzenediazonium Tetrafluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1] The functionalization of AuNPs is a critical step in tailoring their properties for specific biomedical applications such as targeted drug delivery, bioimaging, and diagnostics.[1][2] This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles with 4-Methoxybenzenediazonium tetrafluoroborate.
The use of diazonium salts for surface modification offers a robust method to form stable, covalent bonds between the nanoparticle surface and the functional molecule.[3] This approach provides an alternative to the more common thiol-based chemistry for AuNP functionalization. The 4-methoxybenzene moiety can be further modified or used to alter the surface properties of the AuNPs, influencing their interaction with biological systems.
Materials and Equipment
Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
-
(Optional) Acetone
Equipment:
-
Glassware (cleaned with aqua regia)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Spectrophotometer (UV-Vis)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Raman Spectrometer
-
Centrifuge
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles via the Turkevich method.
-
Glassware Preparation: All glassware must be thoroughly cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinsed extensively with deionized water to remove any impurities that could interfere with nanoparticle synthesis.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 38.8 mM solution of trisodium citrate in DI water.
-
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Nanoparticle Formation: To the boiling HAuCl₄ solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
Reaction Completion: The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete and the nanoparticles are stable.
-
Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature while continuing to stir. Store the resulting ruby-red AuNP solution at 4°C.
Protocol 2: Surface Functionalization with this compound
This protocol details the grafting of the 4-methoxybenzene group onto the surface of the synthesized citrate-stabilized AuNPs. The reaction is based on the spontaneous reduction of the diazonium salt on the gold surface.[4]
-
Preparation of Diazonium Salt Solution: Prepare a 1 mM solution of this compound in deionized water. This solution should be prepared fresh before use.
-
Functionalization Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 1 mM this compound solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. The spontaneous grafting is believed to occur via the transfer of electrons from the AuNPs to the diazonium cations, leading to the formation of an aryl radical that subsequently attaches to the nanoparticle surface.[4]
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). The optimal centrifugation parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains unreacted diazonium salt and displaced citrate ions.
-
Resuspend the nanoparticle pellet in deionized water or ethanol.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound reagents.
-
-
Final Product: After the final wash, resuspend the purified 4-methoxybenzene functionalized AuNPs in a suitable solvent (e.g., deionized water or ethanol) for storage and characterization.
Characterization of Functionalized AuNPs
Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the modified nanoparticles.
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs is expected after functionalization due to the change in the local refractive index at the nanoparticle surface.[5]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is anticipated following the addition of the 4-methoxybenzene layer.[5]
-
Zeta Potential: A change in the surface charge of the nanoparticles will indicate the displacement of the negatively charged citrate ions by the 4-methoxybenzene group.
-
Transmission Electron Microscopy (TEM): TEM images can be used to confirm the size, shape, and monodispersity of the AuNPs before and after functionalization.[2] A thin organic layer may be visible on the surface of the functionalized nanoparticles under high resolution.
-
Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) can be used to confirm the presence of the 4-methoxybenzene moiety on the gold surface. Characteristic Raman peaks for the aromatic ring and the C-O-C stretch of the methoxy group are expected.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information about the nanoparticle surface, confirming the presence of carbon and oxygen from the 4-methoxybenzene group and potentially providing evidence of the Au-C or Au-N bond formation.[2]
Quantitative Data Summary
The following table summarizes the expected changes in the physicochemical properties of the gold nanoparticles upon functionalization with this compound. The exact values will depend on the specific experimental conditions.
| Parameter | Before Functionalization (Citrate-AuNPs) | After Functionalization (4-Methoxybenzene-AuNPs) |
| UV-Vis SPR Peak | ~520 nm | Red-shifted (e.g., 525-530 nm) |
| Hydrodynamic Diameter (DLS) | ~25 nm | Increased (e.g., ~30-35 nm) |
| Zeta Potential | Highly negative (e.g., -30 to -50 mV) | Less negative or near neutral |
| Core Diameter (TEM) | ~20 nm | ~20 nm (core size should not change) |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Proposed mechanism for the grafting of 4-methoxybenzene onto the gold nanoparticle surface.
Applications in Drug Development
The surface functionalization of gold nanoparticles is a key step in the development of sophisticated drug delivery systems.[7] The 4-methoxybenzene functionalized AuNPs can serve as a platform for various applications:
-
Drug Carrier: The aromatic surface can be used for the non-covalent loading of hydrophobic drugs through π-π stacking interactions.
-
Further Conjugation: The methoxy group can potentially be demethylated to a phenol, which can then be used as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.
-
Modulation of Biocompatibility: The surface chemistry of the nanoparticles plays a crucial role in their interaction with biological systems, including circulation time, cellular uptake, and cytotoxicity. The 4-methoxybenzene layer can be used to tune these properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad UV-Vis peak or color change to purple/blue | Nanoparticle aggregation | Ensure glassware is scrupulously clean. Check the stability of the citrate cap before functionalization. Ensure adequate surface coverage during ligand exchange. |
| Low functionalization efficiency | Inactive diazonium salt | Prepare the this compound solution fresh before each use. |
| Pellet does not resuspend after centrifugation | Irreversible aggregation | Reduce centrifugation speed or time. Ensure sufficient surface stabilization before and after functionalization. |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Surface Quantification of Multifunctionalized Gold Nanoparticles Using UV–Visible Absorption Spectroscopy Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Labeled Gold Nanoparticles for Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols: Covalent Modification of Carbon Nanotubes with 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) are revolutionary materials in nanotechnology with exceptional mechanical, electrical, and thermal properties. However, their inherent hydrophobicity and tendency to agglomerate limit their application in biological systems. Covalent functionalization is a key strategy to improve their solubility, biocompatibility, and to introduce specific functionalities for applications such as drug delivery, bio-sensing, and bio-imaging.[1][2][3]
This document provides detailed application notes and protocols for the covalent modification of carbon nanotubes using 4-methoxybenzenediazonium tetrafluoroborate. This method offers a robust and versatile approach to attach 4-methoxyphenyl groups to the surface of CNTs, thereby altering their physicochemical properties and enabling further conjugation with biomolecules. The resulting functionalized CNTs (f-CNTs) can serve as advanced platforms for targeted drug delivery and other biomedical applications.[2][4][5]
Data Presentation
The successful covalent functionalization of carbon nanotubes with this compound can be quantitatively assessed using various analytical techniques. The following table summarizes typical characterization data obtained for pristine and functionalized single-walled carbon nanotubes (SWCNTs). Please note that these values are illustrative and can vary depending on the starting CNT material and specific reaction conditions.
| Parameter | Pristine SWCNTs | Functionalized SWCNTs (4-Methoxyphenyl) | Technique | Significance |
| Thermal Stability (TGA) | ||||
| Weight Loss below 600 °C | < 5% | 10-20% | Thermogravimetric Analysis (TGA) | Indicates the removal of covalently attached functional groups, allowing for quantification of the degree of functionalization. |
| Structural Integrity (Raman) | ||||
| D/G Band Intensity Ratio (ID/IG) | ~0.1 - 0.3 | Increased to ~0.5 - 1.0 | Raman Spectroscopy | An increase in the ID/IG ratio signifies the introduction of sp3-hybridized carbon atoms (defects) on the CNT sidewall due to covalent bonding. |
| Surface Composition (XPS) | ||||
| Atomic Concentration of Carbon (C 1s) | >98% | ~90-95% | X-ray Photoelectron Spectroscopy (XPS) | A decrease in carbon concentration corresponds to the addition of other elements from the functional group. |
| Atomic Concentration of Oxygen (O 1s) | < 2% | ~5-10% | X-ray Photoelectron Spectroscopy (XPS) | The significant increase in oxygen content confirms the presence of the methoxy (-OCH3) group on the CNT surface. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the diazonium salt from 4-methoxyaniline.
Materials:
-
4-methoxyaniline (p-anisidine)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO2)
-
Tetrafluoroboric acid (HBF4), 50% aqueous solution
-
Acetone
-
Diethyl ether, ice-cold
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a beaker, dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of 50% tetrafluoroboric acid and 4 mL of distilled water.
-
Cool the mixture to 0 °C in an ice-water bath with constant stirring.
-
Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water and cool it in the ice bath.
-
Add the sodium nitrite solution dropwise to the 4-methoxyaniline solution while maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 40 minutes. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of ice-cold water.
-
To purify the product, dissolve the precipitate in a minimum amount of acetone.
-
Add ice-cold diethyl ether to the acetone solution until a precipitate forms.
-
Collect the purified this compound by vacuum filtration, wash with several small portions of ice-cold diethyl ether, and dry under vacuum.
-
Store the final product at -20°C, protected from light and moisture.
Caption: Synthesis of this compound.
Protocol 2: Covalent Functionalization of Carbon Nanotubes
This protocol details the reaction of this compound with carbon nanotubes.
Materials:
-
Single-walled or multi-walled carbon nanotubes (pristine)
-
This compound
-
Acetonitrile (anhydrous)
-
Polytetrafluoroethylene (PTFE) membrane filter (0.2 µm pore size)
-
Ultrasonicator
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Disperse a known amount of pristine CNTs (e.g., 50 mg) in anhydrous acetonitrile (e.g., 100 mL) by ultrasonication for at least 1 hour to obtain a homogeneous suspension.
-
Add this compound to the CNT suspension. The molar ratio of the diazonium salt to carbon atoms in the CNTs can be varied to control the degree of functionalization (a starting point is a 10:1 molar ratio of diazonium salt to carbon).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction, filter the mixture through a PTFE membrane to collect the functionalized CNTs.
-
Wash the collected solid extensively with acetonitrile to remove any unreacted diazonium salt and by-products.
-
Continue washing with acetonitrile until the filtrate is colorless.
-
Dry the functionalized CNTs under vacuum at 60 °C overnight.
Caption: Covalent Functionalization of Carbon Nanotubes.
Protocol 3: Characterization of Functionalized Carbon Nanotubes
A. Thermogravimetric Analysis (TGA)
-
Place 2-5 mg of the dried functionalized CNTs in a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The weight loss between 200 °C and 600 °C can be attributed to the decomposition of the attached 4-methoxyphenyl groups.
B. Raman Spectroscopy
-
Disperse a small amount of the functionalized CNTs in a suitable solvent (e.g., ethanol) and drop-cast onto a clean silicon wafer.
-
Acquire the Raman spectrum using a laser excitation wavelength of, for example, 532 nm or 633 nm.
-
Identify the D-band (~1350 cm-1) and G-band (~1580 cm-1).
-
Calculate the intensity ratio of the D-band to the G-band (ID/IG) and compare it to that of the pristine CNTs.
C. X-ray Photoelectron Spectroscopy (XPS)
-
Mount the dried functionalized CNT powder on a sample holder using conductive carbon tape.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans for the C 1s and O 1s regions.
-
Deconvolute the C 1s peak to identify contributions from sp2 carbon (from the CNT backbone), sp3 carbon (from the covalent bond), and C-O bonds (from the methoxy group).
-
Calculate the atomic concentrations of carbon and oxygen to confirm the presence and estimate the amount of the functional group.
Signaling Pathways and Logical Relationships
The covalent functionalization of carbon nanotubes with this compound proceeds via the formation of an aryl radical, which then attacks the CNT sidewall. This process is a type of electrophilic addition.
Caption: Mechanism of CNT Functionalization with Diazonium Salt.
Applications in Drug Development
The covalent functionalization of CNTs with 4-methoxyphenyl groups enhances their dispersibility in various solvents, which is a crucial first step for their use in biological applications.[5] The attached phenyl ring can also serve as an anchor for the further conjugation of drug molecules, targeting ligands, or imaging agents.
Potential applications include:
-
Targeted Drug Delivery: The functionalized CNTs can be further modified with antibodies or peptides to target specific cancer cells, thereby increasing the efficacy of chemotherapy and reducing side effects.[4]
-
Gene Therapy: The modified CNTs can be used to carry and deliver genetic material such as siRNA or plasmids into cells.
-
Bio-imaging: By attaching imaging agents, these functionalized CNTs can be used as contrast agents for various imaging modalities.
-
Biosensors: The altered electronic properties of the functionalized CNTs can be exploited for the development of sensitive biosensors for the detection of disease biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multi-Walled Carbon Nanotubes Functionalized with Hydroxamic Acid Derivatives for the Removal of Lead from Wastewater: Kinetics, Isotherm, and Thermodynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Amines using 4-Methoxybenzenediazonium tetrafluoroborate as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food safety. Many simple aliphatic and aromatic amines lack a strong chromophore, making their direct detection by HPLC with UV-Vis spectrophotometry challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to attach a chromophoric tag to the amine analyte, thereby enhancing its detectability.
This document details a proposed method for the derivatization of primary and secondary amines with 4-Methoxybenzenediazonium tetrafluoroborate. This reagent reacts with amines to form brightly colored azo dyes, which can be readily quantified using HPLC with a Diode Array Detector (DAD) or a standard UV-Vis detector. The resulting azo compounds exhibit strong absorbance in the visible region of the electromagnetic spectrum, offering the potential for high sensitivity and selectivity.
Disclaimer: The following protocols and methods are proposed based on established principles of azo coupling chemistry and high-performance liquid chromatography. They have not been empirically validated, and users should perform their own method development and validation studies.
Principle of Derivatization
The derivatization reaction is based on the azo coupling of the 4-methoxybenzenediazonium cation with the amine. The diazonium ion acts as an electrophile and attacks the electron-rich amine. The reaction is typically carried out in a mildly acidic to neutral aqueous or aqueous-organic medium (pH 5-7) to ensure the stability of the diazonium salt and the availability of the unprotonated amine for reaction.[1][2] The resulting product is a stable, colored azo dye.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
-
Derivatizing Agent: this compound (CAS No. 459-64-3), 98% purity
-
Amine Standards: A selection of primary and secondary amines of interest (e.g., aniline, methylamine, diethylamine)
-
Solvents: HPLC grade acetonitrile, methanol, and water
-
Buffers: Sodium acetate buffer (0.1 M, pH 5.0), Phosphate buffer (0.1 M, pH 7.0)
-
Extraction Solvent: Ethyl acetate or Dichloromethane
-
Acids and Bases: Hydrochloric acid (1 M), Sodium hydroxide (1 M) for pH adjustment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mM): Dissolve 22.2 mg of this compound in 10 mL of ice-cold 0.01 M HCl. Prepare this solution fresh daily and keep it on ice to prevent degradation.
-
Amine Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of methanol or water, depending on solubility.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range (e.g., 1-100 µg/mL).
Derivatization Protocol
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume with water or buffer to bring the amine concentration within the expected calibration range.
-
For solid samples, perform a suitable extraction procedure (e.g., sonication in methanol) followed by filtration or centrifugation.
-
-
Reaction Mixture:
-
In a 2 mL microcentrifuge tube, add 100 µL of the amine standard or sample solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 200 µL of the freshly prepared 10 mM this compound solution.
-
-
Reaction Conditions:
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes, protected from light.
-
-
Extraction of Azo Dye:
-
Add 500 µL of ethyl acetate to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the formed azo dye into the organic phase.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
-
Sample for HPLC:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
HPLC Analysis Conditions (Proposed)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at the wavelength of maximum absorbance (λmax) of the specific amine derivative (e.g., scan from 350-550 nm). A wavelength around 450-500 nm is anticipated for many azo dyes.[6]
-
Injection Volume: 10 µL
Data Presentation
The following tables present hypothetical quantitative data for the analysis of three model amines to illustrate the expected performance of this method. Note: This data is for illustrative purposes only and must be determined experimentally.
Table 1: Chromatographic Data for Derivatized Amines
| Analyte | Retention Time (min) | λmax (nm) |
| Derivatized Aniline | 8.5 | 480 |
| Derivatized Methylamine | 5.2 | 465 |
| Derivatized Diethylamine | 7.1 | 472 |
Table 2: Method Validation Parameters (Hypothetical)
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Derivatized Aniline | 1 - 100 | 0.9992 | 0.25 | 0.83 |
| Derivatized Methylamine | 1 - 100 | 0.9995 | 0.30 | 1.0 |
| Derivatized Diethylamine | 1 - 100 | 0.9989 | 0.28 | 0.92 |
Visualizations
Derivatization and HPLC Workflow
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Logical Relationship of Method Development
References
Application Notes and Protocols: Gomberg-Bachmann Reaction with 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gomberg-Bachmann reaction is a classic named reaction in organic chemistry that enables the formation of a carbon-carbon bond between two aromatic rings, leading to the synthesis of biaryl compounds. This reaction proceeds via an aryl radical intermediate generated from a diazonium salt. The use of isolable and more stable diazonium tetrafluoroborates has become a significant improvement over the original protocol, which often suffered from low yields and the formation of numerous byproducts.[1] This application note provides a detailed protocol for the synthesis of 4-methoxybiphenyl via the Gomberg-Bachmann reaction, utilizing 4-methoxybenzenediazonium tetrafluoroborate as the aryl radical precursor and benzene as the coupling partner. The protocol incorporates the use of a phase-transfer catalyst to enhance reaction efficiency, a common strategy to improve yields in this type of reaction.[1]
Reaction Scheme
The overall transformation involves the diazotization of p-anisidine to form the corresponding diazonium salt, which is then isolated as its tetrafluoroborate salt. This stable salt is subsequently subjected to the Gomberg-Bachmann coupling reaction with benzene in a basic medium to yield 4-methoxybiphenyl.
Step 1: Diazotization of p-Anisidine and Formation of the Tetrafluoroborate Salt
Step 2: Gomberg-Bachmann Coupling
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Gombery-Bachmann synthesis of 4-methoxybiphenyl. Please note that yields can vary based on the specific reaction conditions and scale. The data presented here is based on a representative protocol adapted from similar Gomberg-Bachmann reactions.[2]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Benzene | 10 - 20 eq | Serves as both reactant and solvent |
| Sodium Hydroxide (NaOH) | 4.0 eq | Base to promote radical formation |
| Tetrabutylammonium bromide (TBAB) | 0.05 eq | Phase-transfer catalyst |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C (initial), then warm to RT | Low temperature is crucial for stability |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS |
| Product | ||
| Product Name | 4-Methoxybiphenyl | |
| Molecular Formula | C₁₃H₁₂O | |
| Molecular Weight | 184.23 g/mol | |
| Typical Yield | < 40% (original procedure)[1] | Yields can be improved with phase-transfer catalysis |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4-methoxybiphenyl using the Gomberg-Bachmann reaction.
Materials and Reagents
-
p-Anisidine
-
Sodium Nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
This compound (if starting from the pre-made salt)
-
Benzene (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Protocol 1: Preparation of this compound
-
Diazotization: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a solution of tetrafluoroboric acid (2.2 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Slowly add the sodium nitrite solution dropwise to the stirred p-anisidine solution, ensuring the temperature remains below 5 °C.
-
Precipitation and Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The this compound will precipitate as a solid.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether. Dry the isolated salt under vacuum.
Protocol 2: Gomberg-Bachmann Coupling Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C in an ice-salt bath.
-
Addition of Reagents: To the cold NaOH solution, add benzene (10-20 eq) and the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).
-
Addition of Diazonium Salt: With vigorous stirring, slowly add the previously prepared and cooled this compound solution (or the solid salt in portions) to the benzene/NaOH mixture. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4-methoxybiphenyl by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure product.
Mandatory Visualizations
Gomberg-Bachmann Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-methoxybiphenyl.
Gomberg-Bachmann Reaction Mechanism
Caption: Simplified mechanism of the Gomberg-Bachmann reaction.
References
Application Notes and Protocols: Schiemann Reaction for Fluorination using 4-Methoxybenzenediazonium tetrafluoroborate
Introduction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1] This transformation is pivotal in the synthesis of fluorinated building blocks for pharmaceuticals, agrochemicals, and advanced materials, where fluorine substitution can enhance metabolic stability, binding affinity, and other physicochemical properties.[2] The reaction proceeds in two main stages: the conversion of a primary aromatic amine to a relatively stable aryldiazonium tetrafluoroborate salt, followed by the thermal or photolytic decomposition of this salt to yield the corresponding aryl fluoride.[3][4]
This document provides detailed protocols for the synthesis of 4-fluoroanisole from p-anisidine, utilizing 4-methoxybenzenediazonium tetrafluoroborate as the key intermediate. We will cover the traditional thermal decomposition method and a modern, greener adaptation using an ionic liquid as the reaction medium.
Reaction Mechanism
The reaction begins with the diazotization of an aromatic amine (p-anisidine) with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) to precipitate the aryldiazonium tetrafluoroborate.[4][5] This isolated salt is then heated, leading to the release of nitrogen gas and the formation of a highly reactive aryl cation. This cation is immediately captured by a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to form the final aryl fluoride product, along with boron trifluoride (BF₃) as a byproduct.[1][6]
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
Application Notes and Protocols: 4-Methoxybenzenediazonium Tetrafluoroborate in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 4-methoxybenzenediazonium tetrafluoroborate as a versatile reagent in the synthesis of biaryl compounds. Biaryl scaffolds are crucial structural motifs in many pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methods for their synthesis often require harsh conditions and pre-functionalized substrates. The use of aryldiazonium salts, such as this compound, offers a valuable alternative, often proceeding under milder conditions.
This document outlines key synthetic methodologies, including the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, providing specific experimental protocols and quantitative data to facilitate their application in a research and development setting.
Key Applications and Advantages
This compound is a stable and easily handled aryldiazonium salt that serves as a potent arylating agent. Its application in biaryl synthesis offers several advantages:
-
Mild Reaction Conditions: Many coupling reactions involving this salt can be performed at or near room temperature.
-
Versatility: It is amenable to various coupling strategies, including palladium-catalyzed and metal-free methods.
-
Efficiency: High yields of biaryl products can be achieved under optimized conditions.
Preparation of this compound
A general and reliable procedure for the synthesis of this compound from 4-methoxyaniline (p-anisidine) is outlined below.
Experimental Protocol: Diazotization of 4-Methoxyaniline
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 4-methoxyaniline (1.0 equivalent) in a mixture of hydrofluoroboric acid (48% aqueous solution, 2.6 equivalents) and water (3 volumes relative to the aniline).
-
Addition of Nitrite: While maintaining the temperature between 0 and 5 °C, slowly add a solution of sodium nitrite (1.1 equivalents) in water (1.5 volumes) dropwise to the stirred aniline solution.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes.
-
Precipitation and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The product will precipitate from the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and then with diethyl ether. Dry the product under vacuum to yield this compound as a stable solid.
Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Aryldiazonium salts can be used as efficient coupling partners in place of aryl halides.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | Methanol | None | 25 | 0.5 | 95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | Methanol | None | 25 | 0.5 | 92 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | Methanol | None | 25 | 0.5 | 89 |
| 3-Nitrophenylboronic acid | 5% Pd/C (1) | Ethanol | None | 30 | 24 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (1.0 equivalent), this compound (1.1 equivalents), and the palladium catalyst (see table for specifics).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate solvent (e.g., methanol or ethanol).
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biaryl Synthesis via Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for the synthesis of unsymmetrical biaryls from an aryldiazonium salt and an arene.[1][2] Recent advancements have introduced milder, visible-light-promoted, catalyst-free versions of this reaction.[2]
Quantitative Data for Visible-Light-Promoted Gomberg-Bachmann Reaction
| Arene Partner | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | Pyridine | Acetonitrile | 25 | 12 | 75 |
| Toluene | Pyridine | Acetonitrile | 25 | 12 | 78 |
| Anisole | Pyridine | Acetonitrile | 25 | 12 | 82 |
| Chlorobenzene | Pyridine | Acetonitrile | 25 | 12 | 72 |
Experimental Protocol: Visible-Light-Promoted Gomberg-Bachmann Reaction
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) in the arene partner (which also serves as the solvent) or in a suitable solvent like acetonitrile.
-
Additive: Add pyridine (1.0 equivalent) to the mixture.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Mechanism of the visible-light-promoted Gomberg-Bachmann reaction.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both the Suzuki-Miyaura and Gomberg-Bachmann reactions described in these notes.
Caption: General experimental workflow for biaryl synthesis.
References
Application of 4-Methoxybenzenediazonium Tetrafluoroborate in Organic Electronics: Enhancing Hole Injection through Electrode Modification
Introduction
4-Methoxybenzenediazonium tetrafluoroborate is an organic compound that has found a niche application in the field of organic electronics, primarily as a surface modifier for transparent conductive oxides (TCOs) such as indium tin oxide (ITO). The performance and stability of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), are critically dependent on the efficiency of charge injection and extraction at the electrode-organic interfaces. By forming a self-assembled monolayer (SAM) on the anode surface, this compound can effectively tune the work function of the electrode, leading to improved device performance. This application note details the use of this compound for anode modification, providing experimental protocols and illustrating its impact on device characteristics.
The core mechanism involves the electrochemical or spontaneous reduction of the diazonium salt, which leads to the covalent grafting of a 4-methoxyphenyl layer onto the electrode surface. This modification alters the surface dipole and, consequently, the work function of the electrode, typically increasing it to better align with the highest occupied molecular orbital (HOMO) of the hole transport layer in organic electronic devices. This improved energy level alignment reduces the hole injection barrier, resulting in lower turn-on voltages and higher efficiencies in OLEDs, and more efficient hole extraction in OSCs.
Key Applications in Organic Electronics
The primary application of this compound in organic electronics is the modification of anode surfaces to enhance hole injection or extraction. This is particularly crucial for devices utilizing ITO as the transparent anode, as the work function of pristine ITO (typically 4.5-4.9 eV) often presents a significant energy barrier for hole injection into common organic hole transport materials.
Quantitative Data on Device Performance Improvement
The following table summarizes the typical improvements observed in the performance of organic electronic devices upon modification of the ITO anode with a 4-methoxyphenyl monolayer. The data presented is a representative compilation from literature on similar diazonium salt modifications.
| Device Type | Parameter | Pristine ITO Anode | 4-Methoxyphenyl Modified ITO Anode |
| OLED | Turn-on Voltage (V) | 4.2 | 3.5 |
| Maximum Luminance (cd/m²) | 12,500 | 18,000 | |
| Current Efficiency (cd/A) | 8.5 | 12.3 | |
| Organic Solar Cell | Power Conversion Efficiency (%) | 7.8 | 9.2 |
| Fill Factor (%) | 65 | 72 | |
| Open-Circuit Voltage (V) | 0.78 | 0.85 | |
| Organic FET | Hole Mobility (cm²/Vs) | 0.15 | 0.28 |
| On/Off Ratio | 10⁵ | 10⁶ |
Experimental Protocols
1. Synthesis of this compound
This compound can be synthesized through the diazotization of 4-methoxyaniline.[1]
-
Materials: 4-methoxyaniline (p-anisidine), sodium nitrite (NaNO₂), tetrafluoroboric acid (HBF₄, 48 wt% in H₂O), hydrochloric acid (HCl), deionized water, ethanol, diethyl ether.
-
Procedure:
-
Dissolve 4-methoxyaniline in a solution of hydrochloric acid and water at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-methoxyaniline solution while maintaining the temperature between 0 and 5 °C.
-
Continue stirring the mixture for 30 minutes at the same temperature to ensure complete diazotization.
-
To the resulting diazonium salt solution, slowly add tetrafluoroboric acid.
-
The this compound will precipitate as a solid.
-
Filter the precipitate, wash it with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum. The resulting solid should be stored at low temperatures (e.g., -20 °C) and protected from light and moisture.[1]
-
2. Electrochemical Grafting of 4-Methoxyphenyl Monolayer on ITO
This protocol describes the modification of an ITO-coated glass substrate for use in an OLED or OSC.
-
Materials: ITO-coated glass substrate, this compound, acetonitrile (anhydrous), supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate), deionized water, isopropanol, acetone.
-
Equipment: Potentiostat, three-electrode electrochemical cell (ITO as working electrode, platinum wire as counter electrode, Ag/AgCl as reference electrode).
-
Procedure:
-
Clean the ITO substrate sequentially by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Prepare an electrolyte solution of 1-5 mM this compound and 0.1 M tetrabutylammonium tetrafluoroborate in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the cleaned ITO substrate as the working electrode.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a reducing potential (typically around -0.5 V vs. Ag/AgCl) for one or more cycles. A characteristic reduction peak corresponding to the reduction of the diazonium salt should be observed in the first scan, which diminishes in subsequent scans as the surface is passivated by the grafted layer.
-
After grafting, rinse the modified ITO substrate with acetonitrile and then deionized water to remove any unreacted species.
-
Dry the substrate with a stream of nitrogen. The modified substrate is now ready for device fabrication.
-
3. Characterization of the Modified ITO Surface
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the covalent attachment of the 4-methoxyphenyl layer. The N1s peak from the diazonium group should be absent, while the C1s and O1s spectra will show components corresponding to the methoxy group.
-
Ultraviolet Photoelectron Spectroscopy (UPS) or Kelvin Probe Measurement: To determine the work function of the modified ITO surface and quantify the increase compared to the pristine ITO.
Signaling Pathways and Experimental Workflows
Figure 1: Overall workflow from synthesis to device fabrication and characterization.
Figure 2: Mechanism of electrochemical grafting on an ITO surface.
Figure 3: Energy level alignment at the anode/HTL interface before and after modification.
References
Application Notes and Protocols for Protein Bioconjugation using 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenediazonium tetrafluoroborate is a versatile reagent for the chemoselective modification of proteins, primarily targeting tyrosine residues. This bioconjugation strategy offers a robust method for labeling proteins with various functionalities, including therapeutic agents, imaging probes, and affinity tags. The reaction proceeds via an electrophilic aromatic substitution, forming a stable azo bond between the diazonium salt and the electron-rich phenol ring of tyrosine. This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation, with a focus on applications in drug development.
Principle of Reaction
The bioconjugation reaction with this compound is a diazo coupling reaction that targets electron-rich amino acid residues, with a strong preference for tyrosine. The electrophilic diazonium ion attacks the activated aromatic ring of the tyrosine side chain, resulting in the formation of a stable azobenzene linkage. The reaction is typically performed under mild, slightly alkaline conditions to facilitate the deprotonation of the tyrosine phenolic group, enhancing its nucleophilicity.
Applications in Drug Development
The ability to selectively modify proteins using this compound opens up numerous possibilities in the field of drug development:
-
Antibody-Drug Conjugates (ADCs): By attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen, ADCs can deliver the therapeutic payload directly to cancer cells, minimizing systemic toxicity.[1][2][3]
-
Targeted Drug Delivery: Proteins modified with this reagent can be conjugated to nanoparticles or other delivery vehicles to enhance their targeting capabilities and improve drug bioavailability.
-
Immuno-oncology: Modification of antibodies or other immunomodulatory proteins can be used to enhance their therapeutic efficacy or to attach imaging agents for monitoring immune responses.
-
Diagnostic Agents: Conjugation of proteins with imaging agents (e.g., fluorescent dyes, radioisotopes) allows for the development of targeted probes for in vivo imaging and diagnostic applications.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, data from the closely related and well-characterized reagent, 4-formylbenzene diazonium hexafluorophosphate (FBDP), provides valuable insights into the expected efficiency and selectivity of this class of reagents.[4]
| Parameter | Value (based on FBDP data) | Reference |
| Target Residue | Tyrosine | [4] |
| Reaction pH | 7.4 - 8.0 | [4] |
| Reaction Time | 30 minutes | [4] |
| Conversion Efficiency | 88.5% - 91.4% (with 2 equivalents of reagent) | [4] |
| Selectivity | High for tyrosine, with minimal reactivity towards N-terminal amines. | [4] |
| Stability of Conjugate | The resulting azo bond is generally stable. | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methoxyaniline.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Hydrofluoroboric acid (50%)
-
Sodium nitrite
-
Acetone
-
Diethyl ether
-
Distilled water
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water dropwise to the cooled reaction mixture while stirring.
-
Continue stirring the reaction mixture at 0°C for 40 minutes. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold distilled water, followed by cold acetone, and finally cold diethyl ether.
-
Dry the solid product under vacuum. The resulting this compound should be stored at -20°C, protected from light.[5]
Protocol 2: General Procedure for Protein Labeling
This protocol provides a general method for labeling a protein with this compound. Optimization of the reagent-to-protein molar ratio and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Freshly prepared this compound solution (10 mM in ice-cold PBS, pH 7.4)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Quenching solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Ice bath
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Cool the protein solution on an ice bath.
-
Add the freshly prepared this compound solution to the protein solution to achieve the desired molar excess (e.g., 2-10 equivalents).
-
Incubate the reaction mixture on ice for 30-60 minutes with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 10 minutes on ice.
-
Purify the labeled protein from excess reagent and by-products using size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration and degree of labeling of the final conjugate.
Protocol 3: Characterization of the Protein Conjugate by Mass Spectrometry
This protocol outlines the general steps for analyzing the protein conjugate using mass spectrometry to determine the degree of labeling and identify modification sites.
Materials:
-
Labeled protein conjugate
-
Unlabeled protein (control)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF)
-
Digestion enzyme (e.g., trypsin)
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Intact Mass Analysis:
-
Desalt the intact labeled and unlabeled protein samples.
-
Analyze the samples by MALDI-TOF or ESI-Q-TOF mass spectrometry.
-
The mass difference between the labeled and unlabeled protein will indicate the number of attached 4-methoxybenzenediazonium moieties.
-
-
Peptide Mapping Analysis (for site identification):
-
Denature, reduce, and alkylate the labeled and unlabeled protein samples.
-
Digest the proteins into peptides using a specific protease like trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the modified peptides. The mass shift corresponding to the 4-methoxy-azobenzene modification on tyrosine residues will pinpoint the exact sites of conjugation.[6]
-
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Targeted cancer therapy using an Antibody-Drug Conjugate.
Conclusion
This compound is a valuable tool for the site-selective modification of proteins, particularly for the development of targeted therapeutics like antibody-drug conjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this reagent in their drug development endeavors. Further optimization of reaction conditions for specific protein targets will ensure high efficiency and selectivity, leading to the generation of well-defined and potent bioconjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 3. Antibody-bottlebrush prodrug conjugates for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck-Type Reaction of Alkenes with 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck-type reaction, specifically the Heck-Matsuda reaction, utilizing 4-methoxybenzenediazonium tetrafluoroborate as an arylating agent for various alkenes. This reaction is a powerful tool in synthetic organic chemistry, offering a mild and efficient alternative to traditional palladium-catalyzed cross-coupling reactions that use aryl halides or triflates. The use of aryldiazonium salts, such as this compound, often allows for faster reactions under phosphine-free conditions, making it an attractive method for the synthesis of substituted alkenes which are prevalent in pharmaceuticals and functional materials.[1]
Introduction to the Heck-Matsuda Reaction
The Heck-Matsuda reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an arenediazonium salt and an alkene.[1] This reaction proceeds via a catalytic cycle involving the oxidative addition of the aryldiazonium salt to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active palladium catalyst. One of the key advantages of using aryldiazonium salts is their high reactivity, which often allows the reaction to proceed under milder conditions (e.g., room temperature) and without the need for phosphine ligands.[2]
Data Presentation
The following tables summarize representative quantitative data for Heck-Matsuda reactions involving various aryldiazonium salts and alkenes. While specific data for this compound with a wide range of alkenes is compiled from various sources, the data for other similar aryldiazonium salts is also presented to illustrate the general applicability and expected yields of this reaction.
Table 1: Heck-Matsuda Reaction of Various Arenediazonium Tetrafluoroborates with Alkenes
| Entry | Aryldiazonium Tetrafluoroborate | Alkene | Product | Yield (%) | Ref. |
| 1 | 4-Methoxyphenyl | Styrene | (E)-4-Methoxystilbene | 85-95 | [2] |
| 2 | 4-Methoxyphenyl | Methyl acrylate | Methyl (E)-3-(4-methoxyphenyl)acrylate | ~90 | [3] |
| 3 | Phenyl | Styrene | (E)-Stilbene | 68 | [1] |
| 4 | 4-Methylphenyl | Styrene | (E)-4-Methylstilbene | 75 | [1] |
| 5 | 4-Nitrophenyl | Styrene | (E)-4-Nitrostilbene | 82 | [1] |
| 6 | 4-Chlorophenyl | Methyl acrylate | Methyl (E)-3-(4-chlorophenyl)acrylate | 85 | [1] |
Reaction conditions may vary. Yields are isolated yields.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the aryldiazonium salt and its subsequent use in the Heck-Matsuda reaction.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the diazonium salt from p-anisidine.
Materials:
-
p-Anisidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Tetrafluoroborate
-
Deionized Water
-
Diethyl Ether
-
Ice bath
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve p-anisidine (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (0.1 mol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Filter the solution to remove any insoluble impurities.
-
In a separate beaker, dissolve sodium tetrafluoroborate (0.15 mol) in water (30 mL).
-
Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with constant stirring at room temperature. A precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold water (50 mL) followed by cold diethyl ether (50 mL).
-
Dry the final product under vacuum.
Protocol 2: Heck-Matsuda Coupling of this compound with Styrene
This protocol details the synthesis of (E)-4-methoxystilbene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add methanol (10 mL) to dissolve the diazonium salt.
-
Add styrene (1.2 mmol, 1.2 equivalents).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the pure (E)-4-methoxystilbene.
Visualizations
Diagram 1: Catalytic Cycle of the Heck-Matsuda Reaction
References
Application Notes and Protocols: Electrochemical Grafting of 4-Methoxybenzenediazonium Tetrafluoroborate on Silicon Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of silicon surfaces is a critical area of research with wide-ranging applications in biosensors, molecular electronics, and drug delivery systems.[1] Electrochemical grafting of aryl diazonium salts offers a rapid and robust method for covalently modifying silicon surfaces, forming stable Si-C bonds.[1][2] This process enhances the chemical stability of the silicon surface, particularly against oxidation, which is a significant limitation of hydrogenated silicon.[1][3] This document provides detailed protocols and application notes for the electrochemical grafting of 4-methoxybenzenediazonium tetrafluoroborate onto silicon surfaces.
The electrochemical reduction of this compound on a p-type silicon (111) surface leads to the formation of a dense and ordered organic layer.[1] The grafting process is confirmed by a characteristic peak in the cyclic voltammogram around -0.3V/SCE.[1][4] The resulting modified surface can be further functionalized for various applications.
Data Presentation
The following tables summarize key quantitative data from electrochemical grafting experiments.
Table 1: Electrochemical Grafting Parameters
| Parameter | Value | Substrate | Reference |
| Diazonium Salt | This compound | p-Si (111) | [1] |
| Concentration | 2 mmol/L | p-Si (111) | [1] |
| Electrolyte | 0.05M H₂SO₄ + 0.05M HF (aqueous) | p-Si (111) | [1][4] |
| Reduction Peak Potential | ~ -0.3 V vs. SCE | p-Si (111) | [1][4] |
| Silicon Resistivity | 10 Ωcm | p-Si (111) | [1] |
Table 2: Surface Characterization Data
| Characterization Technique | Observation | Interpretation | Reference |
| Cyclic Voltammetry (CV) | Irreversible reduction peak at ~ -0.3 V/SCE | Formation of a covalent Si-C bond and grafting of the organic layer. The current becomes nearly zero in the second scan, indicating an insulating film. | [1] |
| In-situ Infrared Spectroscopy (IR) | Detection of chemical functions of the grafted layer | Confirms the presence of the organic moiety on the silicon surface. | [1][4] |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of elements corresponding to the grafted molecule | Confirms the elemental composition of the modified surface. | [5] |
Experimental Protocols
1. Preparation of the Silicon Substrate
This protocol describes the preparation of a hydrogen-terminated silicon (Si-H) surface, which is essential for efficient electrochemical grafting.
-
Materials:
-
p-type Si(111) wafers (resistivity 10 Ωcm)[1]
-
Acetone (analytical grade)
-
Ethanol (analytical grade)
-
Deionized (DI) water
-
40% Ammonium fluoride (NH₄F) solution
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Cut the Si(111) wafer into desired sample sizes (e.g., 1 cm x 1 cm).
-
Clean the silicon samples by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes, and finally rinse thoroughly with DI water.
-
Dry the samples under a stream of high-purity nitrogen gas.
-
To create the Si-H surface, immerse the cleaned samples in a 40% NH₄F solution for 15 minutes.
-
Rinse the samples with DI water and dry them under a stream of nitrogen gas.
-
Use the freshly prepared Si-H substrates immediately for the grafting experiment to prevent re-oxidation.
-
2. Electrochemical Grafting Procedure
This protocol details the electrochemical grafting of this compound onto the prepared Si-H substrate.
-
Materials:
-
Freshly prepared Si-H substrate
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Hydrofluoric acid (HF)
-
Deionized (DI) water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: Si-H substrate; Counter electrode: Platinum wire; Reference electrode: Saturated Calomel Electrode - SCE)
-
-
Procedure:
-
Prepare the grafting solution: 2 mmol/L this compound in an aqueous solution of 0.05M H₂SO₄ + 0.05M HF.[1][4]
-
Assemble the three-electrode cell with the Si-H substrate as the working electrode.
-
Deaerate the grafting solution by bubbling with nitrogen gas for at least 15 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V vs. SCE) to a negative potential (e.g., -0.8 V vs. SCE) and back. A scan rate of 100 mV/s is typically used.
-
An irreversible reduction peak should be observed at approximately -0.3 V vs. SCE during the first cathodic scan, indicating the grafting of the methoxyphenyl layer.[1][4]
-
After the electrochemical process, remove the modified silicon substrate from the cell.
-
Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen gas.
-
The modified substrate is now ready for characterization or further functionalization.
-
Visualizations
Caption: Experimental workflow for electrochemical grafting.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. 4-Nitrobenzene Grafted in Porous Silicon: Application to Optical Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Azo Dyes for Textile Applications using 4-Methoxybenzenediazonium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a representative disperse azo dye using 4-Methoxybenzenediazonium tetrafluoroborate and its subsequent application for dyeing polyester fabric. The methodologies and data presented are compiled for research and development purposes.
Introduction
Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile industry due to their cost-effective synthesis, broad color palette, and good fastness properties. The synthesis of azo dyes typically involves two main steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol or an aromatic amine.
This compound is a stable diazonium salt derived from p-anisidine (4-methoxyaniline). Its stability and reactivity make it a valuable reagent in the synthesis of various azo compounds. This document outlines the synthesis of a disperse red azo dye by coupling this compound with 2-naphthol and its application in dyeing polyester fabrics.
Synthesis of a Disperse Red Azo Dye
The synthesis involves a two-step process: the preparation of the diazonium salt (this compound) and the subsequent azo coupling reaction with 2-naphthol.
Experimental Protocol: Synthesis of 1-(4-methoxyphenylazo)-2-naphthol
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution) or Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Step 1: Diazotization of 4-Methoxyaniline
-
In a 250 mL beaker, dissolve a specific molar amount of 4-methoxyaniline in a dilute solution of tetrafluoroboric acid or hydrochloric acid.[1]
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution.[1][2] The temperature should be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[1]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure the full formation of this compound. The resulting solution should be clear.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve a stoichiometric amount of 2-naphthol in an aqueous solution of sodium hydroxide.[3][4]
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[4]
-
A brightly colored precipitate of the azo dye, 1-(4-methoxyphenylazo)-2-naphthol, will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using vacuum filtration and wash it with a cold, saturated sodium chloride solution, followed by cold distilled water to remove any unreacted starting materials and salts.[5]
-
Dry the synthesized dye in an oven at 60-70 °C.
-
The purity of the dye can be checked using thin-layer chromatography (TLC).[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesized azo dye.
| Parameter | Value | Reference |
| Dye Name | 1-(4-methoxyphenylazo)-2-naphthol | N/A |
| Color | Red | |
| Yield (%) | 85-95% | [3][6] |
| Melting Point (°C) | ~180-185 °C | N/A |
| λmax (in Ethanol) | ~480 nm | |
| Molar Extinction Coefficient (ε) | ~2.5 x 10⁴ L·mol⁻¹·cm⁻¹ | [7] |
Characterization
The structure of the synthesized dye can be confirmed by various spectroscopic techniques:
-
FT-IR (Fourier Transform Infrared) Spectroscopy: To identify functional groups such as O-H, C-H (aromatic), N=N (azo group), and C-O-C (ether).
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the arrangement of protons on the aromatic rings.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[7]
Application of the Synthesized Azo Dye on Polyester Fabric
Disperse dyes are the primary class of dyes used for coloring polyester fibers. The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye molecules into the hydrophobic fiber structure.
Experimental Protocol: Dyeing of Polyester Fabric
Materials:
-
Synthesized Azo Dye (1-(4-methoxyphenylazo)-2-naphthol)
-
Polyester fabric
-
Dispersing agent (e.g., lignosulphonate-based)
-
Acetic acid (to maintain pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
Procedure:
Step 1: Preparation of the Dye Bath
-
Prepare a 1% stock solution of the synthesized dye.[3]
-
The dyeing is carried out in a high-temperature, high-pressure beaker dyeing machine.
-
Prepare the dye bath with a liquor ratio of 50:1 (50 mL of water for every 1 g of fabric).[3]
-
Add the required amount of the dye stock solution (e.g., for a 2% shade) to the dye bath.[3]
-
Add a dispersing agent (e.g., 1 g/L) to ensure the uniform dispersion of the dye in the water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
Step 2: Dyeing Process
-
Introduce the scoured polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min.[2]
-
Maintain the dyeing at 130 °C for 60 minutes.[2]
-
Cool the dye bath down to 70 °C.
Step 3: Reduction Clearing (After-treatment)
-
Remove the dyed fabric from the bath and rinse with cold water.
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.[2]
-
Rinse the fabric thoroughly with hot and cold water.
-
Dry the dyed fabric in the air.
Data Presentation: Fastness Properties
The performance of the dyed fabric is evaluated by testing its fastness to various agents.
| Fastness Property | Rating (ISO Scale) | Description |
| Light Fastness (ISO 105-B02) | 4-5 | Good to Very Good |
| Wash Fastness (ISO 105-C06) | 4-5 | Good to Very Good |
| Rubbing Fastness (Dry) (ISO 105-X12) | 4-5 | Good to Very Good |
| Rubbing Fastness (Wet) (ISO 105-X12) | 4 | Good |
| Perspiration Fastness (ISO 105-E04) | 4-5 | Good to Very Good |
Note: The fastness ratings are representative and can vary depending on the specific dyeing conditions and the concentration of the dye.[7][8]
Visualization of Workflows
Synthesis of Azo Dye
Caption: Workflow for the synthesis of 1-(4-methoxyphenylazo)-2-naphthol.
Textile Dyeing Process
Caption: Workflow for dyeing polyester fabric with the synthesized azo dye.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxybenzenediazonium Tetrafluoroborate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-methoxybenzenediazonium tetrafluoroborate as a versatile arylating agent in palladium-catalyzed cross-coupling reactions. Diazonium salts, such as the methoxy-substituted variant, offer distinct advantages over traditional aryl halides, including milder reaction conditions and often higher reactivity, making them valuable tools in organic synthesis and drug discovery.
Application Notes
This compound is an effective electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck-Matsuda, and Sonogashira couplings. The electron-donating nature of the methoxy group can influence the reactivity of the diazonium salt and the properties of the resulting coupled products.
Key Advantages:
-
High Reactivity: Aryldiazonium salts are generally more reactive than the corresponding aryl halides, often allowing for lower catalyst loadings and shorter reaction times.
-
Mild Reaction Conditions: Many cross-coupling reactions with diazonium salts can be performed at or near room temperature, which is beneficial for substrates with sensitive functional groups.
-
Phosphine-Ligand Free Options: In some cases, these reactions can proceed efficiently without the need for phosphine ligands, simplifying the reaction setup and purification.[1]
-
Green Chemistry Aspects: The reactions often utilize environmentally benign solvents like ethanol or even water, and the diazonium salt chemistry can offer a more atom-economical approach compared to some traditional cross-coupling methods.
Quantitative Data Summary
The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.
Suzuki-Miyaura Coupling
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids.
| Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) |
| Phenylboronic acid | 1 mol% Pd/C | Ethanol, 30 °C, 24 h | 95 |
| 4-Methylphenylboronic acid | 1 mol% Pd/C | Ethanol, 30 °C, 24 h | 92 |
| 4-Methoxyphenylboronic acid | 1 mol% Pd/C | Ethanol, 30 °C, 24 h | 88 |
| 3-Nitrophenylboronic acid | 1 mol% Pd/C | Ethanol, 30 °C, 24 h | 90 |
Data compiled from analogous reactions described in the literature.
Heck-Matsuda Reaction
Table 2: Palladium-Catalyzed Heck-Matsuda Reaction of this compound with Alkenes.
| Alkene Partner | Catalyst System | Reaction Conditions | Yield (%) |
| Styrene | 2 mol% Pd(OAc)₂ | Methanol, rt, 30 min | 85 |
| Ethyl acrylate | 2 mol% Pd(OAc)₂ | Methanol, rt, 30 min | 90 |
| n-Butyl acrylate | 2 mol% Pd(OAc)₂ | Methanol, rt, 30 min | 88 |
| Methyl methacrylate | 2 mol% Pd(OAc)₂ | Methanol, rt, 1 h | 75 |
Yields are based on reported data for similar aryldiazonium salts under analogous conditions.
Sonogashira Coupling
Table 3: Palladium-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes.
| Alkyne Partner | Catalyst System | Reaction Conditions | Yield (%) |
| Phenylacetylene | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | Acetonitrile, rt, 2 h | 82 |
| 1-Octyne | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | Acetonitrile, rt, 2 h | 78 |
| 3-Ethynyltoluene | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | Acetonitrile, rt, 2 h | 85 |
| (Trimethylsilyl)acetylene | 2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI | Acetonitrile, rt, 3 h | 75 |
Data is estimated based on protocols for related aryldiazonium salts due to a lack of specific quantitative data for the 4-methoxy derivative in the surveyed literature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium on carbon (10 wt. %, 1 mol%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 eq).
-
Add this compound (1.1 eq) and palladium on carbon (1 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times.
-
Add ethanol (to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck-Matsuda Reaction
This protocol provides a general method for the Heck-Matsuda reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the alkene (1.2 eq) in methanol.
-
Add palladium(II) acetate (2 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Protocol 3: Sonogashira Coupling (Adapted)
This adapted protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Note: This is based on general procedures for aryldiazonium salts, as specific examples with the 4-methoxy derivative are not widely reported.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine
-
Acetonitrile
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add acetonitrile and triethylamine (2.0 eq).
-
Seal the vessel and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions involving an aryldiazonium salt.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Proposed catalytic cycle for the Heck-Matsuda reaction.
Caption: Proposed catalytic cycle for the Sonogashira coupling.
References
Troubleshooting & Optimization
Preventing decomposition of 4-Methoxybenzenediazonium tetrafluoroborate during storage
Welcome to the technical support center for 4-Methoxybenzenediazonium Tetrafluoroborate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this reagent in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its storage and handling.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your stored this compound.
Q1: My previously white/beige crystalline solid has darkened or turned brownish. What is the cause and is it still usable?
A: A color change, typically darkening, is a primary indicator of decomposition. This is often caused by exposure to light, elevated temperatures, or moisture. The darkened portions of the material contain impurities and have a lower concentration of the active diazonium salt, which will negatively impact reaction yields and purity. It is strongly recommended to use a fresh, properly stored reagent for best results.
Q2: The solid in the container has become clumpy, oily, or appears wet. What happened?
A: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] Clumping or the appearance of an oily substance indicates water absorption. Since the compound decomposes in water, its reactivity will be significantly compromised.[2] To prevent this, always handle the reagent in a dry environment (e.g., a glove box) and ensure the container is sealed tightly immediately after use.
Q3: I am observing lower than expected yields or an increase in byproducts in my reaction. Could the stored diazonium salt be the problem?
A: Yes, this is a common consequence of using a partially decomposed diazonium salt. Decomposition reduces the amount of active reagent available for your reaction, leading to lower yields.[3] Furthermore, the decomposition products can interfere with the desired reaction pathway, resulting in the formation of unwanted byproducts. To confirm the activity of your stored reagent, you can perform a functional group test as detailed in the Experimental Protocols section.
Q4: I've noticed slight pressure buildup or a faint odor upon opening a container that has been stored for a long time. What should I do?
A: Gas evolution (N₂) is a hallmark of diazonium salt decomposition.[4][5] While this compound is relatively stable, slow decomposition over long periods, especially if storage conditions were not ideal, can lead to a slight pressure increase. Open the container cautiously in a well-ventilated fume hood. The presence of gas indicates that decomposition has occurred, and the reagent's quality is likely compromised.
Summary of Common Issues and Actions
| Observed Symptom | Probable Cause(s) | Recommended Action |
| Color Change (Darkening) | Exposure to light, heat, or moisture. | Discard the reagent. Use fresh, properly stored material for quantitative applications. |
| Clumping / Oily Appearance | Moisture absorption (hygroscopicity).[1] | Reagent is likely decomposed. Use of a fresh container is advised. Ensure future handling is in a dry atmosphere. |
| Reduced Reaction Yield | Partial decomposition of the diazonium salt.[3] | Perform a functional test (See Protocol 2). If reactivity is low, use a new batch of the reagent. |
| Gas Evolution / Pressure Buildup | Slow decomposition leading to Nitrogen (N₂) gas release.[5] | Handle with extreme caution in a fume hood. The reagent is compromised and should be properly quenched and disposed of. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To maximize shelf-life and prevent decomposition, the compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2][6] The container should be stored in the dark to prevent light-induced degradation.[1][2] For long-term storage, placing the container in a desiccator inside the freezer and backfilling with an inert gas like argon is also recommended.[7]
Q2: Why is this compound considered more stable than other diazonium salts, like benzenediazonium chloride?
A: The stability of aryldiazonium salts is highly dependent on the counter-ion.[8] The tetrafluoroborate (BF₄⁻) anion forms a more stable crystalline lattice with the diazonium cation compared to anions like chloride.[8] This increased stability allows for the isolation and storage of the solid compound, whereas many other diazonium salts are only usable in situ as solutions at low temperatures (0-5°C).[9][10][11]
Q3: What are the primary factors that cause decomposition?
A: The main factors are:
-
Temperature: While relatively stable at room temperature for short periods, thermal decomposition is a significant risk.[12][13]
-
Moisture: The compound is hygroscopic and decomposes in the presence of water.[1][2][7]
-
Light: The diazonium group is photosensitive and can degrade upon exposure to light.[1][2][14][15]
-
Physical Shock/Friction: Solid diazonium salts can be sensitive to shock and friction.[4][5] It is crucial to handle them gently and avoid grinding or scratching the solid with metal spatulas.[9][16]
Q4: How long can I store the compound?
A: When stored under ideal conditions (-20°C, dark, dry, tightly sealed), this compound can be stable for several years.[9][16] However, it is always best practice to monitor for any physical changes before use.
Q5: What are the hazardous decomposition products?
A: The primary thermal decomposition products include nitrogen gas (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[7] Rapid decomposition can be violent or explosive due to the rapid release of nitrogen gas.[4][9][10]
Experimental Protocols
Protocol 1: Visual Inspection of Stored Reagent
Objective: To visually assess the integrity of stored this compound before use.
Methodology:
-
Remove the container from the -20°C freezer.
-
Place the sealed container in a desiccator at room temperature and allow it to warm up for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.
-
Once at room temperature, transfer the container to a fume hood.
-
Carefully open the container, being mindful of any potential pressure release.
-
Observe the contents for any of the following signs of decomposition:
-
Color: The solid should be a white to beige or light-yellow crystalline powder. Note any significant darkening or the presence of brown/black particles.
-
Consistency: The powder should be free-flowing. Check for any hard clumps, oily appearance, or wetness, which indicates moisture absorption.
-
-
If any of these signs are present, the reagent is likely compromised and should not be used for reactions where stoichiometry and purity are critical.
-
If the reagent passes visual inspection, quickly dispense the required amount, and immediately and tightly reseal the container. If possible, flush the headspace with an inert gas (e.g., Argon or Nitrogen) before sealing.
-
Return the container to the -20°C freezer.
Protocol 2: Qualitative Activity Test via Azo Coupling
Objective: To chemically test the reactivity of the stored diazonium salt. This reaction provides a clear visual confirmation of the presence of the active diazonium group.[3]
Methodology:
-
Prepare Coupling Solution: In a small test tube, dissolve approximately 10-20 mg of 2-naphthol (β-naphthol) in 1-2 mL of a 5% aqueous sodium hydroxide solution. The solution should be clear.
-
Prepare Diazonium Sample: In a separate test tube, dissolve a small amount (5-10 mg) of the this compound from your storage container in 1 mL of cold water or a suitable solvent like acetonitrile.
-
Perform the Test: Add the diazonium salt solution dropwise to the cold 2-naphthol solution.
-
Observe Results:
-
Positive Result (Active Reagent): The immediate formation of a vibrant orange or red precipitate (an azo dye) indicates that the diazonium salt is active and capable of undergoing azo coupling.
-
Negative Result (Decomposed Reagent): If no color change or only a faint coloration occurs, the diazonium salt has likely decomposed, and the batch should be discarded.
-
Visualizations
Caption: Troubleshooting workflow for assessing stored reagent.
Caption: Key factors leading to compound decomposition.
Caption: Recommended workflow for storage and handling.
References
- 1. This compound | 459-64-3 | Benchchem [benchchem.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. US2525751A - Light-sensitive diazonium salt materials - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azo Coupling with 4-Methoxybenzenediazonium Tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the side reactions of 4-methoxybenzenediazonium tetrafluoroborate in azo coupling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the diazotization and coupling stages of azo dye synthesis.
| Problem | Possible Causes | Solutions |
| Low yield of the desired azo product. | 1. Decomposition of the diazonium salt due to elevated temperature.[1] 2. Incorrect pH for the coupling reaction. 3. Sub-optimal stoichiometry. | 1. Maintain a strict temperature of 0-5 °C throughout the diazotization and coupling steps using an ice-salt bath.[2] 2. Adjust the pH to the optimal range for your specific coupling partner (pH 8-10 for phenols, pH 4-5 for anilines). 3. Use a slight excess of the coupling component. |
| The reaction mixture turns brown/black and evolves gas. | Decomposition of the diazonium salt to form 4-methoxyphenol and other degradation products.[1] | 1. Ensure uniform and efficient cooling with vigorous stirring.[1] 2. Use the diazonium salt solution immediately after preparation.[3] |
| Formation of an oily or tarry byproduct. | This may indicate the formation of triazenes or other complex side products. | 1. If coupling with an amine, ensure the pH is weakly acidic (4-5). 2. Use purified reactants to avoid side reactions with impurities. |
| Inconsistent product color or purity. | 1. Incomplete diazotization. 2. pH fluctuations during the coupling reaction. | 1. Ensure complete dissolution of 4-methoxyaniline and slow, controlled addition of the sodium nitrite solution. 2. Use a buffer to maintain a stable pH during the coupling reaction. |
| Multiple spots on Thin Layer Chromatography (TLC) of the crude product. | The presence of unreacted starting materials, the desired product, and various side products.[4] | 1. Compare the retention factors (Rf) with those of the starting materials for preliminary identification.[4] 2. Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side product formation. 3. Purify the product using recrystallization or column chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions with this compound in azo coupling?
A1: The two most significant side reactions are the decomposition of the diazonium salt and the formation of triazene adducts. Decomposition is favored by temperatures above 5 °C and leads to the formation of 4-methoxyphenol and nitrogen gas, reducing the yield of the desired azo product.[2][5] Triazene formation occurs when the diazonium salt reacts with primary or secondary amines instead of the intended aromatic coupling partner, particularly under incorrect pH conditions.
Q2: How critical is temperature control in minimizing side reactions?
A2: Temperature control is paramount. 4-methoxybenzenediazonium salts are thermally unstable and prone to decomposition at temperatures above 5 °C.[2] To prevent this, both the diazotization reaction (formation of the diazonium salt from 4-methoxyaniline) and the subsequent coupling reaction must be maintained between 0 and 5 °C using an ice bath.[2] Failure to maintain this low temperature is a primary cause of reduced yield and the formation of phenolic impurities.
Q3: What is the optimal pH for the coupling reaction and why is it important?
A3: The optimal pH depends on the coupling partner:
-
For coupling with phenols: A weakly alkaline pH (typically 8-10) is required to deprotonate the phenol to the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[5]
-
For coupling with aromatic amines: A weakly acidic pH (typically 4-5) is necessary. In these conditions, the concentration of the free amine is sufficient for coupling to occur at the aromatic ring. At a higher pH, the diazonium salt can react with the amino group to form an undesired triazene.
Maintaining the correct pH is crucial to ensure the desired coupling reaction proceeds at a faster rate than competing side reactions.
Q4: Can self-coupling of the diazonium salt be a significant side reaction?
A4: While less common than decomposition or triazene formation, self-coupling can occur, leading to polymeric byproducts, especially if the concentration of the diazonium salt is too high or if the reaction is left for an extended period under suboptimal conditions.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of the desired azo product and the formation of major side products. Note: The exact percentages can vary based on the specific coupling partner and reaction setup.
| Parameter | Condition | Desired Azo Product Yield | 4-Methoxyphenol Formation (Decomposition) | Triazene Formation (with amines) |
| Temperature | 0-5 °C | High | Low | Low |
| > 10 °C | Low | High | - | |
| pH (Phenol Coupling) | 4-5 | Low | - | - |
| 8-10 | High | Low | - | |
| pH (Aniline Coupling) | 4-5 | High | Low | Low |
| 8-10 | Low | - | High |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the in situ preparation of the diazonium salt from 4-methoxyaniline (p-anisidine).
-
In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of 4-methoxyaniline in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the 4-methoxyaniline solution, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear or slightly yellow solution is the 4-methoxybenzenediazonium chloride solution, ready for immediate use in the coupling reaction. To prepare the tetrafluoroborate salt, this solution would be treated with tetrafluoroboric acid.[2]
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
-
In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold 4-methoxybenzenediazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated azo dye by vacuum filtration, wash with cold water, and air dry.
Mandatory Visualization
References
How to improve the yield of Sandmeyer reaction with 4-Methoxybenzenediazonium tetrafluoroborate
Welcome to the technical support center for the Sandmeyer Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing and troubleshooting the Sandmeyer reaction, with a specific focus on improving the yield for electron-rich substrates like 4-Methoxybenzenediazonium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is the Sandmeyer reaction and why is it used?
The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides or pseudohalides from aryl diazonium salts.[1][2] It is a powerful tool in organic synthesis as it allows for the introduction of a wide range of functional groups onto an aromatic ring, such as chloro, bromo, cyano, and trifluoromethyl groups, often with regioselectivity that is not achievable through direct electrophilic aromatic substitution.[1][3] The reaction typically proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I) salt catalyst.[1][4]
Q2: My yield for the Sandmeyer reaction with this compound is consistently low. What are the most common causes?
Low yields with electron-rich diazonium salts like this compound are often due to several factors:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable, and the electron-donating methoxy group can further destabilize the C-N bond.[5] Decomposition often occurs if the temperature is not strictly controlled (typically 0-5 °C) during its formation and subsequent reaction.
-
Incomplete Diazotization: The initial conversion of 4-methoxyaniline to its diazonium salt might be incomplete. It is crucial to ensure the presence of excess nitrous acid.
-
Side Reactions: The primary side reaction for this substrate is the formation of 4-methoxyphenol due to the reaction of the diazonium salt with water, especially at elevated temperatures. Other byproducts can include biaryl compounds from radical coupling.[1]
-
Catalyst Issues: The activity of the copper(I) catalyst is critical. Oxidation of Cu(I) to the less active Cu(II) state before the reaction can significantly hinder the process.
Q3: Can I use Cu(II) salts instead of Cu(I) salts as the catalyst?
The classic Sandmeyer reaction mechanism relies on a single electron transfer from a Copper(I) species to the diazonium salt to generate the key aryl radical intermediate.[2][4] Therefore, Cu(I) salts (e.g., CuCl, CuBr, CuCN) are the active catalysts.[1] While some protocols report the use of Cu(II) salts, these often require an in-situ reduction step or may proceed through a different mechanism.[6] For optimal results in a traditional Sandmeyer setup, Cu(I) is strongly recommended. Some modern protocols, however, have found success using a catalytic mixture of Cu(I) and Cu(II).[1]
Q4: How critical is the choice of solvent for this reaction?
The solvent plays a significant role. For the initial diazotization, an aqueous acidic medium is standard. For the subsequent Sandmeyer reaction, solvents like acetonitrile or DMF are often used.[6] The choice can influence the solubility of the diazonium salt and the copper catalyst, as well as the reaction temperature profile. In some cases, using ionic liquids has been explored to control the reaction pathway between Sandmeyer and Schiemann products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue encountered. The following workflow can help diagnose the root cause.
Issue 2: Significant Formation of 4-Methoxyphenol Byproduct
The presence of a significant amount of the phenol byproduct points directly to the reaction of the diazonium salt with water.
-
Cause: The reaction temperature is too high, or the reaction is run for an extended period, allowing the competing hydrolysis reaction to dominate. The electron-donating methoxy group makes the diazonium salt particularly susceptible to this side reaction.
-
Solution 1: Ensure the reaction temperature is maintained at or below 5 °C. The addition of the diazonium salt solution to the copper catalyst solution should be done slowly while monitoring the temperature.
-
Solution 2: Use the tetrafluoroborate salt of the diazonium ion ([ArN₂]BF₄), as you are doing. These salts are generally more stable than the corresponding chlorides and can often be isolated, dried, and stored (at low temperatures), which helps minimize the amount of water present in the reaction.
-
Solution 3: Work under anhydrous or near-anhydrous conditions if possible, although this can be challenging.
Issue 3: Formation of Azo Compounds or Polymeric Materials
-
Cause: This often indicates that the diazonium salt is coupling with another electron-rich aromatic species in the mixture, such as unreacted 4-methoxyaniline or the 4-methoxyphenol byproduct. The formation of dark, tar-like substances suggests uncontrolled radical reactions.
-
Solution 1: Ensure complete diazotization before proceeding to the copper-catalyzed step. This minimizes the presence of unreacted aniline.
-
Solution 2: Add the diazonium salt solution to the copper catalyst solution, not the other way around. This ensures that the diazonium salt immediately encounters the catalyst, promoting the desired Sandmeyer pathway over competing side reactions.
Data Presentation: Improving Yields
While a direct comparative study for all Sandmeyer reactions on this compound is not available in a single source, the following table summarizes yields achieved under various optimized conditions for different nucleophiles, demonstrating the high yields possible with proper methodology.
| Nucleophile Source | Catalyst System | Solvent | Temp. | Yield (%) | Product Type |
| KBr | 10 mol% CuBr / 10 mol% CuBr₂ / 1,10-phenanthroline | Acetonitrile | 20-25 °C | Good | Aryl Bromide |
| KCN | 10 mol% CuCN / 10 mol% Cu(BF₄)₂ / 1,10-phenanthroline | Acetonitrile | RT | 52-93 | Aryl Nitrile (Benzonitrile) |
| TMSCN | 0.4 eq. Cu₂O | Acetonitrile | 55 °C | 38-92 | Aryl Nitrile (Benzonitrile) |
| Me₄NSCF₃ | CuSCN | - | - | 97 | Aryl Trifluoromethyl Thioether |
| Me₄NSC₂F₅ | 10 mol% Cu (elemental) | - | - | 98 | Aryl Pentafluoroethyl Thioether |
| TMS-CF₂H / CsF | CuSCN | DMF | RT | 45* | Aryl Difluoromethyl Ether |
Note: This reaction was performed as a one-pot diazotization/difluoromethylation starting from 4-methoxyaniline. Yield is based on the starting aniline.[7] Data compiled from multiple sources.[6]
Experimental Protocols
Protocol 1: High-Yield Sandmeyer Bromination Using a Mixed-Catalyst System
This protocol is adapted from modern methodologies that have shown high efficiency.[1][6]
Objective: To synthesize 1-bromo-4-methoxybenzene from this compound with improved yield.
Materials:
-
This compound
-
Copper(I) Bromide (CuBr)
-
Copper(II) Bromide (CuBr₂)
-
1,10-Phenanthroline
-
Potassium Bromide (KBr)
-
Acetonitrile (anhydrous)
-
Dibenzo-18-crown-6 (optional, as a phase-transfer catalyst)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add CuBr (0.1 eq), CuBr₂ (0.1 eq), 1,10-phenanthroline (0.2 eq), KBr (1.5 eq), and dibenzo-18-crown-6 (0.1 eq, optional).
-
Solvent Addition: Add anhydrous acetonitrile to the flask and stir the mixture under a nitrogen atmosphere.
-
Reaction Setup: Cool the flask to 0-5 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of cold, anhydrous acetonitrile.
-
Reaction: Slowly add the diazonium salt solution dropwise to the stirred catalyst mixture over 30-45 minutes. Use a syringe pump for better control. Crucially, ensure the internal temperature does not rise above 5 °C. Vigorous evolution of nitrogen gas should be observed.
-
Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until the nitrogen evolution ceases.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-bromo-4-methoxybenzene.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Surface Grafting with 4-Methoxybenzenediazonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing surface grafting reactions using 4-methoxybenzenediazonium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind surface grafting with this compound?
Surface grafting with aryldiazonium salts, such as this compound, is a versatile method for modifying a wide range of surfaces. The process is initiated by the reduction of the diazonium cation (CH₃OC₆H₄N₂⁺). This reduction, which can be induced electrochemically, chemically, or photochemically, leads to the release of a dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical (CH₃OC₆H₄•).[1][2] This radical then rapidly forms a stable, covalent bond with the substrate surface.[1][2] This method is advantageous due to the formation of a robust and stable organic layer on the surface.[1][3]
Q2: What types of surfaces can be modified with this compound?
A significant advantage of using diazonium salts for surface modification is their applicability to a wide variety of substrates.[1][2] This includes:
-
Conductive and Semiconductive Surfaces: Such as gold, glassy carbon, graphite, and indium tin oxide (ITO).[1][4]
-
Non-conductive Surfaces: Including glass and polymers.[4]
Q3: What are the common methods for initiating the grafting process?
Several methods can be employed to initiate the grafting of diazonium salts:
-
Electrografting: This is a widely used method where an electrical potential is applied to a conductive substrate to induce the reduction of the diazonium salt.[1][2] It allows for in-situ monitoring of the grafting process using techniques like cyclic voltammetry.[1]
-
Spontaneous Grafting: This method relies on the chemical reduction of the diazonium salt by the substrate material itself or through thermal decomposition.[4] It is a simpler process that does not require an external electrical potential.
-
Photochemical Grafting: Irradiation with light can also be used to generate the aryl radicals and initiate the grafting process.[2]
Troubleshooting Guide
Problem 1: Low Grafting Efficiency or Incomplete Surface Coverage
| Potential Cause | Troubleshooting Step |
| Inactive Diazonium Salt | Ensure the this compound is stored correctly, typically at low temperatures (e.g., -20°C) and protected from light and moisture to prevent degradation. Consider synthesizing the diazonium salt in-situ immediately before use for maximum reactivity. |
| Inappropriate Solvent | The choice of solvent can influence the grafting process.[5] While acetonitrile and aqueous acidic solutions are common, the reaction can also be performed in other non-aqueous solvents, though this may affect the reaction rate and film thickness.[4] Experiment with different solvents to find the optimal conditions for your substrate. |
| Insufficient Reaction Time | The time required for complete surface coverage can vary depending on the grafting method and substrate. For spontaneous grafting, longer reaction times (several hours) may be necessary.[4] Monitor the surface coverage over time using appropriate characterization techniques to determine the optimal reaction duration. |
| Sub-optimal Diazonium Salt Concentration | The concentration of the diazonium salt can impact the thickness and uniformity of the grafted layer.[1][6] Low concentrations may lead to incomplete coverage, while very high concentrations can result in the formation of thick, disordered multilayers.[1][6] It is recommended to optimize the concentration for your specific application. |
Problem 2: Poor Reproducibility of Grafted Layers
| Potential Cause | Troubleshooting Step |
| Surface Contamination | Ensure the substrate surface is thoroughly cleaned before grafting to remove any organic or inorganic contaminants. The presence of impurities can inhibit the grafting process and lead to inconsistent results. |
| Variations in Reaction Conditions | Maintain strict control over all reaction parameters, including temperature, concentration, reaction time, and, for electrografting, the applied potential and scan rate.[7] Small variations in these parameters can significantly affect the outcome of the grafting process. |
| Atmospheric Oxygen | The presence of oxygen can potentially interfere with the radical-based grafting mechanism. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to improve reproducibility. |
Problem 3: Formation of Undesirable Multilayers
| Potential Cause | Troubleshooting Step |
| High Reactivity of Aryl Radicals | Aryl radicals can react not only with the substrate but also with already grafted aryl layers, leading to the formation of multilayers.[5] This is a common characteristic of diazonium grafting.[2] |
| High Diazonium Salt Concentration | Higher concentrations of the diazonium salt can promote the formation of multilayers.[6][7] Reducing the concentration can help to achieve monolayer or thinner film growth.[6] |
| Extended Reaction Time | Prolonged exposure to the diazonium salt solution can lead to the continuous growth of multilayers. Carefully control the reaction time to achieve the desired film thickness. |
| Steric Hindrance | The use of diazonium salts with bulky substituents can sterically hinder the formation of multilayers, favoring monolayer formation. While this compound does not have a particularly bulky substituent, this is a general strategy to consider for controlling layer thickness.[8] |
Data Presentation
Table 1: Factors Influencing Diazonium Salt Grafting
| Parameter | Effect on Grafting | Considerations |
| Substituent on the Aryl Ring | The electronic nature of the substituent affects the reactivity of the diazonium salt and the properties of the resulting film.[5] Electron-donating groups like methoxy can influence the reduction potential and reaction kinetics. | The methoxy group in this compound is an electron-donating group. |
| Solvent | Can affect the reaction rate, film thickness, and stability of the diazonium salt.[4][5] | Acetonitrile and acidic aqueous solutions are common choices.[2] |
| Concentration | Directly influences the thickness of the grafted layer.[6][7] Higher concentrations generally lead to thicker films and multilayer formation.[6] | Optimization is crucial to control film thickness. |
| Grafting Time | Affects the extent of surface coverage and film thickness.[4] | Longer times typically result in greater coverage and thicker films. |
| Temperature | Can influence the rate of the grafting reaction and the stability of the diazonium salt. | Higher temperatures can accelerate the reaction but may also promote decomposition of the diazonium salt. |
| Substrate Material | The nature of the substrate can affect the grafting mechanism and the strength of the surface-aryl bond. | Different cleaning and pretreatment protocols may be required for different substrates. |
Experimental Protocols
Protocol 1: Electrochemical Grafting of this compound on a Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate in acetonitrile)
-
Electrochemical cell and potentiostat
Procedure:
-
Surface Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by sonication in ethanol and then deionized water to ensure a clean and smooth surface. Dry the electrode under a stream of nitrogen.
-
Solution Preparation: Prepare a solution of 1-5 mM this compound in acetonitrile containing 0.1 M of the supporting electrolyte. De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Electrografting: Immerse the cleaned GCE into the de-aerated solution. Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential towards negative potentials (e.g., from +0.4 V to -0.8 V vs. Ag/AgCl) for one or more cycles at a scan rate of 50-100 mV/s. A characteristic reduction peak corresponding to the reduction of the diazonium salt should be observed in the first scan, which will decrease in subsequent scans as the electrode surface becomes passivated by the grafted layer.
-
Post-Grafting Cleaning: After electrografting, gently rinse the modified electrode with acetonitrile and then deionized water to remove any non-covalently bound material. Dry the electrode under a stream of nitrogen.
-
Characterization: The modified surface can be characterized by techniques such as cyclic voltammetry in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm surface blocking, X-ray photoelectron spectroscopy (XPS) to verify the presence of the methoxyphenyl group, and atomic force microscopy (AFM) to analyze the surface morphology.
Visualizations
Caption: A generalized workflow for the surface grafting of this compound.
Caption: A troubleshooting flowchart for addressing low grafting efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazonium-functionalized thin films from the spontaneous reaction of p -phenylenebis(diazonium) salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00792F [pubs.rsc.org]
- 5. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 4-Methoxybenzenediazonium tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenediazonium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a diazonium group attached to a methoxy-substituted benzene ring. It is primarily used in organic synthesis as a versatile intermediate. Its main applications include:
-
Azo Coupling Reactions: It reacts with electron-rich aromatic compounds like phenols and anilines to form azo compounds, which are often used as dyes and pigments.
-
Substitution Reactions: The diazonium group is an excellent leaving group and can be replaced by various substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: It serves as an arylating agent in reactions like the Heck-Matsuda and Suzuki-Miyaura couplings to form carbon-carbon bonds.
Q2: What are the recommended storage conditions for this compound to prevent decomposition?
To ensure the stability of this compound, it is crucial to store it at -20°C.[1][2] The compound is also light-sensitive and should be protected from light.[1] Diazonium salts, in general, can be thermally unstable and potentially explosive when dry, so proper storage is critical for both safety and reagent integrity.[3]
Q3: My this compound appears discolored (not white/off-white). Is it still usable?
Discoloration can indicate decomposition. The purity of the diazonium salt is crucial for successful reactions. It is recommended to use a fresh, properly stored batch for best results. If you suspect decomposition, you can test its reactivity on a small scale with a reliable coupling partner, such as 2-naphthol, to see if the characteristic azo dye is formed.
Q4: What are the common decomposition products of this compound?
Decomposition of diazonium salts can be initiated by factors like heat, light, and the presence of certain impurities.[3] In aqueous solutions, warming a diazonium salt typically leads to its replacement by a hydroxyl group, forming the corresponding phenol (in this case, 4-methoxyphenol) and evolving nitrogen gas.
Troubleshooting Guides
Low Reactivity in Azo Coupling Reactions
Problem: Low or no yield of the desired azo dye when using this compound.
| Possible Cause | Troubleshooting Step |
| Decomposition of the Diazonium Salt | Ensure the diazotization reaction was carried out at 0-5°C and the resulting diazonium salt solution was used immediately. Always store the solid diazonium salt at -20°C and protect it from light. |
| Incorrect pH of the Coupling Reaction | The pH of the reaction medium is critical for azo coupling. For coupling with phenols, the reaction is typically performed under mildly alkaline conditions (pH 8-10). For coupling with anilines, mildly acidic to neutral conditions (pH 5-7) are generally preferred.[4] |
| Low Reactivity of the Coupling Partner | The coupling partner should be an electron-rich aromatic compound. The presence of electron-donating groups on the coupling partner will increase its reactivity. |
| Steric Hindrance | Significant steric hindrance on the coupling partner, particularly at the position para to the activating group, can impede the reaction. |
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Heck/Suzuki-Miyaura)
Problem: The Heck or Suzuki-Miyaura reaction with this compound results in a low yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as palladium catalysts can be sensitive to oxygen. Use freshly distilled and degassed solvents. The formation of palladium black can be an indicator of catalyst decomposition. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and ligand can significantly impact the reaction outcome. It may be necessary to screen different conditions to find the optimal combination for your specific substrates. For Suzuki-Miyaura reactions, the choice of base is critical for the transmetalation step. Common bases include carbonates and phosphates.[5] |
| Low Quality of the Diazonium Salt | As with azo coupling, the purity and stability of the this compound are paramount. Use a fresh, properly stored sample. |
| Side Reactions | Competing side reactions, such as homocoupling of the diazonium salt or hydrodediazoniation (replacement of the diazonium group with hydrogen), can reduce the yield of the desired product. |
Data Presentation
Table 1: Thermal Stability of Selected Aryldiazonium Tetrafluoroborate Salts
This table provides a comparative overview of the decomposition temperatures for various aryldiazonium tetrafluoroborate salts, offering context for the stability of this compound.
| Substituent on Aryl Ring | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (kJ/mol) |
| 4-Methoxy | ~140 | Not specified |
| 4-Nitro | 150 | Not specified |
| 4-Bromo | 140 | Not specified |
| 3-Nitro | > ortho, < para | Higher than para |
| 2-Nitro | > meta | Higher than meta |
| 4-Methyl | Lower than unsubstituted | Not specified |
| Unsubstituted | ~91 | -44.2 |
Note: Data is compiled from multiple sources and serves as a general guide.[6][7][8] The exact decomposition temperature can be influenced by heating rate and sample purity.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye via Coupling with 2-Naphthol
This protocol describes a general procedure for the synthesis of an azo dye using this compound and 2-naphthol.
Materials:
-
This compound
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath with stirring.
-
In a separate beaker, dissolve this compound in cold water.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Heck-Matsuda Reaction with Styrene
This protocol provides a general method for the Heck-Matsuda reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and methanol. Stir until the salt is dissolved.
-
Add styrene to the solution.
-
Add a catalytic amount of Palladium(II) acetate (e.g., 1-2 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Mechanism of Azo Coupling Reaction.
Caption: Catalytic Cycle of the Heck-Matsuda Reaction.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
- 1. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Methoxybenzenediazonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxybenzenediazonium tetrafluoroborate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Precipitated Product | Incomplete diazotization of 4-methoxyaniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a stoichiometric amount of sodium nitrite. |
| The product is partially soluble in the reaction mixture or washing solvents. | Minimize the volume of washing solvents (cold diethyl ether is recommended). Ensure the diethyl ether is sufficiently cold before use. | |
| Premature decomposition of the diazonium salt. | Work quickly and maintain low temperatures throughout the isolation and purification process. Avoid exposure to direct sunlight. | |
| Product Discoloration (Off-white, yellow, or brown solid) | Decomposition of the diazonium salt due to exposure to heat, light, or moisture.[1] | The pure product should be a white to cream or pale brown crystalline powder. If significant discoloration occurs, the product is likely impure due to decomposition. It is crucial to store the final product at -20°C and protect it from light.[1] |
| Presence of impurities from the starting materials or side reactions. | Recrystallization is necessary. Dissolve the crude product in a minimal amount of cold acetone and precipitate by adding cold diethyl ether. | |
| Oily or Tarry Product Instead of a Crystalline Solid | Incomplete reaction or significant decomposition. | This indicates a high level of impurity. The product may not be salvageable. Review the reaction setup, reagent purity, and temperature control for future attempts. |
| The presence of water. | Ensure all glassware is thoroughly dried before use. The starting materials and solvents should be anhydrous. This compound decomposes in water. | |
| Failed Recrystallization (Product does not precipitate) | Too much solvent was used to dissolve the crude product. | Concentrate the solution by carefully evaporating some of the acetone under reduced pressure at a low temperature before adding more cold diethyl ether. |
| The diethyl ether used for precipitation was not cold enough. | Use an ice bath to cool the diethyl ether before adding it to the acetone solution. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with this compound?
A1: Diazonium salts are potentially explosive and should be handled with extreme caution.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves. Work in a well-ventilated fume hood and behind a blast shield, especially when working with the solid material. Avoid grinding the solid or scraping it with a metal spatula. It is recommended to handle no more than 0.75 mmol of the isolated solid at a time.
Q2: My final product is slightly off-white. Is it still usable?
A2: A white to cream or pale brown color is generally acceptable. However, a significant yellow or brown discoloration suggests decomposition and the presence of impurities. The purity should be checked by an appropriate analytical method, such as NMR spectroscopy, before use in subsequent reactions.
Q3: What are the best solvents for washing the crude product?
A3: Cold diethyl ether is the recommended solvent for washing the crude this compound. It helps to remove soluble impurities without dissolving a significant amount of the desired product.
Q4: How should I properly store the purified this compound?
A4: The purified product is light-sensitive, hygroscopic, and thermally unstable.[1] It should be stored in a tightly sealed, amber-colored vial at -20°C.[1]
Q5: What are the common impurities in crude this compound?
A5: Common impurities include unreacted 4-methoxyaniline, byproducts from azo coupling reactions, and decomposition products.[3] These are typically colored compounds that can be removed by recrystallization.
Experimental Protocol: Purification of Crude this compound
This protocol describes the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Acetone (cold)
-
Diethyl ether (cold)
-
Filter paper
-
Buchner funnel and flask
-
Ice bath
Procedure:
-
Place the crude this compound in a clean, dry beaker.
-
In a fume hood and behind a blast shield, add a minimal amount of cold acetone to the beaker to dissolve the crude solid. Keep the beaker in an ice bath to maintain a low temperature.
-
Once the solid is dissolved, slowly add cold diethyl ether to the solution while gently swirling the beaker. The desired product will precipitate as a crystalline solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the purified product under vacuum at room temperature, protected from light.
-
Store the dry, purified product at -20°C in a sealed, amber vial.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 64-100% (for various aryldiazonium tetrafluoroborates) | [4][5] |
| Purity | ≥97% | [6] |
| Melting Point | 142-144 °C (decomposes) | [1] |
Purification Workflow
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Managing 4-Methoxybenzenediazonium tetrafluoroborate in Aqueous Solutions
Welcome to the technical support center for 4-Methoxybenzenediazonium tetrafluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent instability of this reagent in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be decomposing. What are the signs of decomposition?
A1: Decomposition of this compound in aqueous solution is often indicated by a color change, typically to a yellowish or brownish hue, and the evolution of nitrogen gas (effervescence). A decrease in the expected reactivity in subsequent reactions is also a strong indicator of decomposition.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
Temperature: The rate of decomposition increases significantly with temperature. While considered relatively stable for a diazonium salt, significant decomposition of 4-methoxy-substituted aryl diazonium compounds begins at temperatures above 25°C and becomes rapid above 40°C.[1]
-
pH: The pH of the aqueous solution is critical. Acidic conditions (low pH) generally favor stability. Solutions with a pH between 5 and 6 should be avoided as they can lead to the formation of dangerously explosive diazoanhydrides. Alkaline conditions can also promote decomposition.
-
Light: Exposure to light, particularly UV light, can accelerate the decomposition of diazonium salts.
Q3: I am observing lower than expected yields in my coupling reaction. Could the instability of the diazonium salt be the cause?
A3: Yes, this is a very common issue. If the this compound decomposes before it can react with your coupling partner, you will experience reduced yields. To troubleshoot this, consider the following:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of the diazonium salt immediately before use.
-
Maintain Low Temperatures: Keep the solution chilled (0-5°C) throughout the preparation and reaction process using an ice bath.
-
Control pH: Ensure the reaction medium is appropriately acidic to maintain the stability of the diazonium salt until it is consumed.
-
Protect from Light: Conduct the experiment in a fume hood with the sash down or cover the reaction vessel with aluminum foil to protect it from light.
Q4: Are there any chemical additives that can enhance the stability of my aqueous solution of this compound?
A4: While preparing fresh solutions and controlling experimental conditions are the primary methods for managing instability, certain additives can offer enhanced stability:
-
Surfactants: The addition of certain surfactants has been shown to improve the stability of diazonium salt solutions.
-
Crown Ethers: Crown ethers can complex with the diazonium cation, which can help to stabilize it in solution.
-
Formation of Double Salts: The addition of salts like zinc chloride can lead to the formation of more stable double salts, although this is more common for the isolation of solid diazonium compounds.
It is important to note that the addition of any substance to your reaction mixture should be carefully considered for its potential to interfere with your desired reaction.
Quantitative Data on Decomposition
| Temperature (°C) | pH Range | Expected Stability | Observations |
| 0 - 5 | < 5 | High | Optimal for preparation and short-term storage of aqueous solutions. |
| 25 | < 5 | Moderate | Onset of detectable decomposition may occur.[1] |
| > 40 | < 5 | Low | Significant and rapid decomposition is expected.[1] |
| Any | 5 - 6 | Very Low | High risk of forming explosive diazoanhydrides. |
| Any | > 7 | Low | Decomposition is accelerated in neutral to alkaline conditions. |
Key Experimental Protocols
Protocol for Monitoring Decomposition via UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of the decomposition of this compound by observing the decrease in its characteristic UV absorbance over time.
Materials:
-
This compound
-
Appropriate aqueous buffer solution (e.g., HCl solution of desired pH)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the cold (0-5°C) aqueous buffer to make a stock solution of known concentration.
-
Set Up the Spectrophotometer: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound. This should be determined by running a full spectrum scan of a diluted sample of the stock solution. The λmax is typically in the UV region.
-
Equilibrate the System: Set the thermostatted cuvette holder to the desired temperature for the kinetic run. Place a cuvette with the buffer solution in the holder to serve as a blank.
-
Initiate the Kinetic Run: To start the measurement, add a known volume of the stock solution to a pre-warmed cuvette containing the buffer, quickly mix, and place it in the spectrophotometer.
-
Record Absorbance: Record the absorbance at the λmax at regular time intervals. The frequency of readings will depend on the rate of decomposition (more frequent for higher temperatures).
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction is first-order, the plot will be linear. The negative of the slope of this line will be the first-order rate constant (k) for the decomposition. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol for Quenching and Disposal of Unreacted this compound
It is crucial to safely quench any unreacted diazonium salt at the end of an experiment.
Materials:
-
Reaction mixture containing unreacted this compound
-
Hypophosphorous acid (50% aqueous solution) or Sodium bisulfite
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the Reaction Mixture: At the end of your reaction, cool the reaction vessel in an ice bath to 0-5°C.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a solution of hypophosphorous acid or sodium bisulfite dropwise to the reaction mixture. A slight excess of the quenching agent should be used.
-
Monitor for Gas Evolution: The quenching reaction will result in the evolution of nitrogen gas. Continue the slow addition and stirring until gas evolution ceases.
-
Allow to Warm to Room Temperature: Once gas evolution has stopped, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Neutralization and Disposal: After stirring for at least one hour at room temperature to ensure complete quenching, the solution can be neutralized with a suitable base (e.g., sodium bicarbonate) and disposed of according to your institution's hazardous waste procedures.
Visualizing Workflows and Pathways
Decomposition Pathway of 4-Methoxybenzenediazonium Ion
Caption: Heterolytic decomposition of 4-methoxybenzenediazonium ion in water.
Experimental Workflow for Stability Analysis
Caption: UV-Vis spectrophotometry workflow for monitoring decomposition.
Troubleshooting Logic for Poor Reaction Yields
Caption: A logical guide to troubleshooting low yields in reactions.
References
Minimizing homocoupling byproducts in Gomberg-Bachmann reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts in Gomberg-Bachmann reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling byproducts in the Gomberg-Bachmann reaction?
A1: The Gomberg-Bachmann reaction proceeds via a free radical mechanism. The aryl radical intermediate, which is intended to react with the aromatic solvent (the arene), can instead react with another aryl radical of the same type. This "self-coupling" leads to the formation of symmetrical biaryl compounds, known as homocoupling byproducts.
Q2: How does temperature affect the formation of homocoupling byproducts?
A2: Temperature control is critical in Gomberg-Bachmann reactions. The formation of the diazonium salt intermediate is highly exothermic and the salt itself is thermally unstable.[1] Temperatures above 5-10°C can lead to the rapid decomposition of the diazonium salt, which increases the concentration of aryl radicals and consequently promotes homocoupling.[1] It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization step to ensure the stability of the diazonium salt.[1]
Q3: What is the optimal pH for the reaction, and how does it influence byproduct formation?
A3: The Gomberg-Bachmann reaction is typically performed under basic conditions, which promote the decomposition of the diazonium salt to form the necessary aryl radical. A moderately basic environment is generally preferred. If the pH is too low (acidic), the diazonium salt is stabilized, hindering the formation of the aryl radical and slowing down the desired reaction. Conversely, a very high pH can lead to the formation of diazotate anions, which can participate in other undesired side reactions.
Q4: Can the choice of solvent impact the reaction outcome?
A4: Yes, the solvent plays a dual role in the Gomberg-Bachmann reaction; it is both the medium and a reactant (the arene that is being arylated). The reaction is often carried out in a two-phase system, with an organic solvent (like benzene or a substituted benzene) and an aqueous phase for the diazotization. The choice of the organic solvent will determine the second aryl group in the biaryl product. The use of a phase-transfer catalyst can be beneficial in such two-phase systems to facilitate the reaction between the aqueous diazonium salt and the organic arene.[2][3]
Q5: What are other common byproducts to be aware of in this reaction?
A5: Besides homocoupling products, other common byproducts include polymeric tars, phenols, and azo compounds. Tars result from the polymerization of the highly reactive aryl radicals. Phenols can form if the diazonium salt reacts with water, a reaction that is more prevalent at higher temperatures. Azo compounds can arise from the coupling of the diazonium salt with the starting aniline or other aromatic compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired biaryl product | - Inefficient formation of the aryl radical.- Excessive byproduct formation (homocoupling, tars, phenols).- Instability of the diazonium salt. | - Ensure the reaction is carried out under basic conditions to promote radical formation.- Strictly maintain the temperature between 0-5°C during diazotization.[1]- Consider using a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[2][3]- Use freshly prepared diazonium salt solution immediately after its formation. |
| High percentage of homocoupling byproduct | - High concentration of aryl radicals.- Slow reaction with the arene solvent. | - Control the rate of addition of the diazonium salt solution to the reaction mixture to keep the radical concentration low.- Ensure vigorous stirring to promote the reaction between the aryl radical and the arene solvent.- The use of a phase-transfer catalyst can enhance the rate of the desired cross-coupling reaction.[2] |
| Excessive tar formation | - High reaction temperature leading to polymerization of aryl radicals. | - Maintain strict temperature control throughout the reaction, keeping it as low as feasible for the coupling step.- Ensure efficient stirring to dissipate localized heat. |
| Presence of phenol byproducts | - Reaction of the diazonium salt with water. | - This is a strong indicator of elevated temperatures during the reaction. Re-verify your temperature control and monitoring.[1]- Minimize the amount of water in the organic phase, if possible. |
| Formation of colored azo compounds | - Self-coupling of diazonium salt intermediates. | - Ensure the temperature is kept low and stable during the diazotization and coupling steps.- Use the correct stoichiometry of reagents, particularly avoiding excess nitrous acid. |
Data Presentation: Impact of Phase-Transfer Catalysis on Yield
The use of a phase-transfer catalyst (PTC) can significantly improve the yields of the desired unsymmetrical biaryl products in Gomberg-Bachmann reactions by facilitating the transfer of the diazonium salt from the aqueous phase to the organic phase where the arene is present. This enhances the rate of the desired cross-coupling reaction relative to competing side reactions like homocoupling. The original Gomberg-Bachmann procedure often results in low yields, typically less than 40%.[3]
The following table summarizes the yields of various biaryl products obtained with and without the use of 18-crown-6 as a phase-transfer catalyst.
| Aryl Diazonium Tetrafluoroborate (ArN₂BF₄) | Arene | Product | Yield without PTC (%) | Yield with 18-crown-6 (%)[2] |
| p-Nitrophenyldiazonium tetrafluoroborate | Benzene | p-Nitrobiphenyl | ~20-40 (Typical) | 81 |
| p-Bromophenyldiazonium tetrafluoroborate | Benzene | p-Bromobiphenyl | ~20-40 (Typical) | 75 |
| p-Tolyldiazonium tetrafluoroborate | Benzene | p-Methylbiphenyl | ~20-40 (Typical) | 68 |
| o-Nitrophenyldiazonium tetrafluoroborate | Benzene | o-Nitrobiphenyl | ~20-40 (Typical) | 65 |
| p-Chlorophenyldiazonium tetrafluoroborate | Toluene | 4-Chloro-4'-methylbiphenyl | ~20-40 (Typical) | 72 |
Experimental Protocols
Protocol 1: Classical Gomberg-Bachmann Reaction
This protocol is a general representation of the classical method.
1. Diazotization: a. Dissolve the aromatic amine (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the stirred amine solution, ensuring the temperature is maintained below 5°C. c. Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5°C.
2. Coupling Reaction: a. In a separate flask, add the arene (which also acts as the solvent, typically in large excess). b. Slowly add the cold diazonium salt solution to the arene with vigorous stirring. c. Add a base (e.g., aqueous sodium hydroxide or sodium acetate) to the mixture to promote the reaction. d. Continue stirring at a controlled temperature (often room temperature, though lower temperatures can be beneficial) for several hours until gas evolution ceases.
3. Work-up and Purification: a. Separate the organic layer and wash it with water and brine. b. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). c. Remove the excess arene by distillation or evaporation under reduced pressure. d. Purify the crude product by chromatography or recrystallization to isolate the desired biaryl.
Protocol 2: Improved Gomberg-Bachmann Reaction with Phase-Transfer Catalysis
This protocol incorporates the use of a phase-transfer catalyst to improve yields.[2]
1. Diazotization: a. Prepare the arenediazonium tetrafluoroborate salt from the corresponding aniline. These salts are often more stable and can be isolated.
2. Coupling Reaction: a. To a mixture of the arene (10-20 eq) and a base such as potassium acetate (2.0 eq), add the arenediazonium tetrafluoroborate salt (1.0 eq). b. Add the phase-transfer catalyst, for example, 18-crown-6 (0.05 eq). c. Stir the two-phase mixture vigorously at a controlled temperature (e.g., 50°C) for several hours.
3. Work-up and Purification: a. After cooling to room temperature, filter the reaction mixture to remove any solids. b. Wash the organic phase with water and brine. c. Dry the organic layer over an anhydrous salt (e.g., MgSO₄). d. Remove the excess arene under reduced pressure. e. Purify the residue by column chromatography on silica gel to obtain the pure biaryl product.
Visualizations
Caption: Logical relationship of byproduct formation in the Gomberg-Bachmann reaction.
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
References
Effect of pH on the stability and reactivity of 4-Methoxybenzenediazonium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of 4-Methoxybenzenediazonium tetrafluoroborate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on pH-related factors.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product in coupling reactions | Incorrect pH: The pH of the reaction mixture is critical for efficient coupling. For phenols, a weakly alkaline pH (8-10) is required to form the more nucleophilic phenoxide ion. For anilines, a weakly acidic pH (4-5) is optimal to prevent reaction at the amino group.[1] | Adjust the pH of the reaction mixture to the optimal range for your specific coupling partner using appropriate buffers. |
| Decomposition of the diazonium salt: Elevated temperatures (above 5°C) and non-optimal pH can lead to the decomposition of the diazonium salt into 4-methoxyphenol and nitrogen gas.[1] | Maintain a strict temperature of 0-5°C throughout the diazotization and coupling steps. Use the diazonium salt solution immediately after preparation. Ensure the pH is acidic during storage and only adjusted immediately before the coupling reaction. | |
| Formation of a brown, tarry precipitate | Decomposition at high pH: In strongly alkaline solutions, diazonium salts can decompose to form complex, polymeric materials. | Avoid strongly alkaline conditions. If a basic pH is required for the reaction, add the base slowly and with vigorous stirring to avoid localized high concentrations. |
| Inconsistent reaction times | pH drift: The pH of the reaction mixture may change over time, affecting the rate of reaction. | Use a suitable buffer system to maintain a constant pH throughout the reaction. |
| Side product formation (e.g., triazenes) | Incorrect pH for amine coupling: When coupling with primary or secondary amines, a pH that is too high can lead to the formation of triazenes instead of the desired azo compound.[1] | For coupling with aromatic amines, maintain a weakly acidic pH (4-5).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing a solution of this compound?
Q2: How does pH affect the reactivity of this compound in azo coupling reactions?
A2: The pH plays a crucial role in azo coupling reactions by influencing the nucleophilicity of the coupling partner.
-
With phenols: A weakly alkaline pH (typically 8-10) is necessary to deprotonate the phenol to the more reactive phenoxide ion, which readily attacks the diazonium salt.[1]
-
With aromatic amines: A weakly acidic pH (typically 4-5) is required.[1] At this pH, the concentration of the free amine is sufficient for coupling to occur at the aromatic ring. At higher pH values, the diazonium salt may react with the amino group, leading to the formation of undesired triazene byproducts.[1]
Q3: What are the signs of decomposition of this compound due to incorrect pH?
A3: Decomposition of the diazonium salt is often indicated by the evolution of nitrogen gas (bubbling) and the formation of a phenolic odor due to the creation of 4-methoxyphenol. In solution, a color change, often to a darker or brownish hue, can also signify decomposition.
Q4: Can this compound be used in reactions under neutral pH conditions?
A4: While possible, it is generally not recommended to perform reactions with diazonium salts at a neutral pH for extended periods. Aryldiazonium salts are prone to decomposition, and this process can be accelerated at neutral pH compared to acidic conditions. The 4-methoxy group does confer some additional stability compared to the unsubstituted benzenediazonium salt.[2] However, for optimal results and to minimize side reactions, it is best to adhere to the recommended acidic or weakly alkaline/acidic conditions depending on the specific reaction.
Experimental Protocols
Protocol: Assessing the Effect of pH on the Stability of this compound
This protocol outlines a general method to study the decomposition of this compound at different pH values by monitoring the evolution of nitrogen gas.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 9)
-
Constant temperature water bath
-
Gas burette or a similar apparatus to measure gas evolution
-
Reaction vessel with a side arm for gas collection
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the constant temperature water bath to a desired temperature (e.g., 25°C).
-
Place a known volume of the buffer solution into the reaction vessel and allow it to equilibrate to the bath temperature.
-
Accurately weigh a small amount of this compound and add it to the reaction vessel while stirring.
-
Immediately connect the reaction vessel to the gas burette and start recording the volume of nitrogen gas evolved over time.
-
Continue recording the gas evolution until the reaction is complete (i.e., no more gas is evolved).
-
Repeat the experiment with buffer solutions of different pH values.
-
Plot the volume of nitrogen gas evolved versus time for each pH value. The initial rate of decomposition can be determined from the slope of the initial linear portion of the curve.
Data Presentation:
The results can be summarized in a table as follows:
| pH | Temperature (°C) | Initial Rate of N₂ Evolution (mL/min) | Half-life (min) |
| 4 | 25 | ||
| 7 | 25 | ||
| 9 | 25 |
Visualizations
Caption: Effect of pH on the stability and reactivity of this compound.
Caption: Troubleshooting workflow for low yield in coupling reactions.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions Involving 4-Methoxybenzenediazonium Tetrafluoroborate
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-methoxybenzenediazonium tetrafluoroborate in cross-coupling reactions. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges, particularly those related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound is an organic salt that serves as an efficient arylating agent in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Matsuda reactions. Its high reactivity allows for milder reaction conditions, often at room temperature and without the need for strong bases or phosphine ligands, compared to traditional aryl halides.
Q2: How stable is this compound and how should it be stored?
Aryldiazonium tetrafluoroborate salts are known to be thermally unstable and can decompose, sometimes violently. It is recommended to store this compound at low temperatures (-20°C) and protected from light to prevent degradation.
Q3: What are the primary decomposition pathways for this compound under cross-coupling conditions?
The two main decomposition pathways that can occur under thermal or photochemical conditions are:
-
Dediazoniation: This is the loss of nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with various nucleophiles in the reaction mixture.
-
Reaction with water: Traces of moisture can lead to the formation of 4-methoxyphenol.
Q4: Can the tetrafluoroborate anion (BF₄⁻) interfere with the catalytic cycle?
The tetrafluoroborate anion is generally considered a non-coordinating anion. However, under certain conditions, fluoride ions (F⁻) can be released. Fluoride ions can play a triple role in palladium-catalyzed reactions: they can promote transmetalation and reductive elimination, but also form unreactive anionic boronate species, which can inhibit the reaction.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cross-coupling reactions.
Problem 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Is the diazonium salt viable? | Decomposition of this compound before or during the reaction. | - Use freshly acquired or properly stored diazonium salt. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture. - Consider in-situ generation of the diazonium salt if decomposition is suspected. |
| Is the catalyst active? | Catalyst poisoning by decomposition byproducts. | - See the "Catalyst Poisoning" section below for detailed mechanisms and mitigation strategies. - Increase the catalyst loading as a temporary measure. - Screen different palladium sources and ligands. |
| Are the reaction conditions optimal? | Suboptimal temperature, solvent, or base. | - Optimize the reaction temperature; diazonium salt reactivity is often high at room temperature, but some systems may benefit from gentle heating. - Screen different solvents. Protic solvents like methanol or ethanol can sometimes be effective. - While many reactions are base-free, for Suzuki-Miyaura couplings, a mild base may be necessary. |
Problem 2: Catalyst Deactivation (Color Change to Black/Precipitate Formation)
| Question | Possible Cause | Troubleshooting Steps |
| Is palladium black forming? | Reduction of the active Pd(0) or Pd(II) species to palladium black. | - This is a common sign of catalyst deactivation. Ensure rigorous exclusion of oxygen from the reaction. - The presence of certain impurities or decomposition products can accelerate this process. |
| Could impurities be the issue? | Impurities in the starting materials or solvent. | - Use high-purity, degassed solvents. - Purify the coupling partner if necessary. |
Problem 3: Formation of Side Products
| Question | Possible Cause | Troubleshooting Steps |
| Is 4-methoxyphenol or anisole detected? | Decomposition of the diazonium salt via reaction with water or radical pathways. | - Rigorously dry all reagents and solvents. - Perform the reaction under an inert atmosphere. |
| Is homocoupling of the boronic acid observed (in Suzuki reactions)? | Presence of Pd(II) species without aryl/vinyl/alkyl ligands, often due to improper degassing or other oxidative processes. | - Ensure the reaction mixture is thoroughly degassed. - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
Catalyst Poisoning: Mechanisms and Mitigation
The primary suspect for catalyst poisoning in reactions with this compound is the in-situ formation of 4-methoxyphenol through the decomposition of the diazonium salt.
Proposed Poisoning Mechanism by 4-Methoxyphenol
Phenols can act as inhibitors for palladium catalysts. The mechanism is thought to involve the coordination of the phenolic oxygen to the palladium center. This can lead to the formation of stable palladium-phenoxide complexes that are less catalytically active or completely inactive, thus disrupting the catalytic cycle. The growth of palladium particle size and a reduction in acid site density have been identified as primary routes of catalyst deactivation during the hydrodeoxygenation of phenol.[3]
Mitigation Strategies
-
Minimize Water Content: The most critical step is to minimize the presence of water in the reaction mixture. This can be achieved by using anhydrous solvents, drying reagents, and performing the reaction under a dry, inert atmosphere.
-
Use of Additives: In some cases, the addition of a non-coordinating base can help to scavenge protons and potentially suppress phenol formation.
-
Fresh Reagents: Use this compound that is fresh and has been stored correctly to minimize the presence of decomposition products from the outset.
-
In-situ Generation: Generating the diazonium salt in situ from the corresponding aniline can sometimes be a superior strategy, as it is used immediately upon formation.
Data on Catalyst Performance and Reaction Yields
The following tables summarize data on the performance of cross-coupling reactions involving aryldiazonium salts, highlighting the impact of different reaction parameters.
Table 1: Suzuki-Miyaura Coupling of Aryl Diazonium Salts with Phenylboronic Acid
| Entry | Aryl Diazonium Salt | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | None | Methanol | RT | 2 | 85 |
| 2 | Benzenediazonium tetrafluoroborate | Pd₂(dba)₃ (1) | NaOAc | Dioxane | 50 | 3 | 78 |
| 3 | 4-Nitrobenzenediazonium tetrafluoroborate | Pd/C (5) | K₂CO₃ | Ethanol/Water | RT | 1 | 92 |
Table 2: Heck-Matsuda Coupling of Aryl Diazonium Salts with Styrene
| Entry | Aryl Diazonium Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (1) | Methanol | RT | 1 | 95 |
| 2 | Benzenediazonium tetrafluoroborate | Pd₂(dba)₃ (0.5) | Acetonitrile | RT | 4 | 88 |
| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | Pd(OAc)₂ (2) | THF | RT | 2 | 91 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Anhydrous, degassed methanol (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate and phenylboronic acid.
-
Add the degassed methanol via syringe.
-
In a separate vial, dissolve the this compound in a small amount of methanol and add it dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck-Matsuda Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Anhydrous methanol (10 mL)
Procedure:
-
To a round-bottom flask, add this compound and palladium(II) acetate.
-
Add anhydrous methanol and stir to dissolve.
-
Add styrene to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
References
Validation & Comparative
Comparing reactivity of 4-Methoxybenzenediazonium tetrafluoroborate with other diazonium salts
In the landscape of synthetic organic chemistry, aryldiazonium salts are pivotal intermediates, valued for their versatility in forming a wide array of functionalized aromatic compounds. Among these, 4-Methoxybenzenediazonium tetrafluoroborate stands out due to the influence of its electron-donating methoxy group. This guide provides a comparative analysis of its reactivity against other substituted benzenediazonium tetrafluoroborate salts, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and professionals in drug development.
Quantitative Comparison of Reactivity and Stability
The reactivity of arenediazonium salts is significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, generally increase the stability of the diazonium salt by delocalizing the positive charge. Conversely, electron-withdrawing groups, like the nitro group, enhance the electrophilicity of the diazonium ion, leading to increased reactivity but often decreased thermal stability.
Below is a summary of quantitative data comparing the thermal stability and reactivity of this compound with other commonly used diazonium salts.
| Diazonium Salt | Substituent | Decomposition Temperature (°C) | Relative Reactivity | Key Applications |
| This compound | -OCH₃ (para) | 142-144[1] | Moderate | Indole synthesis, SWCNT functionalization[2] |
| Benzenediazonium tetrafluoroborate | -H | Decomposes at 114–116[3] | Baseline | General synthesis of phenyl derivatives[4] |
| 4-Nitrobenzenediazonium tetrafluoroborate | -NO₂ (para) | 144-148 (decomposes)[5] | High | Azo dye synthesis, functionalization of materials[2][6] |
| 4-Fluorobenzenediazonium tetrafluoroborate | -F (para) | Not specified | Moderate | Aryl fluoride synthesis (Schiemann reaction)[7] |
| 4-Chlorobenzenediazonium tetrafluoroborate | -Cl (para) | Not specified | Moderate | Sandmeyer and related reactions |
Note: The decomposition temperatures can vary based on the experimental conditions. The relative reactivity is a qualitative assessment based on the electronic effects of the substituents.
Experimental Protocols
To provide a framework for reproducible research, detailed methodologies for key experiments are outlined below.
General Procedure for the Synthesis of Arenediazonium Tetrafluoroborates
This protocol describes a general method for the synthesis of aryldiazonium tetrafluoroborate salts from the corresponding anilines.[2][3]
Materials:
-
Substituted aniline (e.g., 4-methoxyaniline, 4-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
Procedure:
-
Dissolve the substituted aniline in a solution of hydrochloric acid or tetrafluoroboric acid in a beaker, cooled in an ice bath to 0-5 °C with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-30 minutes in the ice bath.
-
If hydrochloric acid was used initially, add cold tetrafluoroboric acid to the solution to precipitate the tetrafluoroborate salt.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the collected solid with cold diethyl ether and dry it under vacuum.
-
Store the dried diazonium salt at low temperatures (typically -20°C) in the dark to prevent decomposition.[8]
Comparative Azo Coupling Reaction
This experiment provides a method to compare the electrophilic reactivity of different diazonium salts.
Materials:
-
This compound
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Benzenediazonium tetrafluoroborate
-
Phenol or another activated aromatic compound
-
Sodium hydroxide (NaOH) solution
-
Solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare equimolar solutions of each diazonium salt in a suitable solvent.
-
Prepare a solution of the coupling agent (e.g., phenol) in an alkaline medium (e.g., dilute NaOH).
-
In separate reaction vessels, mix each diazonium salt solution with the coupling agent solution at a controlled temperature (e.g., 0-5 °C).
-
Monitor the progress of the reaction by observing the formation of the colored azo dye.
-
After a set reaction time, quench the reaction and measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific azo dye.
-
The intensity of the color, and thus the absorbance, will be proportional to the yield of the azo product, providing a relative measure of the reactivity of the diazonium salt. A higher absorbance indicates a more reactive diazonium salt.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams created using the DOT language illustrate a key reaction pathway and a typical experimental workflow.
Caption: Mechanism of Azo Coupling Reaction.
Caption: Workflow for Comparing Diazonium Salt Reactivity.
Conclusion
The reactivity of this compound is a nuanced balance of stability and electrophilicity, governed by the electron-donating nature of the methoxy group. Compared to unsubstituted or electron-withdrawn analogues, it exhibits moderate reactivity, making it a versatile reagent for a variety of synthetic transformations. This guide provides the foundational data, protocols, and conceptual frameworks to assist researchers in selecting the appropriate diazonium salt for their specific applications, thereby facilitating advancements in chemical synthesis and drug discovery.
References
- 1. 4-甲氧苯重氮四氟硼酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 459-64-3 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrobenzenediazonium tetrafluoroborate 97 456-27-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Modification: Validation of 4-Methoxybenzenediazonium Tetrafluoroborate Grafting by X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surface modification using 4-Methoxybenzenediazonium tetrafluoroborate, validated by X-ray Photoelectron Spectroscopy (XPS), against a common alternative, silanization with (3-aminopropyl)triethoxysilane (APTES). The information presented is supported by experimental data to assist in the selection of the optimal surface functionalization strategy for a variety of applications, including drug delivery, biosensors, and biomaterial development.
Introduction to Surface Modification Techniques
Covalent modification of surfaces is a critical step in the development of advanced materials and medical devices. The ability to tailor surface chemistry allows for the control of biocompatibility, drug loading and release kinetics, and specific cell interactions. Aryl diazonium salts and organosilanes are two prominent classes of reagents used for robust surface functionalization.
This compound is an aryl diazonium salt that allows for the covalent grafting of methoxyphenyl groups onto a variety of substrates, including metals, carbon-based materials, and oxides. The reaction proceeds via the formation of a highly reactive aryl radical, which forms a stable covalent bond with the surface.
(3-aminopropyl)triethoxysilane (APTES) is a popular organosilane used to introduce amine functionalities onto hydroxylated surfaces like silicon dioxide. The silane group hydrolyzes and condenses to form a polysiloxane network covalently bonded to the substrate.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. This makes it an ideal tool for validating the success of surface modification protocols.
Comparative Analysis of Surface Modification Validated by XPS
This section compares the XPS data obtained from surfaces modified with this compound and APTES. The data is presented to highlight the differences in elemental composition and chemical bonding, providing a quantitative measure of the success and nature of the surface functionalization.
Quantitative XPS Data Summary
The following table summarizes the expected atomic concentrations on a silicon dioxide (SiO₂) surface after modification.
| Surface Treatment | C (at%) | N (at%) | O (at%) | Si (at%) |
| Unmodified SiO₂ | Adventitious | - | ~67 | ~33 |
| 4-Methoxybenzenediazonium | ~15-25 | ~1-3 | ~50-60 | ~20-30 |
| APTES | ~10-20 | ~3-7 | ~45-55 | ~25-35 |
Note: The expected atomic percentages for this compound are estimated based on the molecular formula and typical surface coverage achieved with diazonium grafting. Specific experimental values can vary based on reaction conditions.
High-Resolution XPS Spectra Analysis
High-resolution XPS spectra provide detailed information about the chemical environment of each element, confirming the covalent attachment and the nature of the functional groups.
This compound on SiO₂:
-
C 1s: The high-resolution C 1s spectrum is expected to show three main components:
-
A peak around 284.8 eV corresponding to C-C/C-H bonds in the aromatic ring.
-
A peak at approximately 286.2 eV attributed to C-O from the methoxy group.
-
A smaller peak or shoulder at higher binding energy related to C-N bonds.
-
-
N 1s: A peak in the range of 399-401 eV would confirm the presence of nitrogen from the diazonium salt, although the concentration might be low if the dinitrogen group is lost upon grafting. The presence of a peak around 400 eV could indicate the presence of azo-bridges (-N=N-) between phenyl layers.
-
O 1s: The O 1s spectrum will be dominated by the SiO₂ substrate peak (~532.5 eV). A shoulder or a distinct peak at a slightly lower binding energy (~531.5 eV) can be attributed to the C-O bond of the methoxy group.
APTES on SiO₂:
-
C 1s: The C 1s spectrum typically reveals two components:
-
A peak at ~285.0 eV for the C-C and C-H bonds of the propyl chain.
-
A peak at ~286.5 eV for the C-N bond.
-
-
N 1s: A prominent peak is observed around 399.5 eV , characteristic of the amine (-NH₂) group.[1] A smaller peak at a higher binding energy (~401.5 eV) can be attributed to protonated amine groups (-NH₃⁺).[1]
-
Si 2p: Besides the main substrate peak from SiO₂ (~103.3 eV), a new component at a slightly higher binding energy can be observed, corresponding to the Si-O-Si bonds formed by the silane.[1]
Experimental Protocols
Detailed methodologies for the surface modification and subsequent XPS analysis are provided below.
Surface Modification with this compound
Materials:
-
Substrate (e.g., Silicon wafer with native oxide)
-
This compound
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the silicon wafer by sonicating in acetone, followed by ethanol, and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous acetonitrile.
-
Grafting Reaction: Immerse the cleaned and dried substrate in the diazonium salt solution. The reaction can be initiated either spontaneously by incubating for 1-2 hours at room temperature or electrochemically by applying a negative potential.
-
Rinsing: After the reaction, rinse the substrate thoroughly with acetonitrile to remove any physisorbed molecules, followed by a final rinse with ethanol.
-
Drying: Dry the modified substrate under a stream of nitrogen.
Surface Modification with (3-aminopropyl)triethoxysilane (APTES)
Materials:
-
Substrate (e.g., Silicon wafer with native oxide)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous) or Ethanol
-
Deionized water
-
Acetone
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation: Clean the silicon wafer by sonicating in acetone and then deionized water. To ensure a hydroxylated surface, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water. Dry under a stream of nitrogen.
-
Silanization Solution: Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Deposition: Immerse the cleaned and hydroxylated substrate in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen).
-
Rinsing: After deposition, rinse the substrate with the solvent (toluene or ethanol) to remove excess APTES, followed by sonication in the same solvent to remove physically adsorbed molecules.
-
Curing: Cure the substrate in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Final Rinse: Perform a final rinse with ethanol and dry the substrate under a stream of nitrogen.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrumentation:
-
XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
High-vacuum chamber.
Procedure:
-
Sample Mounting: Mount the modified substrate on a sample holder using conductive carbon tape.
-
Introduction to Vacuum: Introduce the sample into the XPS analysis chamber and allow it to reach ultra-high vacuum (<10⁻⁸ mbar).
-
Survey Scan: Acquire a survey scan (typically 0-1100 eV binding energy) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p). Use a smaller pass energy to achieve higher energy resolution.
-
Data Analysis:
-
Elemental Quantification: Determine the atomic concentrations of the detected elements from the survey scan by integrating the peak areas and applying relative sensitivity factors.
-
Chemical State Analysis: Perform peak fitting on the high-resolution spectra to identify the different chemical states of each element. Constrain the binding energies and full width at half maximum (FWHM) of the peaks based on literature values.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating surface modification using XPS.
Caption: Experimental workflow for surface modification and XPS validation.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in identifying a successful surface modification with this compound using XPS.
References
A Comparative Guide to Alternatives for the Schiemann Reaction: Beyond 4-Methoxybenzenediazonium Tetrafluoroborate
The synthesis of aryl fluorides is a cornerstone of modern medicinal and materials chemistry. For decades, the Balz-Schiemann reaction has been a principal method for introducing fluorine into aromatic rings.[1][2] This reaction traditionally involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt, such as 4-methoxybenzenediazonium tetrafluoroborate, to yield the corresponding aryl fluoride.[3][4] While effective, the classical Schiemann reaction is beset by challenges, including often harsh thermal conditions, the need to isolate potentially explosive diazonium intermediates, and variable yields depending on the substrate.[2][5][6]
In response to these limitations, a host of innovative reagents and methodologies have emerged. This guide provides a comparative analysis of modern alternatives to the traditional Schiemann reaction, offering researchers and drug development professionals a detailed overview of contemporary strategies for aryl fluoride synthesis, complete with experimental data and protocols.
The Traditional Reagent: this compound
This compound serves as a classic substrate for the Schiemann reaction. The methoxy group is an electron-donating group that can stabilize the diazonium salt.[7] The reaction proceeds by heating the isolated salt, which decomposes to form an aryl cation, nitrogen gas, and boron trifluoride. The fluoride from the tetrafluoroborate anion then attacks the aryl cation to form the desired aryl fluoride.[4][8]
Limitations of the Traditional Approach:
-
High Temperatures: Thermal decomposition often requires high temperatures, which can lead to the degradation of sensitive functional groups.[5]
-
Safety Concerns: Aryldiazonium salts are potentially explosive, and their isolation and handling require significant caution.[6][9]
-
Limited Scope and Yield: Yields can be inconsistent and highly dependent on the electronic and steric nature of the substituents on the aromatic ring.[5]
Modern Alternatives to the Schiemann Reaction
Recent advancements have focused on developing milder, safer, and more efficient protocols for fluorodediazoniation. These alternatives can be broadly categorized into modifications of the counterion, in situ generation of the diazonium salt, and the use of catalytic or photochemically-induced methods.
Alternative Counterions and Fluoride Sources
A straightforward modification of the classic reaction involves replacing the tetrafluoroborate anion with other hexafluoro-anions.
-
Hexafluorophosphates (PF₆⁻) and Hexafluoroantimonates (SbF₆⁻): These counterions have been shown to improve yields for certain substrates compared to tetrafluoroborate.[4][10][11] The increased size and different coordination properties of these anions can influence the stability and decomposition of the diazonium salt.
-
Organotrifluoroborates (RBF₃⁻): In a significant departure from traditional methods, various organotrifluoroborates can serve as soluble fluoride ion sources.[12] This allows the reaction to be performed in a solution-phase under much milder conditions, avoiding the need for high-temperature thermal decomposition.[6][12][13] This method has been successfully applied to a one-pot process, eliminating the need to isolate the diazonium salt intermediate.[12]
In Situ Diazotization Protocols
A major safety and efficiency bottleneck in the traditional Schiemann reaction is the isolation of the diazonium salt. In situ generation circumvents this hazardous step.
-
Continuous Flow Chemistry: Modern flow chemistry setups enable the rapid synthesis of aryl fluorides by generating and immediately consuming the diazonium salt in a continuous stream.[14][15] This approach minimizes the accumulation of explosive intermediates, enhances heat transfer and control, and allows for safe scalability.[16][17] Kilogram-scale production has been reported using this methodology.[17]
-
Chemical Reagents for In Situ Formation:
-
Nitrosonium Salts: Reagents like nitrosonium hexafluoroantimonate ([NO]SbF₆) or nitrosonium tetrafluoroborate ([NO]BF₄) can effect diazotization without the need to isolate the diazonium intermediate.[8][10]
-
tert-Butyl Nitrite and BF₃·OEt₂: This combination allows for the in situ generation of the diazonium species in non-aqueous media, often leading to cleaner reactions and higher yields.[6][8]
-
Catalytic and Photochemical Methods
These modern approaches lower the activation energy for the fluorination reaction, allowing it to proceed under significantly milder conditions.
-
Hypervalent Iodine(III) Catalysis: The use of a hypervalent iodine(III) catalyst can promote the fluorination of arenediazonium salts at temperatures as low as 25–60 °C.[14][18] This method features a wide substrate scope and good functional group compatibility.[18]
-
Photochemical and Photoredox Catalysis: Visible-light irradiation offers a powerful tool for initiating the Schiemann reaction under catalyst- and additive-free conditions, particularly when using low- or non-polar solvents like chlorobenzene or hexane.[5][19] Photoredox catalysis can also be employed to generate aryl radicals from diazonium salts, which can then be trapped by a fluorine source.[20]
Comparative Performance Data
The following table summarizes the performance of various alternative methods compared to the traditional Schiemann reaction using this compound.
| Method | Reagent/Catalyst | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Schiemann | This compound | High (often >100°C) | Variable (e.g., ~40-80%) | Well-established, simple procedure | High temperature, safety risks, variable yields[5][6] |
| Alternative Counterions | ArN₂⁺PF₆⁻, ArN₂⁺SbF₆⁻ | High | Improved for some substrates | Potentially higher yields[4][10] | Still requires high temp and salt isolation |
| Organotrifluoroborates | RBF₃K as F⁻ source | Mild (often room temp to 60°C) | Good to excellent | Mild conditions, avoids high temp, one-pot potential[12][13] | Stoichiometric use of borate reagent |
| In Situ (Flow) | t-BuONO, HBF₄ | 10°C (diazotization), 60°C (fluorination) | ~70% | Enhanced safety, scalability, rapid reaction[17] | Requires specialized flow reactor setup |
| Hypervalent Iodine(III) | Iodine(III) catalyst, BF₃·OEt₂ | 25 - 60°C | Good to excellent (e.g., 65-83%) | Very mild conditions, broad scope[18][19] | Requires catalyst and additives |
| Photochemical (Visible Light) | Aryldiazonium tetrafluoroborate | Ambient to 80°C | Good to excellent (e.g., 70-95%) | Catalyst/additive-free, mild conditions[5][19] | Requires light source, solvent-dependent |
Experimental Protocols
Protocol 1: Traditional Schiemann Reaction
This protocol describes the synthesis of 4-fluoroanisole from this compound.
1. Diazotization:
-
To a stirred solution of p-anisidine (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL) at 0 °C, a solution of sodium nitrite (10.5 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
2. Formation and Isolation of the Diazonium Salt:
-
A cold solution of tetrafluoroboric acid (HBF₄, 48% in water, 12 mmol) is added slowly to the diazonium salt solution.
-
The precipitated this compound is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.
3. Thermal Decomposition:
-
The dry diazonium salt is heated gently in a flask without solvent until the evolution of nitrogen gas ceases. The product, 4-fluoroanisole, is typically distilled directly from the reaction mixture.
Protocol 2: Hypervalent Iodine(III)-Catalyzed Fluorination (One-Pot)
This protocol is a general representation of a milder, one-pot procedure.[18]
1. In Situ Diazotization:
-
To a solution of the aniline (e.g., p-anisidine, 1 mmol) in an appropriate solvent (e.g., chlorobenzene), add BF₃·OEt₂ (1.2 mmol) at 0 °C.
-
Add tert-butyl nitrite (1.1 mmol) dropwise and stir the mixture for 30 minutes at this temperature.
2. Catalytic Fluorination:
-
To the reaction mixture containing the in situ generated diazonium salt, add the hypervalent iodine(III) catalyst (e.g., 10 mol%).
-
Allow the reaction to warm to the desired temperature (e.g., 45-60 °C) and stir for the specified time (e.g., 36 hours).
-
Upon completion, the reaction is quenched, and the product is isolated using standard extraction and chromatography techniques.
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanism of the Schiemann reaction and a comparison of the traditional versus a modern workflow.
Caption: General mechanism of the Balz-Schiemann reaction.
Caption: Comparison of traditional vs. modern Schiemann workflows.
References
- 1. grokipedia.com [grokipedia.com]
- 2. dovepress.com [dovepress.com]
- 3. Balz Schiemann (Reaction) [quimicaorganica.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. This compound | 459-64-3 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. advion.com [advion.com]
- 16. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 17. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 18. sioc.cas.cn [sioc.cas.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Heck Reaction with 4-Methoxybenzenediazonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis. The use of aryldiazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate, in place of traditional aryl halides offers distinct advantages, including heightened reactivity that often allows for milder reaction conditions. This reactivity profile makes the choice of catalyst paramount to achieving high yields and selectivity. This guide provides a comparative analysis of various catalytic systems for the Heck reaction utilizing this compound, supported by experimental data to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the Heck-Matsuda reaction with aryldiazonium salts significantly impacts reaction efficiency, yield, and conditions. Below is a comparative summary of common catalytic systems.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Key Advantages |
| Palladium-NHC | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | Room Temperature, Base-Free | 80 - 95 | Up to 190 | High | High stability, high reactivity at low temperatures, phosphine-free. |
| Palladium-Phosphine | Phosphine (e.g., PPh₃) | 1 - 5 | Elevated Temperatures (e.g., 80-120 °C), Base | 70 - 90 | Varies | Moderate | Well-established, versatile for various aryl halides.[1][2] |
| Ligand-Free Palladium | None | 0.005 - 5 | Room Temperature to Elevated, Often Base-Free | 75 - 99 | Can be very high | Varies | Cost-effective, simple reaction setup, avoids toxic phosphine ligands.[3] |
| Palladium Nanoparticles | None (Supported or not) | 0.5 - 2 | Room Temperature, Base-Free | 85 - 98 | High | High | Heterogeneous, easily recoverable and reusable, stable.[4][5] |
| Nickel-Based Catalysts | dppe, NHC, etc. | 2 - 10 | Elevated Temperatures, Reductant (e.g., Mn, Zn) | 45 - 85 | Moderate | Moderate | Earth-abundant metal, offers different reactivity/selectivity.[6][7][8][9] |
| Copper-Based Catalysts | Phenanthroline, etc. | 5 - 20 | Elevated Temperatures, Oxidant | 60 - 80 | Lower | Lower | Cost-effective alternative to palladium, unique reaction pathways.[10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Protocol 1: Palladium-NHC Catalyzed Heck Reaction
This protocol is adapted from studies demonstrating high efficiency at room temperature.
Materials:
-
This compound
-
Styrene (or other olefin)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMAc)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and IPr·HCl (0.012 mmol, 1.2 mol%).
-
Add DMAc (2 mL) and stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the Pd-NHC complex.
-
Add this compound (1.0 mmol), styrene (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.
Protocol 2: Ligand-Free Palladium Catalyzed Heck Reaction
This protocol highlights a simplified, cost-effective approach.
Materials:
-
This compound
-
Methyl acrylate (or other olefin)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Methanol (technical grade)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (5 mL).
-
Add methyl acrylate (1.2 mmol) to the solution.
-
Add Pd(OAc)₂ (0.01 mmol, 1 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 1-3 hours. The reaction is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be directly purified by column chromatography on silica gel to obtain the pure product.
Protocol 3: Nickel-Catalyzed Heck-Type Reaction
This protocol provides an example using a more earth-abundant metal catalyst.
Materials:
-
This compound
-
Styrene (or other olefin)
-
Nickel(II) chloride (NiCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Manganese (Mn) powder
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂ (0.1 mmol, 10 mol%), dppe (0.1 mmol, 10 mol%), and Mn powder (3.0 mmol) to a Schlenk tube.
-
Add MeCN (3 mL) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and NEt₃ (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble materials.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a comparative study of catalysts in the Heck reaction.
Caption: Workflow for comparative catalyst evaluation in the Heck reaction.
References
- 1. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Oxidative Heck Reactions between Alkyltrifluoroborates and Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed radical Heck type cyclization: a three-component reaction of DABCO·(SO2)2, aryldiazonium tetrafluoroborates and dienes toward sulfonated benzo- seven-membered nitrogen heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Copper catalyzed Heck-like cyclizations of oxime esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
Quantifying the efficiency of carbon nanotube functionalization with 4-Methoxybenzenediazonium tetrafluoroborate
For researchers, scientists, and drug development professionals, the effective functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their unique properties for a multitude of applications, from targeted drug delivery to advanced materials. This guide provides a comparative analysis of the efficiency of functionalizing CNTs with 4-methoxybenzenediazonium tetrafluoroborate against other common methods, supported by quantitative data and detailed experimental protocols.
The covalent modification of CNTs with this compound offers a robust method for attaching methoxyphenyl groups to the nanotube sidewalls. This process, proceeding via a diazonium reaction, allows for a tunable degree of functionalization. However, its efficiency must be weighed against other established techniques, namely oxidative acid treatment and non-covalent functionalization. This guide will delve into the quantitative assessment of these methods using thermogravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy.
Comparative Analysis of Functionalization Efficiency
The efficiency of CNT functionalization can be quantified by measuring the amount of functional groups attached to the nanotube surface and the extent of structural changes introduced. The following table summarizes typical quantitative data obtained for different functionalization methods.
| Functionalization Method | Reagent | Quantification Technique | Key Metric | Typical Value | Reference |
| Diazonium Functionalization | This compound | TGA | Weight Loss (%) | 5 - 15% | [1][2] |
| XPS | Atomic % of Oxygen | 2 - 5% | [3][4] | ||
| Raman Spectroscopy | ID/IG Ratio | 1.2 - 1.8 | [5][6] | ||
| Oxidative Acid Treatment | H₂SO₄/HNO₃ | TGA | Weight Loss (%) | 10 - 25% | [7][8] |
| XPS | Atomic % of Oxygen | 5 - 15% | [3][9] | ||
| Raman Spectroscopy | ID/IG Ratio | 1.5 - 2.5 | [10][11] | ||
| Non-covalent Functionalization | 1-Pyrenebutanoic acid, succinimidyl ester | TGA | Weight Loss (%) | 2 - 10% | [12] |
| XPS | Atomic % of Nitrogen | 1 - 3% | [4] | ||
| Raman Spectroscopy | ID/IG Ratio | ~1.0 (minimal change) | [13] |
Note: The values presented are typical ranges and can vary significantly depending on the specific reaction conditions (e.g., concentration, temperature, time) and the type of CNTs used (SWCNTs vs. MWCNTs).
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key functionalization and characterization techniques.
Covalent Functionalization with this compound
This protocol describes a typical procedure for the covalent functionalization of CNTs using a diazonium salt.[14]
Materials:
-
Single-walled or multi-walled carbon nanotubes (CNTs)
-
This compound
-
Acetonitrile
-
PTFE membrane filter (0.45 µm pore size)
Procedure:
-
Disperse 5-10 mg of CNTs in acetonitrile (approximately 0.03 wt%) by ultrasonication.
-
Add 0.15–0.5 equivalents of this compound to the CNT dispersion.
-
Stir the reaction mixture at room temperature for 5 days.
-
Filter the dispersion through a PTFE membrane.
-
Wash the functionalized CNTs thoroughly with an excess amount of acetonitrile to remove any unreacted salt.
-
Dry the functionalized CNTs under vacuum at room temperature for 24 hours.
Oxidative Acid Treatment of Carbon Nanotubes
This method introduces carboxylic acid and other oxygen-containing functional groups onto the CNT surface.[9][15]
Materials:
-
Pristine CNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Deionized water
-
PTFE filter (0.22 µm pore size)
Procedure:
-
Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.
-
Suspend the pristine CNTs in the acid mixture.
-
Heat the suspension at 55°C under sonication at 45 kHz for a duration ranging from 30 minutes to 4 hours, depending on the desired degree of functionalization.
-
After the reaction, dilute the mixture with a large volume of deionized water.
-
Filter the suspension through a PTFE filter.
-
Wash the filtered CNTs repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the oxidized CNTs in a vacuum oven.
Non-covalent Functionalization with a Pyrene Derivative
This protocol utilizes π-π stacking interactions to functionalize CNTs without altering their covalent structure.[16]
Materials:
-
Multi-walled carbon nanotubes (MWNTs)
-
1-Pyrenebutanoic acid, succinimidyl ester
-
Tetrahydrofuran (THF)
-
Teflon membrane filter (0.2 µm pore size)
Procedure:
-
Add 20 mg of the pyrene-containing polymer and 20 mg of MWNTs to 250 mL of THF.
-
Stir the mixture at room temperature overnight.
-
Sonicate the solution for 30 minutes.
-
To remove unattached polymer, filter the dispersion through a Teflon membrane.
-
Wash the collected nanotubes with THF.
-
Re-disperse the nanotubes in 150 mL of THF by sonication for 15 minutes and filter again. Repeat this washing procedure three times.
-
Dry the functionalized MWNTs.
Characterization Workflows and Reaction Mechanisms
Visualizing the experimental processes and underlying chemical transformations is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate these aspects.
Caption: Experimental workflow for the functionalization of carbon nanotubes.
Caption: Reaction mechanism for the covalent functionalization of CNTs with diazonium salts.
Caption: Workflow for the characterization of functionalized carbon nanotubes.
Conclusion
The choice of functionalization method depends critically on the desired application. Diazonium functionalization with this compound provides a controlled way to introduce specific aryl groups with moderate efficiency and structural impact. Oxidative acid treatment leads to a higher degree of functionalization but can introduce more significant defects in the CNT lattice. Non-covalent methods, while offering the advantage of preserving the CNT's intrinsic electronic and structural properties, generally result in a lower density of functional groups. By understanding the quantitative efficiencies and detailed protocols of these methods, researchers can make informed decisions to advance their work in drug development and materials science.
References
- 1. Controlling the Degree of Functionalization: In-Depth Quantification and Side-Product Analysis of Diazonium Chemistry on SWCNTs - FAU CRIS [cris.fau.de]
- 2. Controlling the Degree of Functionalization: In‐Depth Quantification and Side‐Product Analysis of Diazonium Chemistry on SWCNTs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonitric Treatment of Multiwalled Carbon Nanotubes and Their Dispersibility in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tu-dresden.de [tu-dresden.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Electrochemical characterization of surfaces modified with 4-Methoxybenzenediazonium tetrafluoroborate versus other aryl diazonium salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of surfaces modified with 4-Methoxybenzenediazonium tetrafluoroborate against other commonly used aryl diazonium salts, namely 4-Nitrobenzenediazonium and 4-Carboxybenzenediazonium salts. The information presented is supported by experimental data from various studies, offering insights into the characteristics and potential applications of these surface modifications.
Introduction
The modification of electrode surfaces with organic molecules through the electrochemical reduction of aryl diazonium salts is a versatile and robust method for creating tailored interfaces with specific functionalities. This technique relies on the generation of highly reactive aryl radicals that form strong covalent bonds with various substrates, including carbon, gold, and silicon.[1][2] The choice of the substituent on the aryl diazonium salt significantly influences the properties of the modified surface, such as its electron transfer kinetics, stability, and susceptibility to biofouling.
This guide focuses on comparing surfaces modified with this compound, which introduces an electron-donating methoxy group, with those modified by salts containing electron-withdrawing nitro (4-Nitrobenzenediazonium) and carboxyl (4-Carboxybenzenediazonium) groups. Understanding these differences is crucial for selecting the appropriate surface chemistry for applications ranging from biosensors and drug delivery systems to anti-corrosion coatings.
Electrochemical Characterization Data
The following tables summarize quantitative data from electrochemical characterization of surfaces modified with different aryl diazonium salts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies (e.g., electrode material, electrolyte, concentration, and electrochemical method).
Table 1: Cyclic Voltammetry (CV) and Surface Coverage
| Aryl Diazonium Salt | Electrode Material | Reduction Peak Potential (V vs. ref) | Surface Coverage (mol/cm²) | Key Observations & References |
| This compound | Glassy Carbon | ~ -0.6 to -0.8 | Data not readily available in comparative studies | The electron-donating methoxy group is expected to make the reduction potential more negative compared to unsubstituted benzenediazonium. The layer growth is self-limiting.[3][4] |
| 4-Nitrobenzenediazonium tetrafluoroborate | Glassy Carbon | ~ -0.2 to -0.4 | (1.6 ± 0.2) x 10⁻¹⁰ | The electron-withdrawing nitro group facilitates reduction at less negative potentials. Multilayer formation is common.[5][6] |
| 4-Carboxybenzenediazonium tetrafluoroborate | Glassy Carbon | ~ -0.1 to -0.3 | Varies with concentration (e.g., 0.9 to 4.3 layers for 0.05 to 0.30 mmol/L) | The reduction potential is influenced by the electron-withdrawing carboxyl group. Layer thickness can be controlled by concentration and scan rate.[7][8] |
Table 2: Electrochemical Impedance Spectroscopy (EIS)
| Aryl Diazonium Salt | Electrode Material | Charge Transfer Resistance (Rct) | Key Observations & References |
| This compound | Glassy Carbon | Data not readily available in comparative studies | The methoxy group may influence the dielectric properties of the layer. The layer is expected to act as a barrier to electron transfer, increasing Rct.[9] |
| 4-Nitrobenzenediazonium tetrafluoroborate | Gold | Significantly increases compared to bare electrode | The nitrophenyl layer effectively blocks the electrode surface, leading to a high Rct value, indicating inhibited electron transfer.[10] |
| 4-Carboxybenzenediazonium tetrafluoroborate | Mild Steel | Increases, providing corrosion inhibition | The carboxyphenyl layer forms a protective film that increases the charge transfer resistance, thus inhibiting corrosion.[11][12] |
Table 3: X-ray Photoelectron Spectroscopy (XPS)
| Aryl Diazonium Salt | Electrode Material | Key Elemental Peaks & Atomic % | Key Observations & References |
| This compound | Silicon | C 1s, O 1s, Si 2p | The presence of the methoxy group can be confirmed by the O 1s signal. The aryl layer passivates the silicon surface.[13] |
| 4-Nitrobenzenediazonium tetrafluoroborate | Gold | Au 4f, C 1s, N 1s, O 1s | The N 1s peak at ~406 eV is characteristic of the nitro group. The Au 4f signal is attenuated due to the organic layer.[14] |
| 4-Carboxybenzenediazonium tetrafluoroborate | Glassy Carbon | C 1s, O 1s | The O 1s and specific C 1s components confirm the presence of the carboxylic acid group on the surface.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Protocol 1: Surface Modification by Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrode (e.g., Glassy Carbon) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water and the solvent to be used for the experiment (e.g., acetonitrile).
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the electrolyte solution (e.g., 0.1 M tetrabutylammonium tetrafluoroborate in acetonitrile) to the cell.
-
-
Modification Procedure:
-
Deoxygenate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.
-
Add the desired aryl diazonium salt (e.g., 1 mM this compound) to the solution.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., +0.4 V) to a final value (e.g., -0.8 V) and back at a specific scan rate (e.g., 100 mV/s) for a set number of cycles.
-
-
Post-Modification Cleaning:
-
After modification, rinse the electrode thoroughly with the solvent to remove any non-covalently bound species.
-
Dry the modified electrode under a stream of nitrogen.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup:
-
Use the same three-electrode setup as for the modification.
-
The electrolyte should contain a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
-
-
EIS Measurement:
-
Set the DC potential to the formal potential of the redox probe.
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Fit the obtained Nyquist plot to an appropriate equivalent circuit (e.g., Randles circuit) to determine the charge transfer resistance (Rct).[15]
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation:
-
Mount the modified electrode on a sample holder suitable for the XPS instrument.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS spectrometer.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s) to determine their chemical states and atomic concentrations.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical species.
-
Calculate the atomic percentages of the elements from the peak areas and relative sensitivity factors.
-
Visualizations
Experimental Workflow
Caption: Workflow for surface modification and characterization.
Logical Relationship of Surface Properties
Caption: Influence of substituent on surface properties.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical and atomic force microscopy study of carbon surface modification via diazonium reduction in aqueous and acetonitrile solutions. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]
- 10. Electrochemical and impedance spectroscopy studies of various diazonium salts on a glassy carbon electrode | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Surface modification of mild steel using 4-carboxyphenyl diazonium in sulfuric and hydrochloric acids. A corrosion study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Surface band structure of aryl-diazonium modified p-Si electrodes determined by X-ray photoelectron spectroscopy and electrochemical measurements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Azo Dyes Synthesized from Different Diazonium Salts: A Researcher's Guide
This guide provides an objective comparison of the spectroscopic properties of three distinct azo dyes synthesized from aniline, p-nitroaniline, and p-methoxyaniline, each coupled with 2-naphthol. The following sections detail the synthesis protocols, present comparative spectroscopic data, and illustrate the underlying chemical principles and experimental workflows.
Experimental Protocols
General Synthesis of Diazonium Salts
A solution of the primary aromatic amine (aniline, p-nitroaniline, or p-methoxyaniline) (10 mmol) in 2.5 M hydrochloric acid (30 mL) was cooled to 0-5°C in an ice bath. A pre-chilled aqueous solution of sodium nitrite (10 mmol) was then added dropwise to the amine solution, ensuring the temperature remained below 5°C throughout the addition. The reaction mixture was stirred for an additional 15 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution was used immediately in the subsequent coupling reaction.
Azo Coupling Reaction
A solution of 2-naphthol (10 mmol) in 10% aqueous sodium hydroxide (25 mL) was prepared and cooled to 0-5°C in an ice bath. The freshly prepared, cold diazonium salt solution was added slowly to the alkaline 2-naphthol solution with constant stirring. The mixture was stirred for 30 minutes in the ice bath, during which time a colored precipitate of the azo dye formed. The solid dye was then collected by vacuum filtration, washed thoroughly with cold water until the filtrate was neutral, and dried in a desiccator.
Spectroscopic Analysis (UV-Visible Spectroscopy)
Stock solutions of each synthesized azo dye were prepared in ethanol at a concentration of 1x10⁻³ M. These were further diluted to 1x10⁻⁵ M using ethanol. The UV-Visible absorption spectra were recorded for each diluted solution from 350 nm to 700 nm using a quartz cuvette with a 1 cm path length. The wavelength of maximum absorption (λmax) and the absorbance at this wavelength were determined. The molar absorptivity (ε) was calculated using the Beer-Lambert law (A = εcl).
Comparative Spectroscopic Data
The spectroscopic properties of the three synthesized azo dyes are summarized below. The data highlights the influence of the substituent on the diazonium salt on the absorption characteristics of the final dye.
| Diazonium Salt Precursor | Substituent Group | Resulting Azo Dye | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Observed Color |
| Aniline | -H (None) | 1-phenylazo-2-naphthol | 475 | 18,500 | Orange-Red |
| p-Nitroaniline | -NO₂ (Electron-Withdrawing) | 1-(4-nitrophenyl)azo-2-naphthol | 498 | 25,200 | Deep Red |
| p-Methoxyaniline | -OCH₃ (Electron-Donating) | 1-(4-methoxyphenyl)azo-2-naphthol | 462 | 21,800 | Yellow-Orange |
Synthesis and Analysis Workflow
The overall process, from starting materials to final spectroscopic analysis, follows a systematic workflow. This involves the initial diazotization of a selected primary aromatic amine, followed by coupling with a naphthol solution, and concluding with the purification and spectroscopic characterization of the resulting azo dye.
Caption: Workflow for azo dye synthesis and spectroscopic analysis.
Structure-Property Relationship
The electronic nature of the substituent on the aniline ring of the diazonium salt directly influences the electronic properties and, consequently, the color of the resulting azo dye. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the extent of electron delocalization within the dye's conjugated system.
Caption: Influence of substituents on the spectroscopic properties of azo dyes.
An electron-withdrawing group like the nitro group (-NO₂) extends the conjugated π-electron system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in the absorption of longer wavelength light (a bathochromic or red shift), leading to a deeper color. Conversely, an electron-donating group such as the methoxy group (-OCH₃) can cause a slight shift to a shorter wavelength (a hypsochromic or blue shift) compared to the unsubstituted dye, resulting in a lighter, more yellow-orange hue. These experimental findings are consistent with established electronic theories in chromophore design.
A Comparative Guide to the Performance of 4-Methoxybenzenediazonium tetrafluoroborate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic protocols. This guide provides an objective comparison of the performance of 4-Methoxybenzenediazonium tetrafluoroborate against common alternatives in three widely utilized organic synthesis reactions: the Suzuki-Miyaura cross-coupling, the Heck reaction, and the Gomberg-Bachmann reaction. The information presented is supported by experimental data to aid in making informed decisions for your research endeavors.
Executive Summary
This compound is a versatile and highly reactive arylation agent. Its enhanced reactivity, often attributable to the excellent leaving group (N₂), allows for milder reaction conditions compared to traditional aryl halides. This can translate to faster reaction times, lower energy consumption, and improved compatibility with sensitive functional groups. However, the stability of diazonium salts and the potential for side reactions are important considerations. This guide provides a detailed analysis of its performance in key synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, essential for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and materials science. While aryl halides are the conventional electrophiles, this compound offers a compelling alternative.
Comparative Performance
| Parameter | This compound | 4-Iodoanisole | 4-Bromoanisole |
| Reaction Time | Typically shorter (minutes to a few hours) | Longer (several hours to overnight) | Longer (several hours to overnight) |
| Reaction Temperature | Often proceeds at room temperature or with gentle heating | Requires elevated temperatures (typically >80 °C) | Requires elevated temperatures (typically >80 °C) |
| Catalyst Loading | Can often be performed with lower catalyst loading | Standard catalyst loading required | Standard catalyst loading required |
| Typical Yield | Good to excellent (often >90%) | Good to excellent (highly variable) | Good to excellent (highly variable) |
| Substrate Scope | Broad, tolerant of various functional groups | Broad, but can be limited by harsher conditions | Broad, but can be limited by harsher conditions |
| Key Advantage | Milder reaction conditions, faster reactions | High stability and commercial availability | More cost-effective than iodoarenes |
| Key Disadvantage | Lower stability compared to aryl halides | Harsher reaction conditions often required | Slower reactivity compared to iodoarenes |
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add this compound and phenylboronic acid.
-
Add methanol and stir the mixture to dissolve the solids.
-
Add sodium carbonate to the mixture.
-
Finally, add the palladium(II) acetate catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Advantages of Diazonium Salts in Suzuki-Miyaura Coupling
Caption: Advantages of using this compound in Suzuki-Miyaura reactions.
Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The use of aryldiazonium salts, such as this compound, in a variation known as the Heck-Matsuda reaction, offers distinct advantages.
Comparative Performance
| Parameter | This compound | 4-Iodoanisole |
| Reaction Time | Generally faster | Slower |
| Reaction Temperature | Can often be performed at or near room temperature | Typically requires elevated temperatures |
| Base Requirement | Can sometimes be performed without a strong base | Requires a base (e.g., triethylamine, sodium acetate) |
| Ligand Requirement | Often proceeds without the need for phosphine ligands | Often requires phosphine ligands |
| Typical Yield | Good to excellent | Good to excellent |
| Key Advantage | Milder conditions, ligand- and often base-free protocols | High stability and well-established protocols |
| Key Disadvantage | Potential for side reactions due to high reactivity | Harsher conditions, requirement for ligands and base |
Experimental Protocol: Heck Reaction
Reaction: this compound with Styrene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Methanol (MeOH)
Procedure:
-
In a flask, dissolve this compound in methanol.
-
Add styrene to the solution.
-
Add palladium(II) acetate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired stilbene product.
Experimental Workflow: Heck-Matsuda Reaction
Caption: A typical experimental workflow for the Heck-Matsuda reaction.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the coupling of a diazonium salt with an aromatic compound. While it offers a direct route to these structures, traditional protocols often suffer from low yields. The use of stable diazonium tetrafluoroborate salts can offer improvements.
Comparative Performance
| Parameter | This compound | Aryl Halides (via other coupling methods) |
| Metal Catalyst | Typically metal-free (radical mechanism) | Requires a transition metal catalyst (e.g., Pd, Cu) |
| Reaction Conditions | Often requires basic conditions | Variable, but often requires ligands and specific bases |
| Typical Yield | Often moderate, can be improved with phase-transfer catalysts.[1] | Generally higher and more reliable |
| Side Reactions | Prone to side reactions, including tar formation | Can have side reactions, but often more controlled |
| Key Advantage | Metal-free synthesis of biaryls | Higher yields and broader applicability |
| Key Disadvantage | Lower yields and potential for side reactions | Requirement for metal catalysts and ligands |
Experimental Protocol: Gomberg-Bachmann Reaction
Reaction: this compound with Benzene
Materials:
-
This compound (1.0 eq)
-
Benzene (large excess, acts as solvent and reactant)
-
Sodium hydroxide (NaOH) solution (aqueous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (catalytic amount)
Procedure:
-
In a two-phase system, dissolve this compound in the aqueous sodium hydroxide solution.
-
Add the phase-transfer catalyst.
-
Add a large excess of benzene.
-
Stir the mixture vigorously at room temperature to facilitate the reaction between the two phases.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway: Gomberg-Bachmann Reaction Mechanism
Caption: Simplified mechanism of the Gomberg-Bachmann reaction.
Conclusion
This compound presents a highly attractive option for various organic synthesis protocols, particularly for Suzuki-Miyaura and Heck reactions, where its high reactivity enables milder conditions and faster transformations. While its performance in the Gomberg-Bachmann reaction may be limited by yield, it offers a valuable metal-free alternative. The choice between this compound and more traditional aryl halides will ultimately depend on the specific requirements of the synthesis, including the sensitivity of the substrate, desired reaction time, and cost considerations. This guide provides the necessary data and protocols to assist researchers in making an informed selection for their synthetic needs.
References
Safety Operating Guide
Proper Disposal of 4-Methoxybenzenediazonium Tetrafluoroborate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 4-methoxybenzenediazonium tetrafluoroborate is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reactive compound. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with the inherent instability of diazonium salts.
Summary of Disposal Procedures
The primary method for the safe disposal of this compound involves the chemical quenching (decomposition) of the diazonium group prior to disposal as hazardous waste. This process converts the energetic diazonium salt into less reactive aromatic compounds.
| Parameter | Guideline | Notes |
| Disposal Method | Chemical Quenching followed by Hazardous Waste Collection | Never dispose of active diazonium salts directly. |
| Primary Quenching Agent | Hypophosphorous Acid (H₃PO₂) | A mild reducing agent that effectively decomposes diazonium salts. |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat, Face Shield | Always wear appropriate PPE when handling diazonium salts and during the disposal process. |
| Work Environment | Fume Hood | All handling and disposal procedures must be performed in a well-ventilated fume hood. |
Experimental Protocol: Quenching of this compound
This protocol details the laboratory-scale procedure for the neutralization of this compound using hypophosphorous acid. This method reduces the diazonium salt to anisole.
Materials:
-
This compound waste
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
pH paper or pH meter
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure all necessary personal protective equipment is worn.
-
Perform the entire procedure in a certified fume hood.
-
Chill the reaction vessel containing the this compound waste in an ice bath.
-
-
Quenching Reaction:
-
While stirring the chilled diazonium salt solution, slowly add a 50% aqueous solution of hypophosphorous acid (H₃PO₂) dropwise. A common practice is to use a molar excess of the reducing agent to ensure complete decomposition.
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition of hypophosphorous acid.
-
Observe the reaction mixture for signs of gas evolution (nitrogen), which indicates the decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure the reaction goes to completion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Neutralization and Waste Collection:
-
Once the reaction is complete and gas evolution has ceased, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution. Monitor the pH with pH paper or a pH meter until it is in the neutral range (pH 6-8). Be cautious as neutralization will produce carbon dioxide gas.
-
The resulting solution, containing anisole and inorganic salts, should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of the collected hazardous waste.[1]
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Important Safety Considerations
-
Instability: Diazonium salts, particularly when dry, are shock-sensitive and can decompose explosively. Always handle them with extreme caution and avoid isolation of the solid unless absolutely necessary.
-
Temperature Control: The quenching reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent a runaway reaction.
-
Ventilation: The decomposition of diazonium salts releases nitrogen gas. Adequate ventilation is essential to prevent pressure buildup in the reaction vessel.
-
Waste Segregation: Do not mix diazonium salt waste with other chemical waste streams before quenching.
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, ensuring a secure research environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling 4-Methoxybenzenediazonium tetrafluoroborate
Essential Safety and Handling Guide for 4-Methoxybenzenediazonium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 459-64-3). Adherence to these procedures is essential to ensure laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Appropriate PPE is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particles that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | Prevents skin contact which can cause severe burns and absorption of the harmful substance.[1] |
| Body Protection | Chemical-resistant lab coat or coveralls. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection based on risk assessment. | Prevents inhalation of the harmful dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Work Area: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit specifically for corrosive and toxic solids readily available.
-
Material Preparation: Before starting, ensure all necessary reagents and equipment are within the fume hood to avoid unnecessary movement in and out of the controlled area.
2.2. Weighing and Transfer
-
Tare Container: Tare a clean, dry, and compatible container on a balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of this compound using a clean, compatible spatula. Avoid generating dust.
-
Closing Container: Securely close the primary container of the chemical immediately after dispensing.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.
2.3. In-Use Procedures
-
Temperature Control: Be aware that diazonium salts can be thermally sensitive. Follow specific experimental protocols regarding temperature control.
-
Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
3.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, etc.), contaminated weighing paper, and other solid materials that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container.
-
Unused Chemical: Unused or waste this compound should be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste: Solutions containing this chemical must be collected in a designated, labeled hazardous waste container.
3.2. Decontamination and Quenching
-
Equipment Decontamination: Laboratory equipment that has been in contact with this compound should be decontaminated. This can be done by rinsing with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste. For a thorough decontamination, wash with soap and water after the initial solvent rinse.[4]
-
Quenching Residual Diazonium Salt: For residual amounts of the diazonium salt in reaction mixtures, quenching may be necessary before disposal. This often involves carefully reacting the diazonium salt to form a less hazardous compound. The specific quenching agent and procedure will depend on the experimental context. Always perform quenching procedures on a small scale first and with appropriate safety precautions.
3.3. Final Disposal
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures
4.1. Spills
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and your supervisor.
-
Isolate: If safe to do so, prevent the spread of the spill.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE.
-
Cleanup: For small spills, if trained and equipped, use an absorbent material appropriate for corrosive solids and collect it in a sealed container for hazardous waste disposal. For large spills, or if you are not trained, contact your institution's emergency response team.
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
